Pfi-1

Catalog No.
S548710
CAS No.
1403764-72-6
M.F
C16H17N3O4S
M. Wt
347.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pfi-1

CAS Number

1403764-72-6

Product Name

Pfi-1

IUPAC Name

2-methoxy-N-(3-methyl-2-oxo-1,4-dihydroquinazolin-6-yl)benzenesulfonamide

Molecular Formula

C16H17N3O4S

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C16H17N3O4S/c1-19-10-11-9-12(7-8-13(11)17-16(19)20)18-24(21,22)15-6-4-3-5-14(15)23-2/h3-9,18H,10H2,1-2H3,(H,17,20)

InChI Key

TXZPMHLMPKIUGK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

PFI1; PFI 1; PFI-1

Canonical SMILES

CN1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3OC)NC1=O

The exact mass of the compound 2-Methoxy-N-(3-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinazolin-6-Yl)benzenesulfonamide is 347.09398 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive Technical Guide: PFI-1 BET Bromodomain Inhibitor Discovery and Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BET Proteins and Epigenetic Regulation

The BET Protein Family and Biological Significance

The Bromodomain and Extra-Terminal (BET) family comprises four mammalian proteins—BRD2, BRD3, BRD4, and BRDT—that function as epigenetic reader proteins recognizing N-acetylated lysine residues in histone tails. These proteins play crucial roles in gene expression regulation by serving as transcriptional regulators that form multimolecular complexes with enzymes involved in covalent DNA modification and histone packaging. The primary function of BET proteins is to orchestrate cell transcription by binding to acetylated lysine residues on histone tails, particularly on histones H3 and H4, and recruiting transcriptional complexes to specific genomic locations. This molecular function positions BET proteins as key regulators of numerous physiological processes, with particular importance in controlling the expression of growth-promoting genes and anti-apoptotic factors. [1] [2]

BET proteins share a conserved domain architecture consisting of two tandem N-terminal bromodomains (BD1 and BD2), an extraterminal (ET) domain, and a more divergent C-terminal domain. The bromodomains are responsible for recognizing and binding to acetylated lysine marks, while the ET domain facilitates protein-protein interactions with various transcriptional regulators. Among BET family members, BRD4 has been most extensively characterized and serves as a pivotal transcriptional regulator that controls the expression of numerous genes, including prominent oncogenes such as c-MYC. BRD4 achieves this transcriptional control through its interactions with the positive transcription elongation factor b (P-TEFb), which promotes RNA polymerase II phosphorylation and transition into productive elongation. The critical role of BET proteins in controlling oncogene expression has made them attractive therapeutic targets for cancer and other diseases. [2] [3]

Bromodomain Structure and Function

Bromodomains are evolutionarily conserved protein modules approximately 110 amino acids in length that were first discovered in the Brahma gene of Drosophila melanogaster. These domains adopt a characteristic fold consisting of a left-handed bundle of four alpha helices (αZ, αA, αB, αC) linked by loop regions of variable sequence (ZA and BC loops). The loops form a deep, largely hydrophobic cavity that recognizes and binds to acetylated lysine residues. A key feature of this binding mechanism is a conserved asparagine residue located in the BC loop that forms a hydrogen bond with the carbonyl oxygen of the acetyl-lysine, serving as an anchor for the interaction. This structural conservation across bromodomains is complemented by sequence diversity in the ZA and BC loops, which imparts ligand specificity and enables different bromodomains to recognize distinct acetylated protein targets. [4] [2]

The human genome encodes 61 bromodomains across 46 different proteins, categorized into eight major families based on phylogenetic analysis. BET proteins constitute subfamily II and are distinguished by the presence of two tandem bromodomains that can engage in bidentate interactions with di-acetylated peptides, significantly enhancing binding affinity compared to mono-acetylated recognition. This structural characteristic is particularly important for their biological function, as BET proteins show markedly increased affinity for histones containing multiple acetylated lysine residues within a short span of 1-5 amino acids. The structural biology of bromodomains and their recognition of acetyl-lysine marks has provided critical insights for the rational design of competitive inhibitors like PFI-1. [2] [4]

This compound Discovery and Characterization

Discovery and Structural Features

This compound was identified through a screening initiative for acetyl-lysine mimetic compounds that initially revealed the simple fragment 6-bromo-3-methyl-3,4-dihydroquinazoline-2-one as having inhibitory activity against BRD4 and CREBBP bromodomains. Structure-activity relationship (SAR) optimization of this scaffold led to the development of a series of highly potent and specific benzenesulfonamide-quinazolin-2-one BET inhibitors, from which this compound emerged as one of the most promising candidates. This compound represents a chemically distinct structural class of BET inhibitors compared to earlier compounds such as JQ1 (containing a methyltriazole moiety) or I-BET151 (featuring a dimethylisoxazole group). The dihydroquinazoline-2-one core of this compound functions as an efficient acetyl-lysine mimetic that competitively occupies the acetyl-lysine binding pocket in BET bromodomains. [4]

Co-crystal structures of this compound in complex with BRD4 and BRD2 bromodomains demonstrate that the inhibitor acts as an acetyl-lysine competitive mimetic, efficiently occupying the Kac binding site in BET bromodomains. The structural data reveal that this compound displaces acetylated histone peptides by forming critical hydrogen bonds with the conserved asparagine residue (Asn140 in BRD4) that normally anchors the acetyl-lysine carbonyl oxygen. The quinazolin-2-one core provides the acetyl-lysine mimetic functionality, while the bromophenyl and benzenesulfonamide substituents extend into hydrophobic regions of the binding pocket, contributing to binding affinity and selectivity. This structural information has been instrumental in understanding the molecular basis of this compound's inhibitory mechanism and selectivity profile. [4]

Binding Affinity and Selectivity Profile

This compound demonstrates potent and selective binding to BET bromodomains, with particularly high affinity for the second bromodomain (BD2) of BRD2. In biochemical assays, this compound displaced tetra-acetylated histone H4 peptides (H4K5acK8acK12acK16ac) with half-maximal inhibitory concentration (IC₅₀) values of 220 nM for BRD4(1) and 98 nM for BRD2(2). Isothermal titration calorimetry (ITC) measurements confirmed these tight interactions, revealing dissociation constants (K𝐷) of 47.4 ± 2.5 nM for BRD4(1) and 194.9 ± 6 nM for BRD4(2). This binding preference for BD2 over BD1 domains within BET proteins represents an interesting characteristic of this compound that distinguishes it from some other pan-BET inhibitors. [4]

The selectivity profile of this compound across the BET family shows that it binds with similar affinities to different BET proteins, consistent with the high sequence conservation in the bromodomains of these proteins. Importantly, this compound exhibits significant selectivity for BET bromodomains over other bromodomain families, including CREBBP, which was initially identified as a potential off-target in the original fragment screen. This selectivity is crucial for its use as a chemical probe to study BET-dependent biological processes without confounding effects from inhibition of other bromodomain-containing proteins. The favorable selectivity profile, combined with its potent BET inhibitory activity, has made this compound a valuable tool compound for investigating BET biology in various disease contexts. [4]

Table 1: this compound Binding Affinities for BET Bromodomains

Bromodomain IC₅₀ (nM) K𝐷 (nM) Method
BRD4(1) 220 47.4 ± 2.5 ITC
BRD4(2) - 194.9 ± 6 ITC
BRD2(2) 98 - ALPHAScreen
Structure-Activity Relationship (SAR) Insights

The structure-activity relationship of the dihydroquinazoline-2-one scaffold revealed critical structural determinants for BET bromodomain inhibition. The dihydroquinazolin-2-one core itself was identified as an effective acetyl-lysine mimetic that forms the essential hydrogen bond with the conserved asparagine residue in the bromodomain binding pocket. The 6-bromo substitution on the quinazoline ring was found to enhance potency, likely through hydrophobic interactions with the WPF shelf—a conserved tryptophan-proline-phenylalanine sequence present in many bromodomains that contributes to binding affinity through van der Waals interactions. The N-3 methyl group and the benzenesulfonamide moiety at the 4-position further improved binding affinity and selectivity, with the sulfonamide group engaging in additional interactions with the ZA loop region of the bromodomain. [4]

SAR exploration around the this compound scaffold demonstrated that modifications at the sulfonamide nitrogen were generally well-tolerated, with small alkyl groups maintaining or improving potency. However, larger substituents led to decreased affinity, suggesting steric limitations in this region of the binding pocket. The orientation and electronic properties of the benzene sulfonamide ring were also found to be important for optimal binding, with para-substitutions generally providing the best activity profiles. These SAR insights have informed the design of subsequent generations of BET inhibitors and contributed to our understanding of the structural requirements for effective bromodomain targeting. [4]

Experimental Validation and Mechanistic Studies

In Vitro Biochemical Characterization

The biochemical characterization of this compound employed multiple complementary techniques to validate its mechanism of action and binding properties. The ALPHA (Amplified Luminescence Proximity Homogeneous Assay) Screen was utilized as a primary assay to measure the ability of this compound to displace a biotinylated tetra-acetylated histone H4 peptide from bromodomain constructs. This high-throughput compatible assay provided the initial IC₅₀ values that guided compound optimization. Isothermal Titration Calorimetry (ITC) delivered more precise quantitative binding data, revealing the thermodynamic profile of this compound binding to different bromodomains and confirming the sub-micromolar affinities observed in the ALPHA screen. Additionally, temperature shift assays (ThermoFluor) provided a rapid method for assessing binding through bromodomain stabilization against thermal denaturation, with this compound inducing significant stabilization of BET bromodomains. [4]

These biochemical approaches collectively demonstrated that this compound functions as a competitive inhibitor of acetylated histone binding, effectively displacing native histone ligands from BET bromodomains. The consistency of results across different assay formats strengthened the validation of this compound as a bona fide BET inhibitor. The compound exhibited the characteristic binding profile of BET inhibitors, with varying affinities for different bromodomains within the BET family, but overall maintained potent activity against all BET members tested. This comprehensive biochemical characterization established this compound as a high-quality chemical probe suitable for investigating BET-dependent cellular processes. [4]

Cellular Target Engagement and Phenotypic Effects

In cellular systems, this compound demonstrated effective target engagement and produced phenotypic consequences consistent with BET inhibition. In leukemia cell lines, this compound treatment resulted in antiproliferative effects and efficiently abrogated clonogenic growth. Cellular mechanism of action studies revealed that sensitive cell lines exposed to this compound exhibited G1 cell cycle arrest, down-regulation of MYC expression, and induction of apoptosis. This compound also induced differentiation of primary leukemic blasts, demonstrating its ability to alter cell fate decisions in transformed cells. These cellular phenotypes align with the known biological functions of BET proteins in controlling cell cycle progression and maintaining expression of key growth-promoting genes. [4]

A particularly interesting finding from cellular studies with this compound was the significant down-regulation of Aurora B kinase expression. This observation connected BET inhibition to attenuation of phosphorylation of the Aurora B substrate histone H3 at serine 10 (H3S10), suggesting an alternative strategy for targeting this established oncology target. The relationship between BET inhibition and Aurora B expression is potentially mediated through the transcriptional control of MYC, which in turn regulates Aurora B expression, illustrating the interconnectedness of oncogenic signaling networks and the potential for BET inhibitors to simultaneously modulate multiple cancer-relevant pathways. This cellular characterization provided important validation of this compound's on-target activity in biologically relevant settings. [4]

Table 2: Cellular Phenotypes Induced by this compound Treatment

Cell Type Phenotypic Response Molecular Changes
Leukemic Cell Lines Antiproliferative effects, reduced clonogenic growth G1 cell cycle arrest, MYC downregulation, induction of apoptosis
Primary Leukemic Blasts Differentiation Morphological and molecular differentiation markers
Various Cancer Cell Lines Downregulation of Aurora B kinase Attenuated H3S10 phosphorylation

Therapeutic Applications and Preclinical Studies

Oncology Applications

This compound has demonstrated promising antitumor activity in various cancer models, particularly in hematological malignancies. In leukemia, this compound exposure resulted in suppressed proliferation and induced apoptosis across multiple cell lines, with particular potency in models of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). The therapeutic efficacy of BET inhibition in leukemia has been largely attributed to the suppression of key oncogenes, including MYC and BCL-2, which are critically dependent on BET proteins for their transcriptional regulation. The ability of this compound to simultaneously target multiple oncogenic pathways makes it an attractive therapeutic candidate for hematological malignancies characterized by dysregulated transcription. [4] [2]

In solid tumors, this compound has shown variable activity depending on the cellular context. Interestingly, this compound and other BET inhibitors have demonstrated particular efficacy in cancers driven by specific genetic alterations, such as NUT midline carcinoma (NMC), which is defined by genetic rearrangements creating BRD4-NUT fusion proteins. In these cancers, BET inhibitors directly target the driver oncoprotein, resulting in dramatic responses. Beyond NMC, this compound has shown activity in subsets of solid tumors, including certain non-small cell lung cancers and neuroblastomas with NMYC amplifications. The context-dependent activity of this compound highlights the importance of identifying predictive biomarkers for patient selection in clinical applications of BET inhibitors. [3] [2]

Neurodegenerative Disorders

Recent research has revealed an unexpected therapeutic potential for this compound in neurodegenerative disorders, particularly C9ORF72-associated amyotrophic lateral sclerosis and frontotemporal dementia (C9ALS/FTD). In a screen of epigenetic-targeting compounds, this compound was identified as capable of enhancing C9ORF72 gene expression in luciferase reporter cell lines containing GGGGCC hexanucleotide repeat expansions. Treatment of primary cortical cultures from C9BAC mice (a C9ALS/FTD model) with this compound increased expression of human mutant C9ORF72 gene transcripts and reduced poly(GP)-dipeptide repeat protein inclusions, which are pathological hallmarks of C9ALS/FTD. [5]

The mechanistic basis for this compound's effects in C9ALS/FTD models appears to involve reversal of epigenetic repression at the C9ORF72 locus. In C9ALS/FTD, the expanded repeat is associated with repressive histone modifications such as H3K9me3 and H3K27me3, and BET inhibition may counteract this repression. Interestingly, while this compound reduced toxic dipeptide repeat proteins, it increased the accumulation of intranuclear RNA foci, which some evidence suggests may be neuroprotective by sequestering repeat transcripts. This dual activity positions BET inhibitors as potential disease-modifying therapies for C9ORF72-associated neurodegenerative diseases through their ability to modulate the complex epigenetic pathology at the C9ORF72 locus. [5]

Experimental Protocols and Methodologies

Biochemical Binding Assays
5.1.1 ALPHA Screen for Bromodomain Inhibition

The ALPHA Screen assay provides a robust method for quantifying BET bromodomain inhibition in a high-throughput compatible format. Begin by preparing the bromodomain protein (e.g., BRD4(1) at 100 nM final concentration) in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Tween-20, 0.1% BSA). Add the biotinylated acetylated histone peptide (e.g., tetra-acetylated H4K5acK8acK12acK16ac at 50 nM final concentration) and the nickel chelate acceptor beads (2-5 μg/mL). Serially dilute this compound in DMSO and transfer to the assay plate, maintaining consistent DMSO concentration across all wells (typically ≤1%). Incubate the reaction for 30-60 minutes at room temperature protected from light, then add streptavidin donor beads (2-5 μg/mL) and incubate for an additional 60-90 minutes. Measure the ALPHA signal using a compatible plate reader (excitation 680 nm, emission 570 nm). Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation. [4]

5.1.2 Isothermal Titration Calorimetry (ITC)

ITC measurements provide direct quantification of binding affinity and thermodynamic parameters. Purify the bromodomain protein (e.g., BRD4(1)) to homogeneity using affinity chromatography followed by size exclusion chromatography. Dialyze the protein extensively into ITC buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) and degas both protein and compound solutions prior to measurement. Prepare a this compound solution in the same dialysis buffer, ensuring matching DMSO concentrations between protein and ligand solutions. Load the protein solution (50-100 μM) into the sample cell and the this compound solution (500-1000 μM) into the syringe. Program the instrument to perform a series of injections (typically 15-20 injections of 2-2.5 μL each) with adequate spacing between injections to reach equilibrium. Analyze the resulting thermograms using appropriate fitting models (typically single-site binding) to determine K𝐷, ΔH, ΔS, and stoichiometry (n) of binding. [4]

Cellular Assay Protocols
5.2.1 Cell Viability and Proliferation Assays

For antiproliferative assessment, plate appropriate cancer cell lines (e.g., leukemic MV4;11 or MOLM-13 cells) in 96-well plates at optimized densities (2,000-5,000 cells/well in 100 μL complete medium). After cell attachment, add serially diluted this compound in triplicate wells, including DMSO-only vehicle controls. Incubate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator. Assess cell viability using CellTiter-Glo luminescent assay according to manufacturer's instructions, which quantifies ATP content as a surrogate for viable cells. Normalize data to vehicle controls and calculate GI₅₀ values using nonlinear regression analysis of dose-response curves. For clonogenic assays, plate cells in semi-solid medium (methylcellulose-based) containing this compound at appropriate concentrations, incubate for 10-14 days, and score colony formation (colonies >50 cells) manually or using automated colony counters. [4]

5.2.2 Cell Cycle and Apoptosis Analysis

For cell cycle distribution analysis, treat cells with this compound at relevant concentrations (typically based on GI₅₀ values) for 24-48 hours. Harvest cells, wash with PBS, and fix in 70% ethanol at -20°C for at least 2 hours. Pellet fixed cells, resuspend in PBS containing RNase A (100 μg/mL) and propidium iodide (50 μg/mL), and incubate at 37°C for 30 minutes. Analyze DNA content by flow cytometry, collecting at least 10,000 events per sample. Determine cell cycle phase distribution using appropriate software algorithms. For apoptosis assessment, use Annexin V/propidium iodide staining according to manufacturer's protocols. Briefly, harvest treated cells, wash with cold PBS, and resuspend in binding buffer containing Annexin V-FITC and propidium iodide. Incubate for 15 minutes at room temperature protected from light, then analyze by flow cytometry within 1 hour. [4]

Structural Biology Methods
5.3.1 Protein Crystallography

Co-crystal structure determination provides atomic-level insights into this compound's binding mode. Express and purify the bromodomain protein (e.g., BRD4(1)) to high homogeneity using standard recombinant techniques. Concentrate the protein to 5-10 mg/mL in a buffer containing 20 mM HEPES pH 7.5 and 100 mM NaCl. Set up crystallization trials using commercial screens with the sitting-drop vapor diffusion method, mixing equal volumes of protein and reservoir solution. For complex formation, incubate BRD4 with 1.5-2 molar equivalents of this compound prior to crystallization. Flash-cool crystals in liquid nitrogen using appropriate cryoprotectants. Collect X-ray diffraction data at synchrotron sources, process data with HKL-2000 or XDS, and solve structures by molecular replacement using existing bromodomain structures as search models. Iteratively refine models using Phenix or Refmac and validate using MolProbity. [4]

Visualization of BET Inhibition Mechanisms

The following diagram illustrates the molecular mechanism of BET inhibition by this compound, showing how it competes with acetylated histones for binding to bromodomains:

bet_inhibition BET Inhibition Mechanism by this compound Histone Acetylated Histone BET BET Protein (BRD2/3/4) Histone->BET Binds to Transcription Transcription Complex BET->Transcription Recruits BET->Transcription Failed Recruitment PFI1 This compound Inhibitor PFI1->BET Competes with Acetylated Histone Oncogenes Oncogene Expression (MYC, BCL-2) Transcription->Oncogenes Activates Transcription->Oncogenes Reduced Expression

Diagram 1: BET inhibition mechanism by this compound competing with acetylated histones.

The experimental workflow for this compound characterization encompasses multiple techniques, as visualized below:

workflow This compound Experimental Characterization Workflow Screen Fragment Screen SAR SAR Optimization Screen->SAR Biochem Biochemical Characterization SAR->Biochem Structural Structural Analysis Biochem->Structural Cellular Cellular Assays Biochem->Cellular ALPHA ALPHA Screen Biochem->ALPHA ITC ITC Biochem->ITC Xray X-ray Crystallography Structural->Xray Animal In Vivo Studies Cellular->Animal Viability Viability & Proliferation Cellular->Viability Differentiation Differentiation Assays Cellular->Differentiation

Diagram 2: Comprehensive workflow for this compound characterization.

Future Directions and Conclusions

Current Challenges and Limitations

Despite the promising profile of this compound as a BET inhibitor, several challenges and limitations have emerged. The limited monotherapeutic efficacy observed with BET inhibitors in certain contexts has prompted investigations into combination therapies. This limitation may stem from compensatory mechanisms or adaptive resistance pathways that emerge following BET inhibition. Additionally, the pharmacokinetic properties of first-generation BET inhibitors, including this compound, often present challenges for in vivo applications, with issues such as rapid metabolism, limited bioavailability, or inadequate tissue distribution potentially constraining their therapeutic utility. [1] [2]

Another significant challenge is the on-target toxicities associated with BET inhibition, which may arise from the fundamental physiological roles of BET proteins in essential cellular processes. Preclinical studies have reported various toxicological findings, including gastrointestinal, reproductive, and hematopoietic toxicities, that could limit the therapeutic window of BET inhibitors. Furthermore, the development of resistance mechanisms—both intrinsic and acquired—represents a hurdle for the clinical application of BET-targeted therapies. Understanding and addressing these limitations is crucial for advancing BET inhibitors toward successful clinical translation. [2]

Emerging Opportunities and Combination Strategies

The future development of BET inhibitors like this compound lies in rational combination strategies that leverage our growing understanding of cancer biology and resistance mechanisms. Preclinical studies have demonstrated promising synergies between BET inhibitors and various other therapeutic agents, including kinase inhibitors, immune checkpoint inhibitors, chemotherapeutic drugs, and other epigenetic-targeting agents. For example, combinations with PARP inhibitors have shown enhanced efficacy in models of DNA repair-deficient cancers, while combinations with immune modulators may enhance antitumor immunity by modulating PD-L1 expression and cytokine production. [2]

The development of next-generation BET inhibitors with improved properties represents another promising direction. These include domain-selective inhibitors that preferentially target BD1 or BD2 domains, which may achieve more selective transcriptional modulation and improved therapeutic indices. PROTAC (Proteolysis Targeting Chimera) degraders that induce degradation of BET proteins rather than merely inhibiting them offer an alternative approach with potential for enhanced efficacy and durability of response. Additionally, dual-targeting inhibitors that concurrently address BET proteins and other cancer-relevant pathways may provide synergistic antitumor activity while potentially mitigating resistance mechanisms. These innovative approaches build upon the foundation established by first-generation inhibitors like this compound and offer exciting prospects for advancing BET-targeted therapies. [2]

Table 3: Promising Combination Strategies for BET Inhibitors

Combination Partner Rationale Experimental Evidence
Kinase Inhibitors Counteract adaptive resistance pathways Enhanced apoptosis in leukemia models
Immune Checkpoint Inhibitors Modulate tumor microenvironment and immune recognition Improved antitumor immunity in solid tumors
Other Epigenetic Drugs Overcome chromatin-based resistance mechanisms Synergistic effects in multiple cancer types
Chemotherapeutic Agents Sensitize cancer cells to conventional chemotherapy Improved response rates in preclinical models

References

PFI-1 dihydroquinazoline-2-one scaffold

Author: Smolecule Technical Support Team. Date: February 2026

Core Structure and Mechanism of Action

PFI-1 is based on a dihydroquinazoline-2-one scaffold and functions as a highly selective acetyl-lysine (KAc) mimetic [1] [2]. Its primary mechanism is to competitively block the interaction between BET proteins (BRD2, BRD3, BRD4, BRDT) and acetylated histone tails, thereby disrupting the recruitment of these transcriptional regulators to chromatin [1] [2].

The binding is characterized by the dihydroquinazoline-2-one core forming key hydrogen bonds with the conserved asparagine (Asn) residue in the KAc binding site of the bromodomain [3]. Co-crystal structures confirm that this compound efficiently occupies the KAc binding pocket in BRD2 and BRD4 [1] [2].

Quantitative Binding and Selectivity Data

The table below summarizes key affinity and potency measurements for this compound.

Target Assay Type Value Citation
BRD4(1) (1st Bromodomain) AlphaScreen (IC₅₀) 220 nM [1] [4]
BRD2(2) (2nd Bromodomain) AlphaScreen (IC₅₀) 98 nM [1] [4]
BRD4(1) Isothermal Titration Calorimetry (KD) 47.4 ± 2.5 nM [2]
BRD4(2) Isothermal Titration Calorimetry (KD) 194.9 ± 6 nM [2]
CREBBP (Off-target) Isothermal Titration Calorimetry (KD) 49.5 µM [5]

This compound demonstrates excellent selectivity for BET bromodomains. Profiling against other bromodomains revealed minimal binding, with a selectivity of over 350-fold for BET bromodomains compared to CREBBP [5]. Additionally, this compound showed less than 20% inhibition at 1 µM against a panel of 50 kinases, confirming its clean off-target profile [5].

Key Experimental Protocols

To help you utilize this compound in a research setting, here are the core methodologies for assessing its biological activity, based on the foundational publications.

In Vitro Binding Assay (AlphaScreen)

The AlphaScreen is a common homogeneous assay used to quantify the ability of this compound to disrupt the interaction between BET bromodomains and acetylated histone peptides [5].

  • Principle: A competitive assay where the test inhibitor displaces a biotinylated acetylated histone peptide from a His-tagged bromodomain protein, preventing the formation of a luminescent signal.
  • Workflow:
    • Incubation: Mix His-tagged BRD protein (e.g., 50 nM) with a serial dilution of this compound.
    • Peptide Addition: Add biotinylated tetra-acetylated H4 peptide (H4K5acK8acK12acK16ac) at an equimolar concentration to the protein.
    • Bead Addition & Signal Detection: Introduce Nickel Chelate Acceptor beads and Streptavidin-coated Donor beads. After incubation, measure the signal using an AlphaScreen-compatible plate reader.
    • Data Analysis: Plot signal versus inhibitor concentration to calculate the IC₅₀ value [5].

The following diagram illustrates the logical workflow of this assay:

G Start Start Assay HisBRD His-tagged BRD Protein Start->HisBRD BioPeptide Biotinylated Acetylated Histone Peptide Start->BioPeptide Inhibitor This compound Inhibitor (Serial Dilution) Start->Inhibitor Mix1 Incubate Mixture HisBRD->Mix1 BioPeptide->Mix1 Inhibitor->Mix1 Beads Add Donor & Acceptor Beads Mix1->Beads Mix2 Incubate Mixture Beads->Mix2 Read Measure Luminescent Signal Mix2->Read Analyze Calculate IC₅₀ Read->Analyze

Cellular Antiproliferative and Apoptosis Assay

This compound exhibits potent effects in cellular models, particularly in hematological cancers.

  • Cell Lines: Human leukemic cell lines (e.g., MV4-11) and others like NET cell lines (Bon-1, H727, H720) are commonly used [2] [4].
  • Procedure:
    • Cell Plating: Plate cells in 96-well plates at a standardized density (e.g., 5 × 10³ cells/well).
    • Compound Treatment: Treat cells with this compound across a range of concentrations (e.g., 2-fold or 4-fold serial dilutions) for a defined period (e.g., 5 days).
    • Viability Readout: Measure cell viability using assays like CellTiter-Glo, which quantifies ATP as a marker of metabolically active cells.
    • Downstream Analysis: For mechanistic studies, treat sensitive cell lines with this compound and analyze via:
      • Western Blot: Detect downregulation of oncoproteins (c-MYC, Aurora B) and cleavage of caspase-3 for apoptosis.
      • Flow Cytometry: Assess cell cycle arrest (e.g., G1 phase) and induction of apoptosis [2] [6].

Research Applications and Recent Developments

This compound has been instrumental in validating BET proteins as therapeutic targets and continues to inspire new research.

  • Functional Insights: Studies using this compound have shown it induces G1 cell cycle arrest, downregulates key oncogenes like MYC, and promotes apoptosis and differentiation in leukemic cells [2]. It also leads to the downregulation of Aurora B kinase, offering an alternative way to target this important oncology target [2].
  • Therapeutic Potential: Recent studies demonstrate that this compound, alone or in combination with other BET inhibitors like CPI-203, suppresses the viability and induces apoptosis in follicular lymphoma cells by impeding the DVL2/GSK3β/β-catenin signaling axis [6].
  • Scaffold for Innovation: The dihydroquinazoline-2-one core of this compound is recognized as a privileged structure. Researchers are actively designing new derivatives using solid-phase synthesis techniques to create libraries of compounds for screening, aiming to improve potency and pharmacological properties [7] [3]. This scaffold is also used in the design of dual inhibitors and novel chemotypes like indole-2-one derivatives [3] [8].

References

PFI-1 bromodomain and extra-terminal domain inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism and Binding Characteristics

PFI-1 functions as an acetyl-lysine (Kac) mimetic [1]. It competitively binds to the acetyl-lysine binding pocket within the bromodomains of BET proteins, thereby displacing acetylated histone peptides and disrupting the recruitment of transcriptional machinery [1] [2].

The following table summarizes its binding affinity for different BET bromodomains:

BET Bromodomain Assay Type Result (IC₅₀ or K𝒹) Source
BRD4(1) ALPHA screen IC₅₀ = 220 nM [1]
BRD4(1) Isothermal Titration Calorimetry (ITC) K𝒹 = 47.4 ± 2.5 nM [1]
BRD4(2) Isothermal Titration Calorimetry (ITC) K𝒹 = 194.9 ± 6 nM [1]
BRD2(2) ALPHA screen IC₅₀ = 98 nM [1]

The mechanism of action can be visualized in the following pathway:

G PFI1 This compound BET BET Protein (BRD2, BRD3, BRD4) PFI1->BET Binds Bromodomain Histone Acetylated Histone Tail BET->Histone Recognizes Acetyl-Lysine Transcription Oncogene Transcription (e.g., MYC, Aurora B) Histone->Transcription Promotes Outcomes Antiproliferative Effects Transcription->Outcomes Drives

This compound competitively inhibits the BET-histone interaction to suppress oncogene transcription.

Biological Effects and Preclinical Efficacy

In cellular models, this compound exhibits potent anti-cancer activity through multiple pathways:

Biological Effect Observed Outcome Relevant Context
Anti-proliferation Inhibits cell viability & clonogenic growth [1] [3] Leukemic (e.g., AML) and follicular lymphoma cell lines [1] [3]
Cell Cycle Arrest Induces G1 cell cycle arrest [1] -
Apoptosis Induces caspase-dependent apoptosis [1] -
Differentiation Induces differentiation of primary leukemic blasts [1] -
Oncogene Downregulation Downregulates MYC expression [1] [2] Key oncogene in many cancers
Kinase Modulation Downregulates Aurora B kinase [1] Attenuates phosphorylation of histone H3 at serine 10 (H3S10) [1]
Pathway Inhibition Impedes β-catenin activity via DVL2/GSK3β axis [3] Follicular lymphoma models

Beyond oncology, this compound has been identified in epigenetic screens as a compound that can enhance the expression of the C9ORF72 gene [4]. This effect is being investigated in models of amyotrophic lateral sclerosis and frontotemporal dementia (C9ALS/FTD), where this compound treatment reduced toxic dipeptide repeat protein inclusions and ameliorated cognitive deficits in a mouse model [4].

Key Experimental Protocols

To evaluate the activity and effects of this compound in a research setting, several key methodologies are employed.

1. Binding Affinity Assays

  • ALPHA (Amplified Luminescence Proximity Homogeneous Assay) Screen: Used to determine the IC₅₀ of this compound by measuring its ability to displace a biotinylated acetylated histone peptide from a bromodomain protein tagged with an ALPHA donor and acceptor [1].
  • Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding of this compound to purified bromodomains to calculate the dissociation constant (K𝒹), stoichiometry (N), and binding enthalpy (ΔH) [1].

2. Functional & Phenotypic Cellular Assays

  • Cell Viability Assays: Use reagents like Cell-Titer-Glo (which measures ATP levels) or WST-1 on cancer cell lines treated with a dose range of this compound to generate dose-response curves [1] [3].
  • Clonogenic Growth Assays: Cells are plated at low density and treated with this compound for a period sufficient for colony formation (e.g., 7-14 days). Colonies are then stained and counted to assess long-term proliferative potential suppression [1].
  • Flow Cytometry for Cell Cycle & Apoptosis: For cell cycle, fixed cells are stained with propidium iodide and analyzed. For apoptosis, assays using Annexin V/propidium iodide staining are performed [1] [3].
  • Western Blotting: Used to detect changes in protein levels (e.g., MYC, Aurora B, cleaved caspases) and phosphorylation status (e.g., pH3S10) in treated cells [1] [3].
  • Chromatin Immunoprecipitation (ChIP): To confirm the displacement of BET proteins from chromatin, cells are cross-linked, chromatin is sheared and immunoprecipitated with an antibody against a specific BET protein, followed by qPCR of target gene promoters [1].

The workflow for a typical cellular investigation is as follows:

G Start Cell Seeding and This compound Treatment Viability Viability Assay (e.g., Cell-Titer-Glo) Start->Viability 24-72h MolAnalysis Molecular Analysis Start->MolAnalysis 6-24h Phenotype Phenotypic Assay Start->Phenotype 48h+ Western Western MolAnalysis->Western Western Blot qPCR qPCR MolAnalysis->qPCR qPCR Apoptosis Apoptosis Phenotype->Apoptosis Annexin V Staining Cycle Cycle Phenotype->Cycle Cell Cycle Analysis

A general workflow for assessing this compound effects in cell-based experiments.

Research Context Among BET Inhibitors

This compound is one of several structurally diverse chemical probes developed to target BET bromodomains. The following table places it in context with other well-known BET inhibitors:

BET Inhibitor Primary Chemical Structure Key Characteristics & Notes Citation
This compound Dihydroquinazoline-2-one Selective BET inhibitor; acetyl-lysine mimetic. [1] [5]
(+)-JQ1 Thienotriazolodiazepine Potent, pan-BET inhibitor; widely used as a benchmark tool. [2] [5]
I-BET151 (GSK1210151A) Dimethylisoxazole Potent, pan-BET inhibitor. [2] [5]
RVX-208 (Apabetalone) Quinazolinone BET inhibitor with highest selectivity for the second bromodomain (BD2). [2]

References

PFI-1 structure activity relationship SAR

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Structure and Binding Mode

PFI-1 is a potent and highly selective dihydroquinazoline-2-one inhibitor that functions as an acetyl-lysine (Kac) mimetic [1] [2]. It was developed from the optimization of a fragment-like hit, the 6-bromo-3-methyl-3,4-dihydroquinazoline-2-one scaffold, which was identified for its ability to inhibit BRD4 [1].

  • Core Structure: The dihydroquinazoline-2-one core is the fundamental scaffold that allows this compound to occupy the Kac binding site [1] [3].
  • Key Interactions: Co-crystal structures of this compound in complex with the first bromodomain of BRD4 (PDB ID: 4E96) reveal critical interactions [4]:
    • The oxygen of the quinazolin-2-one group acts as a hydrogen bond acceptor, mimicking the interaction of the acetyl carbonyl of lysine.
    • The sulfonamide group serves as a hydrogen bond acceptor.
    • The 2-methoxybenzenesulfonamide moiety extends into the ZA and BC loops of the bromodomain, with the methoxy group making van der Waals contacts [1] [4].
  • Selectivity: The specific occupation of the binding pocket by this chemotype is a key factor for its high selectivity for BET bromodomains over other bromodomain families [1] [5].

Quantitative Binding and Selectivity Profile

This compound exhibits potent, nanomolar-range affinity for the bromodomains of BET proteins. The table below summarizes key quantitative binding data.

Table 1: Binding Affinity of this compound for BET Bromodomains

Target Assay Type Value (IC₅₀ or K₅) Citation
BRD4(1) (1st Bromodomain) ALPHA Screen (IC₅₀) 220 nM [1]
BRD4(1) Isothermal Titration Calorimetry (K₅) 47.4 ± 2.5 nM [1]
BRD4(2) (2nd Bromodomain) Isothermal Titration Calorimetry (K₅) 194.9 ± 6 nM [1]
BRD2(2) (2nd Bromodomain) ALPHA Screen (IC₅₀) 98 nM [1]
CREBBP (Off-target) Isothermal Titration Calorimetry (K₅) 49.5 µM [5]

This compound demonstrates excellent selectivity for BET bromodomains. Differential Scanning Fluorimetry (DSF) showed significant thermal shifts (ΔTₘ > 2°C) for BRD2, BRD3, BRD4, and BRDT at 10 µM, but minimal to no shift for non-BET bromodomains like CREBBP, BAZ2B, and PCAF [5]. The affinity for CREBBP is over 350-fold weaker than for BRD2, underscoring its high selectivity [5]. Furthermore, this compound showed no significant activity (less than 20% inhibition at 1 µM) against a panel of 50 kinases [5].

Cellular Activity and Antiproliferative Effects

The inhibition of BET bromodomains by this compound translates to potent anti-proliferative effects in various cancer cell lines, particularly leukemias. The primary mechanisms include:

  • Cell Cycle Arrest: Induction of G1 cell cycle arrest [1] [2].
  • Apoptosis: Induction of caspase-dependent apoptosis [1] [2].
  • Key Oncogene Downregulation: Downregulation of MYC expression, a critical target of BET proteins in many cancers [1] [2].
  • Differentiation: Induction of differentiation in primary leukemic blasts [1].
  • Aurora B Kinase Downregulation: this compound treatment leads to significant downregulation of Aurora B kinase, providing an alternative way to inhibit this important oncology target [1] [2].

The table below shows the antiproliferative activity (GI₅₀/IC₅₀) of this compound across a panel of human cancer cell lines.

Table 2: Antiproliferative Activity of this compound in Human Cell Lines Data sourced from a commercial supplier compiling published data [6].

Cell Line Cancer Type Activity (GI₅₀/IC₅₀)
HL-60 Leukemia 2.19 µM (IC₅₀)
K562 Leukemia 4.6 µM (GI₅₀)
CCRF-CEM Leukemia 7.8 µM (GI₅₀)
HCT-116 Colorectal Cancer 4.5 µM (GI₅₀)
A498 Renal Cancer 1.8 µM (GI₅₀)
A549 Lung Cancer 19.5 µM (GI₅₀)
DU-145 Prostate Cancer 28.8 µM (GI₅₀)

More recent studies confirm that this compound, alongside other BET inhibitors, exhibits anti-tumor properties in B-cell lymphomas like follicular lymphoma by inhibiting cell viability, inducing apoptosis, and disrupting the DVL2/GSK3β/β-catenin signaling axis [7].

Key Experimental Protocols for Characterization

The comprehensive profiling of this compound involved several key biophysical and cellular assays. Here are the core methodologies as described in the literature [1] [5]:

  • ALPHA Screen (Amplified Luminescence Proximity Homogeneous Assay)

    • Purpose: To measure the inhibitor's ability to displace an acetylated histone peptide from the bromodomain.
    • Protocol: His-tagged bromodomain (e.g., BRD4(1) at 50 nM) is incubated with the inhibitor and a biotinylated tetra-acetylated histone H4 peptide (H4K5acK8acK12acK16ac). The signal is generated using streptavidin-coated donor beads and nickel chelate acceptor beads. IC₅₀ values are determined by testing compound serial dilutions.
  • Isothermal Titration Calorimetry (ITC)

    • Purpose: To directly measure the binding affinity (K₅) and thermodynamics of the interaction.
    • Protocol: A solution of the bromodomain (e.g., 300 µM) is titrated into a cell containing this compound. The heat change with each injection is measured, allowing for the calculation of K₅, enthalpy (ΔH), and entropy (ΔS). Experiments are typically conducted in buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl) at a constant temperature (e.g., 15°C).
  • Differential Scanning Fluorimetry (DSF)

    • Purpose: To rapidly assess binding and selectivity by measuring the thermal stabilization (ΔTₘ) of the protein.
    • Protocol: The protein (2 µM) is mixed with this compound (10 µM) and SYPRO Orange dye. The mixture is heated gradually, and the protein's melting temperature (Tₘ) is determined by monitoring the fluorescence of the dye as it binds to unfolded protein. A positive ΔTₘ indicates binding.
  • Cellular Viability and Proliferation Assays

    • Purpose: To determine the anti-proliferative effects in cell lines.
    • Protocol: Common methods include CellTiter-Glo (which measures ATP levels), WST-1, MTT, or sulforhodamine B (SRB) assays. Cells are treated with a range of this compound concentrations for 48-72 hours, and viability/ proliferation is measured relative to DMSO-treated controls to calculate GI₅₀/IC₅₀ values.

Mechanism of Action Signaling Pathway

The cellular effects of this compound result from its disruption of BET protein function in gene transcription. The following diagram summarizes the key mechanistic pathway.

G PFI1 This compound BET_BRD BET Bromodomain (e.g., BRD4) PFI1->BET_BRD Binds and Inhibits AcetylChromatin Acetylated Chromatin BET_BRD->AcetylChromatin Recruitment to Transcription Oncogene Transcription AcetylChromatin->Transcription Drives Myc MYC Transcription->Myc AuroraB Aurora B Kinase Transcription->AuroraB Outcomes Cell Cycle Arrest (G1) Apoptosis Differentiation Myc->Outcomes AuroraB->Outcomes

References

Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

PFI-1 functions as an acetyl-lysine (Kac) mimetic that occupies the conserved binding pocket within the bromodomains of BET proteins, thereby displacing them from acetylated chromatin [1]. This disruption prevents the recruitment of transcriptional machinery, leading to the downregulation of genes critical for cell growth and survival, such as MYC and Aurora B kinase [1].

The following diagram illustrates the core mechanism of action and downstream transcriptional effects of this compound.

G Acetylated_Chromatin Acetylated Chromatin BRD4 BRD4 Protein Acetylated_Chromatin->BRD4 Binds to Transcription Transcription Complex BRD4->Transcription Recruits PFI1 This compound Inhibitor PFI1->BRD4 Inhibits Binding Oncogenes Oncogene Expression (e.g., MYC, Aurora B) Transcription->Oncogenes Activates

Experimental Data and Research Applications

Extensive preclinical data demonstrates the effects of this compound across various cellular and disease models. Key findings are consolidated in the table below.

Experimental Model Observed Effect Reported Values (IC₅₀/EC₅₀) Citation
Viability Assays
HEL (Erythroleukemia) Reduced metabolic activity (MTT assay) IC₅₀ = 2.0 µM [2] [2]
Molm-14 (AML) Reduced metabolic activity (MTT assay) IC₅₀ = 2.7 µM [2] [2]
DOHH2, RL (Follicular Lymphoma) Inhibited cell viability (CCK-8 assay) Dose-dependent [3] [3]
Functional & Phenotypic Assays
Leukemia Cell Lines Induction of G0/G1 cell cycle arrest and apoptosis N/A [1] [1]
Primary Leukemic Blasts Inhibition of clonogenic growth and induction of differentiation N/A [1] [1]
C9BAC Mouse Model (C9ALS/FTD) Increased C9ORF72 expression, reduced poly(GP)-DPR inclusions N/A [4] [4]
IMQ-induced Psoriasis Mouse Model Topical application suppressed epidermal hyperplasia and skin inflammation N/A [5] [5]

Experimental Protocols

In Vitro Cell Viability and Proliferation Assay (MTT) [2]
  • Cell Lines: HEL, Molm-14, K562.
  • Procedure:
    • Plate cells in 96-well plates at 5 × 10³ cells per well in triplicate.
    • Add this compound via 2- or 4-fold serial dilutions.
    • Incubate for 5 days.
    • Add MTT reagent or CellTiter-Glo reagent to measure metabolic activity or ATP content.
    • Normalize data to vehicle-treated controls and calculate IC₅₀ values using non-linear regression software.
In Vivo Efficacy Study in a Follicular Lymphoma Model [3]
  • Model: Mouse xenograft model engrafted with FL cells.
  • Dosing: Administer this compound or related BET inhibitor CPI-203.
  • Endpoint Assessment:
    • Measure tumor volume and mouse survival duration.
    • Analyze tumors via Western blot to demonstrate inhibition of the Wnt/β-catenin pathway.
Chromatin Immunoprecipitation (ChIP) [1]
  • Purpose: To assess BRD4 occupancy on target gene promoters.
  • Procedure:
    • Cross-link proteins to DNA in cells using formaldehyde.
    • Lyse cells and shear chromatin by sonication.
    • Immunoprecipitate protein-DNA complexes using an anti-BRD4 antibody.
    • Reverse cross-links, purify DNA, and analyze target gene enrichment via quantitative PCR.

Key Considerations for Researchers

  • Specificity: this compound is a highly selective BET inhibitor but shows differing affinities for individual bromodomains (e.g., Kᴅ of 47.4 nM for BRD4(1) vs. 194.9 nM for BRD4(2)) [1]. Newer chiral analogues, such as (S)-4a, have shown improved potency and selectivity [2].
  • Pharmacokinetics: this compound has low oral bioavailability in rats (32%) and a short half-life (~1-2 hours) [6], which may limit its in vivo utility without formulation optimization.
  • Controlled Substance: Be aware that this compound is classified as a controlled substance and is not for sale in all territories [7]. It is intended for research use only and not for human consumption.

References

PFI-1 transcriptional regulator BET proteins

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Applications & Protocols

PFI-1 has been utilized in various disease models to investigate BET protein function. Key experimental findings and methodologies from the literature are summarized below.

Disease Model Cell Line / Animal Model Treatment Protocol Key Readouts & Outcomes
Leukemia Leukemic cell lines (e.g., MV4;11), primary leukemic blasts [1] In vitro cytotoxicity: Cell Titer-Glo or WST-1 assays. Clonogenic growth: Methylcellulose colony-forming assays [1] ↓ Cell viability, ↓ clonogenic growth, G1 arrest, ↑ apoptosis, ↓ MYC expression, ↓ Aurora B kinase [1]
C9ALS/FTD (Neurodegeneration) C9BAC mouse primary cortical cultures [2] Dose: Not specified in provided text. Duration: Treatment of primary cultures [2] ↑ Human mutant C9ORF72 gene expression, ↓ poly(GP) DPR protein inclusions, ↑ intranuclear RNA foci [2]
C9ALS/FTD (In vivo behavior) C9BAC transgenic mice [2] Dose: JQ1 used as a proxy. Route & Schedule: Intraperitoneal (i.p.), daily for 7 days [2] Rescue of hippocampal-dependent cognitive deficits [2]

Detailed Experimental Workflow

For researchers looking to implement these assays, the following workflow details the typical steps involved in evaluating BET inhibitors like this compound in in vitro cancer models, based on the methodologies described [1].

Start Start: In Vitro Cancer Model A Cell Seeding and This compound Treatment Start->A B Viability & Proliferation Assay (e.g., Cell Titer-Glo) A->B C Clonogenic Assay (Colony Formation) A->C D Molecular Phenotype Analysis B->D C->D E1 Cell Cycle Analysis (Flow Cytometry) D->E1 E2 Apoptosis Assay (e.g., Caspase Activation) D->E2 E3 Gene Expression (qPCR/Western Blot) D->E3 End Data Integration & Conclusion E1->End E2->End E3->End

Experimental workflow for evaluating this compound in cancer models

Key steps in the protocol include:

  • Cell Culture and Treatment: Culture leukemic cell lines (e.g., MV4;11) in standard conditions (RPMI-1640 with 10% FBS). Treat cells with this compound across a concentration range (e.g., nanomolar to micromolar) for 24-72 hours [1].
  • Viability and Clonogenic Assays: Assess cell viability and proliferation using assays like Cell Titer-Glo (measuring ATP levels) or WST-1. For long-term proliferation inhibition, perform clonogenic assays by plating cells in methylcellulose and counting colonies after 7-10 days [1].
  • Molecular Phenotype Analysis: Harvest treated cells for analysis. Use flow cytometry for cell cycle profiling (G1 arrest) and apoptosis assays (Annexin V/propidium iodide). Evaluate key downstream effects via qRT-PCR or Western blot for MYC and Aurora B kinase expression downregulation [1].

Mechanism of Action Pathway

This compound functions by a specific and well-characterized mechanism to disrupt gene transcription.

AcetylChromatin Acetylated Chromatin (H3/H4 histones) BETProtein BET Protein (e.g., BRD4) AcetylChromatin->BETProtein Normal Binding Recruitment Recruitment of Transcriptional Machinery (e.g., P-TEFb) BETProtein->Recruitment PFI1 This compound PFI1->BETProtein Competitive Inhibition PolII RNA Polymerase II Phosphorylation & Activation Recruitment->PolII OncogeneTranscription Transcription of Oncogenes (e.g., MYC) PolII->OncogeneTranscription Outcome Cell Proliferation & Survival OncogeneTranscription->Outcome

This compound mechanism of action as a BET bromodomain competitive inhibitor

The mechanism involves:

  • Competitive Binding: this compound acts as an acetyl-lysine mimetic, competitively binding to the central hydrophobic cavity of BET bromodomains (BD1 and BD2) [3] [1]. This prevents BET proteins from recognizing and binding to acetylated lysine residues on histones H3 and H4 [4] [5].
  • Transcriptional Dysregulation: By displacing BET proteins from chromatin, this compound disrupts the recruitment of critical transcription elongation complexes like P-TEFb [4] [5]. This leads to the failure of RNA Polymerase II phosphorylation and the subsequent pause-release, thereby suppressing the transcription of key growth and survival genes, most notably the MYC oncogene [3] [1].
  • Downstream Effects: The transcriptional shutdown results in potent antiproliferative effects, induction of apoptosis, and downregulation of other BET-dependent proteins like Aurora B kinase [3] [1].

Research Implications and Future Directions

This compound remains an important tool for target validation, though its clinical translation faces challenges shared by other BET inhibitors, such as dose-limiting toxicity and drug resistance [6]. The field is now advancing with:

  • Next-Generation Inhibitors: Development of domain-selective inhibitors (targeting only BD1 or BD2) and PROTACs (proteolysis-targeting chimeras) to improve specificity and efficacy [6] [7].
  • Therapeutic Expansion: Research continues to explore the utility of BET inhibition in diverse areas, including neuroinflammation and Alzheimer's disease models [8] [7].

References

PFI-1 Application Notes for Leukemia Research

Author: Smolecule Technical Support Team. Date: February 2026

1. Mechanism of Action PFI-1 is a potent and highly selective dihydroquinazoline-2-one inhibitor that targets the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) [1] [2]. It functions as an acetyl-lysine (Kac) mimetic, efficiently occupying the Kac binding site in bromodomains and blocking their interaction with acetylated histone tails [1] [2]. This disruption leads to the downregulation of key growth-promoting and anti-apoptotic genes.

The subsequent diagram illustrates the proposed signaling pathway through which this compound is understood to induce apoptosis in leukemia cell lines.

G PFI1 This compound Treatment BET Inhibits BET Bromodomains PFI1->BET Binds Myc Downregulates MYC Expression BET->Myc AuroraB Downregulates Aurora B Kinase BET->AuroraB G1Arrest G1 Cell Cycle Arrest Myc->G1Arrest Apoptosis Induces Apoptosis Myc->Apoptosis AuroraB->Apoptosis Attenuates H3S10 Phosphorylation

2. Cell Line Models & Treatment Efficacy this compound has demonstrated anti-leukemic effects across a range of human leukemia cell lines. The table below summarizes key experimental findings.

Cell Line Disease Model Reported this compound Concentration Key Outcomes
HEL [3] Erythroleukemia (JAK2 V617F+) IC₅₀: 2.0 μM (this compound); 0.5 μM ((S)-4a analogue) Significant reduction in metabolic activity (MTT assay) and cell proliferation [3].
Molm-14 [3] Acute Myeloid Leukemia (FLT3-ITD+) IC₅₀: 2.7 μM (this compound); 1.0 μM ((S)-4a analogue) Significant reduction in metabolic activity (MTT assay) and cell proliferation [3].
K562 [3] Chronic Myeloid Leukemia (Blast Phase, BCR-ABL+) Up to 10 μM Largely unaffected, indicating specificity and a potential model for insensitive lines [3].
Primary B-ALL Blasts [1] B-cell Acute Lymphoblastic Leukemia (from a 9-yr patient) N/A (In vivo study used (+)-JQ1) This compound induces differentiation of primary leukemic blasts [1].
DOHH2 & RL [4] Follicular Lymphoma Dose-dependent This compound inhibits cell viability and induces apoptosis [4].

3. Experimental Protocol & Workflow The following workflow outlines the general steps for treating leukemia cells with this compound and assessing apoptosis, based on common methodologies in the cited research.

G Start 1. Cell Culture & Seeding Treat 2. This compound Treatment Start->Treat Harvest 3. Cell Harvest Treat->Harvest Analyze 4. Apoptosis Analysis Harvest->Analyze SubG1 Sub-G1 Peak (Flow Cytometry) Analyze->SubG1 Caspase Caspase Activity (e.g., Caspase-3) Analyze->Caspase AnnexinV Annexin V / PI Staining Analyze->AnnexinV

Key Experimental Details:

  • Cell Culture: Sensitive leukemia cell lines (e.g., HEL, Molm-14) are typically maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) [1] [3].
  • This compound Treatment: this compound is usually dissolved in DMSO. Studies often use a concentration range around 1-10 μM, treating cells for 24 to 72 hours to observe maximal effect [3]. A vehicle control (DMSO only) is essential.
  • Apoptosis Assays:
    • Sub-G1 Peak: This is a common method to quantify apoptosis. After treatment, cells are fixed, stained with a DNA dye like Propidium Iodide (PI), and analyzed by flow cytometry. Apoptotic cells with DNA fragmentation appear as a peak in the sub-G1 phase [5].
    • Caspase Activation: The enzymatic activity of executioner caspases, such as Caspase-3, can be measured using specific kits to confirm the activation of the apoptotic pathway [6].
    • Annexin V/Propidium Iodide (PI) Staining: This is a standard and sensitive flow cytometry-based assay to detect early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells [7].

4. Expected Results & Validation Consistent findings from this compound treatment in sensitive leukemia cell lines include [1] [3]:

  • Dose-dependent reduction in cell viability and metabolic activity.
  • Induction of G1 cell cycle arrest.
  • Downregulation of MYC and Aurora B kinase at the mRNA and protein levels.
  • Morphological changes and positive staining in apoptosis assays (Sub-G1, Annexin V).

Important Notes for Researchers

  • Handling and Storage: this compound is a small molecule inhibitor. It should be stored according to the manufacturer's recommendations, typically at -20°C or below, protected from light. Always prepare fresh working solutions from a stock.
  • Biosafety: Cell culture and all procedures involving human cell lines should be performed in a Biosafety Level 1 (BSL-1) or higher laboratory, as appropriate [8].
  • Optimization is Key: The provided concentrations and timelines are derived from specific studies. It is critical to optimize the dose and duration of this compound treatment for your specific cell line and experimental setup. Conducting a dose-response curve is highly recommended.
  • Consult Primary Literature: For detailed protocols on specific techniques like Western Blotting, RT-PCR for MYC expression, or the exact flow cytometry settings for Annexin V staining, please refer to specialized protocol resources and the methods sections of the primary papers.

References

Application Notes and Protocols: BET Bromodomain Inhibitors PFI-1 and JQ1 for Modulating C9ORF72 Expression in ALS/FTD Models

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Findings and Therapeutic Potential

The discovery of bromodomain and extra-terminal (BET) inhibitors as modulators of C9ORF72 gene expression represents a significant advancement in the therapeutic landscape for C9ORF72-associated amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). These small molecule epidrugs target epigenetic reader proteins and have demonstrated promising effects in ameliorating key pathological hallmarks of C9ORF72-related neurodegeneration in experimental models. The most extensively characterized BET inhibitors in this context are PFI-1 and JQ1, which have shown efficacy in increasing expression of the mutant C9ORF72 gene, reducing toxic dipeptide repeat (DPR) proteins, and rescuing cognitive deficits in translational models [1].

Table 1: Key Experimental Findings of BET Inhibitors in C9ORF72 Models

Experimental Model Treatment Key Findings Significance
SH-SY5Y luciferase reporter cells (≥90 G4C2 repeats) This compound, JQ1 (among 14 epidrugs screened) Increased luciferase reporter activity Identification of BET inhibitors as most effective epidrugs for enhancing mutant C9ORF72 expression [1]
Primary cortical cultures from C9BAC mice This compound ↑ Expression of V1-V3 transcripts of human mutant C9ORF72; ↓ poly(GP)-DPR inclusions; ↑ intranuclear RNA foci First evidence that this compound modulates molecular pathology in patient-relevant neuronal models [1]
C9BAC mouse model (in vivo) JQ1 (daily i.p., 7 days) Rescued hippocampal-dependent cognitive deficits Demonstration of functional improvement in mammalian model of C9ORF72-related disease [1]

The C9ORF72 hexanucleotide repeat expansion (HRE), consisting of GGGGCC (G4C2) repeats, is the most common genetic cause of both familial ALS and FTD, referred to collectively as C9ALS/FTD [1] [2]. This mutation leads to complex disease mechanisms including haploinsufficiency (reduced C9ORF72 expression), production of toxic dipeptide repeat proteins through repeat-associated non-ATG (RAN) translation, and formation of intranuclear RNA foci that sequester RNA-binding proteins [1] [2] [3]. The pathogenesis involves a "double-hit" mechanism where reduced C9ORF72 protein levels impair autophagy and clearance of toxic DPRs [1]. BET inhibitors represent a promising therapeutic approach that targets the epigenetic silencing of the C9ORF72 locus, potentially addressing multiple aspects of this complex pathology.

Luciferase Reporter Assay Protocol for Screening BET Inhibitors

Background and Principle

The luciferase reporter assay provides a high-throughput method for screening compounds that modulate C9ORF72 expression. This protocol utilizes SH-SY5Y neuroblastoma cells stably transfected with luciferase reporter constructs containing either control (10 repeats) or pathogenic (≥90 G4C2 repeats) versions of the C9ORF72 intronic region [1]. The system allows rapid quantification of gene expression changes in response to BET inhibitors and other epigenetic compounds.

Materials and Reagents
  • Cell lines: SH-SY5Y luciferase reporter cells with 10 (control) or ≥90 (mutant) G4C2 repeats
  • BET inhibitors: this compound (e.g., Tocris, #4513), JQ1 (e.g., Tocris, #4499)
  • Controls: DMSO vehicle control, other epidrugs for comparison
  • Culture medium: DMEM/F-12 with 10% FBS, 1% penicillin-streptomycin
  • Selection antibiotics: Appropriate selective agents (e.g., hygromycin) for maintaining reporter constructs
  • Luciferase assay kit: Commercially available firefly luciferase assay system
  • Cell culture plates: 96-well white-walled plates for luminescence reading
Step-by-Step Procedure
  • Cell seeding and maintenance:

    • Culture SH-SY5Y reporter cells in complete medium at 37°C, 5% CO₂
    • Seed cells in 96-well plates at 5,000-10,000 cells/well and allow to adhere for 24 hours
  • Compound treatment:

    • Prepare serial dilutions of BET inhibitors (this compound, JQ1) in DMSO, then in culture medium
    • Final DMSO concentration should not exceed 0.1%
    • Treat cells with compounds across a concentration range (e.g., 0.1-10 µM) for 24-72 hours
    • Include DMSO-only treated cells as negative controls
  • Luciferase activity measurement:

    • Aspirate medium and wash cells once with PBS
    • Add luciferase assay lysis buffer (according to manufacturer's protocol)
    • Incubate with gentle shaking for 15 minutes at room temperature
    • Transfer lysates to fresh plates if necessary
    • Add luciferase substrate and measure luminescence immediately using a plate reader
  • Data analysis:

    • Normalize luminescence values to protein concentration or cell viability controls
    • Calculate fold-change relative to DMSO-treated controls
    • Perform dose-response analysis to determine EC₅₀ values
Technical Notes and Optimization
  • Cell density optimization: Pilot experiments should determine optimal seeding density to avoid contact inhibition while ensuring sufficient signal
  • Time course considerations: The effects of BET inhibitors on transcription may require 24-48 hours to reach maximum effect
  • Counter-screening: Include control reporter lines with non-expanded repeats to assess specificity
  • Viability controls: Perform parallel MTT or Alamar Blue assays to distinguish cytotoxic from specific effects

Primary Neuronal Culture Studies of this compound Effects

Background and Rationale

Primary cortical neurons derived from C9BAC transgenic mice provide a physiologically relevant model for investigating the effects of BET inhibitors on C9ORF72 pathology. These mice carry a bacterial artificial chromosome (BAC) with the human C9ORF72 gene containing a pathogenic expansion derived from a familial ALS/FTD patient [1]. This model recapitulates key molecular features of human C9ORF72 disease, including reduced C9ORF72 expression, DPR protein inclusions, and RNA foci.

Materials and Reagents
  • Animals: C9BAC transgenic mice and appropriate wild-type controls
  • Dissection tools: Fine forceps, scissors, sterile surgical instruments
  • Digestion solution: Papain (20 U/mL) or trypsin-EDSA in Hanks' Balanced Salt Solution (HBSS)
  • Culture medium: Neurobasal medium with B-27 supplement, glutamax, and penicillin-streptomycin
  • Substrate: Poly-D-lysine coated coverslips or culture plates
  • Antibodies: Anti-poly(GP) (Millipore, MABN778), anti-MAP2 (neuronal marker), appropriate secondary antibodies
  • RNA FISH probes: Cy3 or FITC-labeled (GGGGCC) repeat probes
Step-by-Step Protocol
  • Primary cortical neuron preparation:

    • Dissect cortical tissue from postnatal day 0-1 C9BAC pups under sterile conditions
    • Digest tissue in papain solution (20 U/mL) for 20 minutes at 37°C
    • Triturate gently with fire-polished Pasteur pipette to dissociate cells
    • Plate cells on poly-D-lysine coated coverslips in 24-well plates at 200,000-400,000 cells/well
  • Neuronal culture and treatment:

    • Maintain cultures in Neurobasal/B-27 medium at 37°C, 5% CO₂
    • Treat neurons with this compound (0.5-5 µM) or vehicle control at days 7-10 in vitro (DIV)
    • Refresh treatment every 2-3 days for optimal effect
    • Continue treatment for 7-14 days total
  • Molecular analyses:

    • qRT-PCR for C9ORF72 transcripts: Extract RNA, reverse transcribe, and quantify V1, V2, and V3 C9ORF72 transcript variants using specific primers
    • Immunocytochemistry for poly(GP) inclusions: Fix cells with 4% PFA, permeabilize with 0.1% Triton X-100, block with 5% normal goat serum, incubate with anti-poly(GP) primary antibody (1:500) overnight at 4°C, then with appropriate secondary antibody
    • RNA fluorescence in situ hybridization (FISH): Hybridize fixed cells with Cy3-labeled (GGGGCC)₄ probe overnight at 37°C, counterstain with DAPI
  • Quantification and statistical analysis:

    • Image cells using confocal or epifluorescence microscopy
    • Quantify poly(GP) positive inclusions per neuron using automated or manual counting
    • Quantify RNA foci number and localization per nucleus
    • Analyze data with appropriate statistical tests (ANOVA with post-hoc comparisons)
Technical Notes
  • Culture purity: Verify neuronal culture purity by immunostaining for MAP2 (neuronal marker) and GFAP (astrocyte marker)
  • Timing considerations: The effects of this compound on DPR proteins may require 7-14 days of treatment due to the slow turnover of aggregated proteins
  • Dose optimization: Pilot experiments should establish the optimal this compound concentration that maximizes efficacy while minimizing toxicity

In Vivo Behavioral Study Protocol for Evaluating JQ1

Background and Rationale

The C9BAC mouse model exhibits hippocampal-dependent cognitive deficits that can be assessed through behavioral paradigms, providing a functional readout of BET inhibitor efficacy [1]. This protocol details the administration of JQ1 and subsequent behavioral testing to evaluate rescue of cognitive function.

Materials and Reagents
  • Animals: Adult C9BAC transgenic mice and wild-type littermate controls (2-6 months old)
  • BET inhibitor: JQ1 formulated in 10% DMSO, 10% solutol, 80% saline
  • Administration supplies: Insulin syringes (0.5-1 mL) for intraperitoneal injections
  • Behavioral apparatus: Open field arena, fear conditioning system with video tracking, contextual and cue chambers
Step-by-Step Procedure
  • JQ1 formulation and administration:

    • Prepare fresh JQ1 daily at 50 mg/kg in 10% DMSO, 10% solutol, 80% saline
    • Administer via intraperitoneal (i.p.) injection once daily for 7 consecutive days
    • Include vehicle-treated C9BAC and wild-type control groups
  • Open field test (Day 6):

    • Place mice in the center of a brightly lit open field arena (40 × 40 cm)
    • Record activity for 10 minutes using automated tracking system
    • Measure total distance traveled, time in center zone, and rearing frequency
  • Fear conditioning (Days 6-7):

    • Training session: Place mice in fear conditioning chamber, allow 3 minutes exploration, deliver tone (30 seconds, 80 dB) coterminating with mild footshock (0.7 mA, 2 seconds), return to home cage after 30 seconds
    • Contextual testing (24 hours post-training): Return mice to same chamber without tone or shock, measure freezing behavior for 5 minutes
    • Cued testing (after contextual test): Place mice in modified context (different visual, tactile, olfactory cues), record baseline activity for 3 minutes, present tone for 3 minutes, measure freezing
  • Data collection and analysis:

    • Calculate percentage freezing time during contextual and cued testing phases
    • Normalize data to vehicle-treated wild-type controls
    • Use appropriate statistical analyses (two-way ANOVA with genotype and treatment as factors)
Technical Notes
  • Dosing regimen: The 7-day treatment protocol has demonstrated efficacy, but longer treatment durations (2-4 weeks) may be explored for more sustained effects
  • Blinding procedures: Ensure experimenters are blinded to genotype and treatment groups during behavioral testing and analysis
  • Pharmacokinetic considerations: JQ1 has demonstrated ability to cross the blood-brain barrier and reach the mouse brain following systemic administration

Mechanistic Insights and Therapeutic Implications

The therapeutic effects of BET inhibitors in C9ORF72 models operate through multiple interconnected mechanisms. This compound and JQ1 increase expression of the mutant C9ORF72 gene by altering the epigenetic landscape at the C9ORF72 locus, which is characterized by repressive histone modifications such as H3K9me3 and H3K27me3 in patient tissues and models [1]. This increased expression may help counteract the haploinsufficiency component of C9ORF72 pathogenesis. Additionally, these compounds reduce the burden of toxic DPR proteins, particularly poly(GP) inclusions, which are known to disrupt multiple cellular processes including nucleocytoplasmic transport, RNA processing, and protein homeostasis [1] [4].

Interestingly, this compound treatment increases the accumulation of intranuclear RNA foci, which may initially appear counterintuitive but could represent a neuroprotective adaptation by sequestering repeat transcripts that would otherwise be translated into toxic DPR proteins [1]. This observation aligns with emerging evidence that RNA foci may serve a protective function in some contexts by limiting the substrate available for RAN translation [1].

The arginine-rich DPRs (poly-GR and poly-PR) have been identified as particularly toxic species that inhibit global protein synthesis by perturbing translation elongation and promoting ribosome collisions [4]. This triggers a ribotoxic stress response mediated by ZAKα kinase that ultimately leads to p38 activation and cell death [4]. By reducing the production of these toxic DPRs, BET inhibitors may indirectly alleviate translational stalling and downstream stress signaling pathways.

Table 2: Summary of Key Molecular and Functional Outcomes of BET Inhibition in C9ORF72 Models

Parameter Measured Effect of BET Inhibitors Technical Method Interpretation
C9ORF72 expression Increased qRT-PCR, luciferase reporter Counteracts haploinsufficiency
Poly(GP) inclusions Decreased Immunofluorescence Reduces toxic DPR burden
RNA foci Increased RNA FISH Potential neuroprotective sequestration
Cognitive function Improved Fear conditioning, open field Rescue of hippocampal-dependent memory

From a therapeutic development perspective, BET inhibitors represent a promising class of compounds for C9ORF72-related neurodegeneration, with both this compound and JQ1 demonstrating efficacy across cellular and animal models. However, important considerations remain regarding optimal dosing regimens, treatment timing, and potential side effects of long-term BET inhibition. Future studies should explore combination therapies that target both the epigenetic dysregulation addressed by BET inhibitors and other aspects of C9ORF72 pathology, such as RAN translation or DPR protein toxicity.

Visual Overviews of Experimental Workflows and Mechanisms

BET Inhibitor Experimental Workflow for C9ORF72 Studies

cluster_screening Phase 1: Compound Screening cluster_validation Phase 2: In Vitro Validation cluster_invivo Phase 3: In Vivo Testing CompoundScreening CompoundScreening InVitroValidation InVitroValidation CompoundScreening->InVitroValidation InVivoTesting InVivoTesting InVitroValidation->InVivoTesting Mechanism Mechanism InVivoTesting->Mechanism ReporterCells Luciferase Reporter Cells (≥90 G4C2 repeats) BETiTreatment BET Inhibitor Treatment (this compound, JQ1) ReporterCells->BETiTreatment Luminescence Luciferase Activity Measurement BETiTreatment->Luminescence Luminescence->InVitroValidation PrimaryNeurons Primary Cortical Neurons from C9BAC Mice PFI1Treatment This compound Treatment (7-14 days) PrimaryNeurons->PFI1Treatment MolecularAnalysis Molecular Analysis: • qRT-PCR (C9ORF72 transcripts) • Immunofluorescence (poly-GP) • RNA FISH (RNA foci) PFI1Treatment->MolecularAnalysis MolecularAnalysis->InVivoTesting C9BACMice C9BAC Mice JQ1Treatment JQ1 Administration (50 mg/kg, i.p., 7 days) C9BACMice->JQ1Treatment Behavior Behavioral Assessment: • Fear Conditioning • Open Field Test JQ1Treatment->Behavior Behavior->Mechanism

C9ORF72 Pathogenesis and BET Inhibitor Mechanism of Action

cluster_pathology C9ORF72 Pathogenic Mechanisms cluster_bet BET Inhibitor Mechanisms cluster_functional Functional Outcomes HRE C9ORF72 HRE (GGGGCC Expansion) Haploinsufficiency Haploinsufficiency (Reduced C9ORF72) HRE->Haploinsufficiency RNAFoci RNA Foci Formation (Protein Sequestration) HRE->RNAFoci DPRProteins Toxic DPR Proteins (poly-GR, poly-GP, poly-PR) HRE->DPRProteins Translation Improved Translation Elongation DPRProteins->Translation Disrupts BETBinding BET Bromodomain Inhibition (this compound, JQ1) BETBinding->Haploinsufficiency Counters ChromatinRemodeling Chromatin Remodeling at C9ORF72 Locus BETBinding->ChromatinRemodeling GeneExpression Increased C9ORF72 Expression ChromatinRemodeling->GeneExpression DPRReduction Reduced Toxic DPR Proteins GeneExpression->DPRReduction DPRReduction->Translation Improves Ribotoxic Reduced Ribotoxic Stress Response DPRReduction->Ribotoxic Reduces Translation->Ribotoxic Cognitive Rescued Cognitive Function Ribotoxic->Cognitive

References

Application Notes and Protocols: PFI-1 in Modeling C9ORF72-Mediated Neurodegeneration

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

PFI-1 is a potent and highly selective small-molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, BRDT) [1] [2]. It functions as an acetyl-lysine (Kac) mimetic, competitively occupying the acetyl-lysine binding pocket in BET bromodomains, thereby disrupting the recruitment of BET proteins to acetylated chromatin [1]. This action leads to the downregulation of key growth-promoting and anti-apoptotic genes.

Recent evidence suggests that BET inhibitors like this compound may have therapeutic potential in neurodegenerative diseases, especially C9ORF72-mediated ALS and FTD (C9ALS/FTD). The proposed mechanism involves the reversal of epigenetic repression at the mutant C9ORF72 locus. In models of this disease, the expanded hexanucleotide repeat leads to epigenetic alterations that suppress gene expression, contributing to disease pathogenesis [3]. This compound has been shown to increase the expression of human mutant C9ORF72 transcripts and reduce the levels of toxic dipeptide repeat (DPR) protein inclusions, specifically poly(GP), in primary cortical neurons derived from a C9BAC mouse model [3]. Intriguingly, this beneficial effect occurred alongside an increase in intranuclear RNA foci, which some evidence suggests may be neuroprotective by sequestering toxic repeat transcripts [3].

Key Experimental Findings and Quantitative Data

The table below summarizes the primary experimental findings for this compound in relevant disease models.

Table 1: Summary of Key Experimental Findings for this compound

Disease Model Experimental System Treatment Conditions Key Outcomes Citation
C9ALS/FTD Primary cortical cultures from C9BAC mice This compound treatment ↑ Expression of mutant C9ORF72 V1-V3 transcripts; ↓ poly(GP)-DPR inclusions; ↑ intranuclear RNA foci [3]
Leukemia (Mechanistic Insight) HEL & Molm-14 cell lines 1-10 µM Induction of G1 cell cycle arrest; ↓ MYC expression; induction of caspase-dependent apoptosis; ↓ Aurora B kinase [1]

The following table provides essential quantitative data on the binding and inhibitory properties of this compound.

Table 2: Biochemical and Pharmacological Profile of this compound

Parameter Value Assay / Conditions Citation
BRD4 Bromodomain 1 (BD1) KD 47.4 ± 2.5 nM Isothermal Titration Calorimetry (ITC) [1]
BRD4 Bromodomain 2 (BD2) KD 194.9 ± 6 nM Isothermal Titration Calorimetry (ITC) [1]
BRD2(2) IC50 98 nM ALPHA screen (vs. H4K5acK8acK12acK16ac peptide) [1] [4]
BRD4(1) IC50 220 nM ALPHA screen (vs. H4K5acK8acK12acK16ac peptide) [1] [4]
Cellular Efficacy (IL-6 inhibition) EC50 = 1.89 µM LPS-stimulated human PBMCs (RPMI + 5% FBS) [2] [4]
In Vitro Solubility 69 mg/mL (198.62 mM) DMSO [4]

Experimental Protocols

In Vitro Protocol: Treatment of Primary Cortical Neurons from C9BAC Mice

This protocol is adapted from research on this compound's effects in a C9ALS/FTD model [3].

  • Objective: To assess the effect of this compound on C9ORF72 expression and disease-related pathology.

  • Materials:

    • Primary cortical cultures derived from C9BAC transgenic mice (expressing a human C9ORF72 gene with GGGGCC repeat expansion) [3].
    • This compound: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
    • Vehicle Control: 0.1% DMSO in neuronal culture medium.
    • Standard neuronal culture medium and equipment.
  • Procedure:

    • Cell Culture: Maintain primary cortical neurons under standard conditions (e.g., Neurobasal medium with B-27 supplement).
    • Compound Treatment: At a specified mature stage (e.g., 7-14 days in vitro), treat cultures with this compound. A range of concentrations (e.g., 0.1 µM to 10 µM) is recommended for dose-response studies.
    • Vehicle Control: Treat control cultures with an equal volume of vehicle (0.1% DMSO).
    • Incubation: Incubate cells with this compound or vehicle for a predetermined period (e.g., 24-72 hours).
    • Sample Collection: Harvest cells or culture supernatants for downstream analysis.
  • Downstream Analyses:

    • Gene Expression: Use RT-qPCR to measure the expression levels of human C9ORF72 transcripts (V1, V2, V3) [3].
    • Protein Pathology: Immunostaining or immunoassay for poly(GP) DPR inclusions [3].
    • RNA Foci: RNA fluorescence in situ hybridization (FISH) to detect and quantify intranuclear RNA foci [3].
In Vitro Protocol: Cell Viability and Proliferation Assay (MTT)

This general protocol is useful for assessing the anti-proliferative effects of this compound, as performed in hematopoietic cell lines [5].

  • Objective: To determine the effect of this compound on the metabolic activity and proliferation of cells.

  • Materials:

    • Cell lines of interest (e.g., HEL, Molm-14).
    • This compound (10 mM stock in DMSO).
    • Vehicle Control (DMSO).
    • 96-well cell culture plates.
    • MTT reagent and solubilization solution.
  • Procedure:

    • Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in triplicate.
    • Compound Treatment: The next day, add this compound by 2- or 4-fold serial dilutions to cover a desired concentration range (e.g., 0.1 µM to 10 µM).
    • Incubation: Incubate cells for a predetermined period (e.g., 72-120 hours).
    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Subsequently, add solubilization solution and incubate overnight.
    • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
    • Data Analysis: Normalize absorbance values to vehicle-treated controls. Calculate IC₅₀ values using non-linear regression (e.g., four-parameter logistic model in GraphPad Prism) [5] [4].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of this compound in a C9ALS/FTD model and a generalized workflow for the in vitro experimental protocol.

G cluster_0 C9ORF72-Mediated Pathogenesis PFI1 This compound Treatment BET_Inhibition Inhibition of BET Bromodomains PFI1->BET_Inhibition Chromatin_Access Altered Chromatin Accessibility BET_Inhibition->Chromatin_Access C9ORF72_Up Increased C9ORF72 Expression Chromatin_Access->C9ORF72_Up Reversal of Epigenetic Repression DPR_Down Reduction in Toxic DPR Proteins (poly(GP)) C9ORF72_Up->DPR_Down Possible Link RNA_Foci_Up Increased Nuclear RNA Foci C9ORF72_Up->RNA_Foci_Up Altered Transcript Handling Phenotype Potential Amelioration of Disease Phenotypes DPR_Down->Phenotype Reduced Proteotoxicity RNA_Foci_Up->Phenotype Possible Sequestration & Neuroprotection

Figure 1: Proposed mechanistic pathway of this compound in a C9ALS/FTD model. This compound inhibits BET proteins, leading to epigenetic changes that increase C9ORF72 expression. This is associated with two key effects: a reduction in toxic DPR proteins and an increase in RNA foci, which may jointly contribute to a protective outcome [3].

G Start Plate Primary Cortical Neurons (from C9BAC mice) Culture Culture until mature (7-14 Days In Vitro) Start->Culture Treat Treat with this compound or Vehicle (0.1-10 µM, 24-72h) Culture->Treat Harvest Harvest Cells/Medium Treat->Harvest Analysis Downstream Analysis Harvest->Analysis RTqPCR RT-qPCR for C9ORF72 transcripts Analysis->RTqPCR   Immuno Immunostaining/ Immunoassay for poly(GP) Analysis->Immuno   FISH RNA FISH for RNA foci Analysis->FISH  

Figure 2: In vitro experimental workflow for this compound treatment in primary cortical cultures. The process involves preparing neuronal cultures from a relevant transgenic model, treating them with the compound, and then conducting multiple molecular analyses to evaluate its effects on gene expression and key pathological markers [3].

Important Considerations for Researchers

  • Specificity and Selectivity: this compound is a highly selective BET inhibitor with >300-fold selectivity for its on-target bromodomains over many other bromodomains, and it shows negligible activity against a panel of kinases and receptors [1] [2]. This makes it an excellent chemical probe for validating BET-dependent phenotypes.
  • In Vivo Limitations: While the related BET inhibitor JQ1 has shown efficacy in rescuing cognitive deficits in C9BAC mice upon intraperitoneal injection [3], this compound itself has modest in vivo pharmacokinetic properties in rats (low oral bioavailability of 32%, half-life of ~1-2 hours) [4]. Careful formulation and dosing route selection are critical for in vivo studies.
  • Context-Dependent Effects: The biological outcomes of this compound treatment, such as its effect on RNA foci, can be complex and potentially context-dependent. A thorough investigation of its effects in each specific experimental system is necessary [3].

References

PFI-1 cell proliferation assay concentration

Author: Smolecule Technical Support Team. Date: February 2026

PFI-1 Anti-Proliferation Activity

The table below summarizes effective concentrations of this compound for reducing cell viability in various hematologic cancer cell lines.

Cell Line Cell Type / Disease Model This compound Concentration Range Assay Duration Observed Effect Source / Context
DOHH2, RL Follicular Lymphoma (FL) Not specified (dose-response) 24 hours Inhibited cell viability [1] In vitro (Cell viability CCK-8 assay)
Leukaemic cell lines Leukemia Not specified Not specified Antiproliferative effect, abrogated clonogenic growth [2] In vitro
Primary Leukaemic Blasts Leukemia Not specified Not specified Induced differentiation [2] In vitro

Detailed Experimental Protocols

Cell Viability Assay (CCK-8) for this compound

This protocol is adapted from methods used to test this compound on follicular lymphoma cells [1].

  • Cell Seeding: Plate cells (e.g., DOHH2 or RL) in a 96-well plate at a density of 4-5 x 10³ to 5 x 10⁴ cells per well in 100 µL of complete culture medium (e.g., RPMI-1640 with 10% FBS).
  • Compound Treatment: Prepare a dose range of this compound in DMSO or PBS. Add to the culture medium to achieve the desired final concentrations. Include a negative control (vehicle only, e.g., 0.1% DMSO).
  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
  • Viability Measurement: Add 10 µL of CCK-8 solution directly to each well. Incubate the plate for 1-4 hours at 37°C.
  • Absorbance Reading: Measure the absorbance of each well at 450 nm using a microplate reader.
  • Data Analysis: Calculate cell viability relative to the vehicle control.
Cell Cycle Analysis by Flow Cytometry

This protocol assesses this compound-induced cell cycle arrest [1].

  • Treatment and Harvest: Treat cells with this compound or vehicle for the desired duration. Collect cells by centrifugation.
  • Fixation: Gently resuspend the cell pellet in ice-cold 70% ethanol and fix overnight at 4°C.
  • Staining: Centrifuge to remove ethanol. Resuspend the cell pellet in phosphate-buffered saline (PBS) containing a DNA stain. A common solution is 2 µg/mL RNase I and 10 µg/mL Propidium Iodide (PI). Incubate for 30 minutes at 37°C in the dark.
  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. A minimum of 10,000 events per sample should be collected.
  • Data Analysis: Use flow cytometry software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mechanism of Action and Experimental Workflow

This compound exerts its anti-proliferative effect by inhibiting BET bromodomains, which disrupts oncogenic transcription. The following diagram illustrates this mechanism and a general workflow for assessing its effects.

PFI This compound BRD BET Bromodomains (BRD2, BRD3, BRD4) PFI->BRD Inhibits Myc Oncogenes (e.g., MYC) BRD->Myc Disrupts Binding to Acetylated Histones Arrest G1 Cell Cycle Arrest Myc->Arrest Apop Apoptosis Myc->Apop Prolif Inhibition of Cell Proliferation Arrest->Prolif Apop->Prolif

The general workflow for conducting a this compound cell proliferation assay, incorporating the above protocols, is outlined below.

Start Culture Target Cells Plate Plate Cells in Multi-Well Plates Start->Plate Treat Treat with this compound (Dose Range) Plate->Treat Incubate Incubate (e.g., 24h) Treat->Incubate SubEnd Assay Endpoint Incubate->SubEnd A A SubEnd->A CCK-8 Viability B B SubEnd->B PI Staining Cell Cycle C C SubEnd->C Annexin V/PI Apoptosis Analyze Analyze Data A->Analyze B->Analyze C->Analyze

Critical Notes and Considerations

  • Cell Type Variability: The effective concentration of this compound can differ significantly. Always conduct a preliminary dose-response experiment [1].
  • Mechanistic Confirmation: To confirm that the observed effects are due to BET inhibition, consider downstream analyses such as Western Blotting to check for downregulation of MYC and Aurora B Kinase [2].
  • Assay Limitations: Metabolic activity assays (like CCK-8) measure viability but do not distinguish between cytostatic (cell cycle arrest) and cytotoxic (cell death) effects. It is crucial to complement viability assays with cell cycle and apoptosis analysis for a complete picture [3].

References

Application Notes and Protocols: PFI-1 in Primary Leukemic Blast Differentiation Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PFI-1 and BET Inhibition in Leukemia Research

This compound is a potent, cell-permeable, and highly selective dihydroquinazoline-2-one inhibitor that functions as an acetyl-lysine (Kac) mimetic, effectively blocking the interaction between BET bromodomains and acetylated histone tails [1]. This targeted inhibition makes this compound a valuable chemical probe for investigating the role of BET proteins (BRD2, BRD3, BRD4, and BRDT) in leukemogenesis and hematopoietic differentiation. The transcriptional dysregulation caused by aberrant BET protein activity is particularly relevant in acute myeloid leukemia (AML), where leukemic blast cells originate from hematopoietic stem cells that have undergone malignant transformation or more mature progenitors that have gained stemness features [2]. This compound has demonstrated antiproliferative effects on leukemic cells through its disruption of oncogenic transcription networks, making it an essential tool for studying differentiation therapy approaches in AML research [1].

The therapeutic targeting of BET proteins represents a promising epigenetic strategy for leukemia treatment, as BET proteins serve as critical transcriptional regulators required for expression of growth-promoting and anti-apoptotic genes, as well as for cell-cycle progression [1]. In the context of leukemic blast differentiation, this compound-mediated BET inhibition may potentially disrupt the self-renewal capacity of leukemia stem cells (LSCs) while promoting differentiation programs, thereby addressing a key challenge in leukemia therapy - the persistence of chemoresistant LSCs that drive disease relapse [3] [4].

This compound Properties and Specifications

Chemical and Pharmacological Characteristics

This compound demonstrates favorable drug-like properties for experimental use in leukemia research. The compound acts as a competitive inhibitor that occupies the acetyl-lysine binding pocket in BRD4 and BRD2, as confirmed by cocrystal structures [1]. Its dihydroquinazoline-2-one scaffold provides high selectivity for BET bromodomains over other bromodomain-containing proteins, making it a valuable tool for delineating BET-specific functions in leukemic blast differentiation. This compound exhibits potent cellular activity at nanomolar concentrations in proliferation assays using various leukemic cell lines, with efficacy demonstrated across a range of hematopoietic malignancies [1].

Table 1: this compound Characteristics and Experimental Specifications

Property Specification Experimental Relevance
Chemical Structure Dihydroquinazoline-2-one scaffold Serves as acetyl-lysine mimetic for BET bromodomain binding
Molecular Target BET bromodomains (BRD2, BRD3, BRD4, BRDT) Selective epigenetic reader domain inhibition
Primary Mechanism Displacement of BET proteins from acetylated chromatin Transcriptional downregulation of oncogenes (e.g., c-MYC)
Cellular IC₅₀ Low nanomolar range (cell type-dependent) Effective at sub-micromolar concentrations in most assays
Solubility DMSO-soluble (recommended stock: 10-50 mM) Suitable for in vitro cellular assays with final DMSO <0.1%
Stability Stable at -20°C for ≥6 months; protect from light Maintains potency throughout experimental timeframe
BET Target Engagement and Selectivity

The binding specificity of this compound for BET bromodomains has been comprehensively characterized through structural and biochemical analyses. The compound efficiently occupies the Kac binding site through interactions with conserved asparagine residues and structural water molecules that are characteristic of BET bromodomains [1]. This targeted engagement results in the displacement of BET proteins from acetylated chromatin regions, leading to transcriptional modulation of key genes involved in cell cycle progression, self-renewal, and hematopoietic differentiation. The selectivity profile of this compound makes it particularly useful for investigating BET-specific phenotypes without confounding off-target effects that complicate the interpretation of results from genetic approaches such as RNA interference.

Experimental Protocols for Leukemic Blast Differentiation

Primary Leukemic Blast Isolation and Culture
3.1.1 Sample Collection and Processing
  • Primary AML blasts should be obtained from bone marrow aspirates or peripheral blood samples from consented AML patients under institutional review board-approved protocols [2] [4].
  • Blast enrichment: Separate mononuclear cells using Ficoll-Paque density gradient centrifugation (400 × g, 30 minutes, room temperature).
  • Blast purification: Isolate leukemic blasts using fluorescence-activated cell sorting (FACS) with antibodies against blast surface markers (e.g., CD34+, CD38-, CD123+) [3] [4].
  • Viability maintenance: Culture sorted blasts in serum-free hematopoietic stem cell media supplemented with cytokine cocktails (SCF, FLT3L, TPO, IL-3, G-CSF - each at 20 ng/mL) to maintain stemness properties [4].
3.1.2 Culture Conditions for Differentiation Studies
  • Basal medium: Use α-MEM supplemented with 12.5% heat-inactivated FBS, 12.5% heat-inactivated horse serum, 2 mM L-glutamine, and 57.2 μM β-mercaptoethanol [4].
  • Stromal co-culture: For LSC maintenance, culture blasts on irradiated MS-5 stromal cell monolayers to mimic bone marrow microenvironment interactions [4].
  • Passaging protocol: Split cells at 1:3 ratio when reaching density of 1-2×10⁶ cells/mL, typically every 3-4 days.
This compound Treatment and Differentiation Induction
3.2.1 Compound Preparation and Dosing
  • Prepare 10 mM stock solution of this compound in molecular biology grade DMSO, aliquot, and store at -20°C protected from light.
  • Dose optimization: Perform initial dose-response experiments (typical range: 0.1-5 μM) across 72-120 hours to determine optimal differentiation induction concentrations.
  • Vehicle control: Always include DMSO vehicle control at same dilution (typically ≤0.1% final concentration).
  • Treatment duration: Based on literature reports, prolonged exposure (96-120 hours) typically required for robust differentiation phenotypes [1].

Table 2: this compound Treatment Protocol for Differentiation Studies

Step Parameter Specifications Quality Control
Stock Preparation 10 mM in DMSO Aliquot to avoid freeze-thaw cycles Confirm solubility and absence of precipitation
Working Dilution 1000X in DMSO Intermediate dilution for accurate pipetting Verify no crystal formation
Final Concentration 0.5-2 μM (dose-dependent) Dilute in complete culture medium Final DMSO concentration ≤0.1%
Treatment Duration 96-120 hours Refresh medium + compound at 48-72 hours Monitor viability (>70% required)
Control Treatments DMSO vehicle Equivalent DMSO concentration Baseline differentiation assessment
3.2.2 Combination Treatment Considerations
  • Differentiation priming: Consider pre-treatment with sub-therapeutic doses of all-trans retinoic acid (ATRA) or hypomethylating agents to sensitize blasts to this compound-induced differentiation.
  • Cytokine modulation: Adjust cytokine combinations during this compound treatment to favor differentiation (reduce stemness-maintaining cytokines, introduce differentiation-promoting factors).
Differentiation Assessment Methodologies
3.3.1 Morphological Analysis
  • Cytospin preparation: Centrifuge 1-2×10⁴ cells onto glass slides (100 × g, 5 minutes) using cytocentrifuge.
  • Staining protocol: Use Wright-Giemsa stain according to standard hematological methods.
  • Assessment criteria: Evaluate for myeloid differentiation features including reduced nuclear:cytoplasmic ratio, nuclear condensation, cytoplasmic granulation, and segmentations.
  • Blind evaluation: Have samples evaluated by two independent experienced hematologists using standard morphological criteria.
3.3.2 Immunophenotypic Analysis by Flow Cytometry
  • Surface marker staining: Analyze changes in differentiation markers using conjugated antibodies (Table 3).
  • Protocol: Harvest 2-5×10⁵ cells, wash with PBS + 2% FBS, incubate with antibody cocktails (20 minutes, 4°C, protected from light), wash twice, and analyze immediately.
  • Instrumentation: Use multiparameter flow cytometer (e.g., LSR II) with minimum 4-color configuration.
  • Data analysis: Calculate differentiation index based on marker expression changes normalized to vehicle control.

Table 3: Key Immunophenotypic Markers for Leukemic Blast Differentiation

Cell Population Undifferentiated Markers Differentiated Markers Assessment Method
Leukemic Stem Cells CD34+ CD38- CD123+ CD33+ [3] Reduction in CD34/CD123 Flow cytometry (multiparameter)
Myeloid Progenitors CD34+ CD38+ CD11b+ CD14+ CD15+ Flow cytometry and gating strategies
Erythroid Lineage CD34+ CD38+ CD71+ CD235a+ Concurrent staining panels
Megakaryocytic CD34+ CD38+ CD41+ CD61+ Specific differentiation programs

Signaling Pathways and Molecular Mechanisms

The differentiation effects of this compound on leukemic blasts are mediated through coordinated disruption of BET-dependent transcriptional networks that maintain the undifferentiated state. The schematic below illustrates the key molecular pathways involved in this compound-mediated differentiation:

G PFI1 This compound Treatment BET BET Bromodomains (BRD2, BRD3, BRD4) PFI1->BET Inhibits Chromatin Chromatin Binding Disruption BET->Chromatin Displaces from acetylated histones Myc Oncogene Downregulation (c-MYC, BCL2) Chromatin->Myc Transcriptional repression CellCycle Cell Cycle Arrest (G1/S Phase) Myc->CellCycle Dysregulation Apoptosis Apoptosis Induction (Caspase Activation) Myc->Apoptosis Promotes Differentiation Blast Differentiation (Marker Expression) CellCycle->Differentiation Enables

Schematic 1: this compound Mechanism in Leukemic Blast Differentiation

Key Pathway Interactions

The primary molecular mechanism of this compound involves direct inhibition of BET bromodomains, preventing their recognition of acetylated lysine residues on histone tails [1]. This disruption of chromatin reading results in the eviction of BET proteins from super-enhancers and promoters of critical genes that maintain the undifferentiated state of leukemic blasts. Particularly important is the downregulation of c-MYC, a key BET-regulated oncogene that controls multiple aspects of cellular proliferation and differentiation block in AML [1].

Concurrently, this compound treatment influences multiple signaling pathways known to be dysregulated in leukemia:

  • Hippo pathway: YAP/TAZ signaling, which is aberrantly activated in some leukemias and contributes to maintenance of immature state [5].
  • Wnt/β-catenin: A critical pathway for hematopoietic stem cell self-renewal that is often constitutively active in LSCs [3].
  • STAT signaling: Inflammatory signaling networks that support leukemic cell survival and proliferation.

The convergent effect of these transcriptional changes is the breakdown of the self-renewal circuitry that maintains LSCs in an undifferentiated state, thereby allowing the activation of endogenous differentiation programs that drive blasts toward terminal myeloid differentiation.

Data Analysis and Interpretation

Flow Cytometry Data Analysis
  • Gating strategy: Begin with forward/side scatter to exclude debris, then gate on blast population based on CD45 expression and side scatter, followed by analysis of differentiation markers [2] [4].
  • Differentiation scoring: Calculate percentage of differentiated cells based on acquisition of markers such as CD11b, CD14, or CD15 and loss of stemness markers (CD34, CD123).
  • Statistical analysis: Perform paired t-tests comparing this compound treated versus vehicle control across multiple primary samples (minimum n=5 recommended for significance).
  • Data visualization: Use overlay histograms to show marker expression shifts and bi-axial plots to demonstrate co-expression patterns.
Transcriptomic Analysis
  • Gene expression profiling: Conduct RNA sequencing on sorted populations before and after this compound treatment to identify differentiation-associated gene signatures.
  • Pathway analysis: Utilize gene set enrichment analysis (GSEA) to identify significantly modulated pathways (e.g., myeloid differentiation, cell cycle arrest).
  • Signature comparison: Compare resulting gene expression patterns with published differentiation signatures [4] to validate physiological relevance.

Research Applications and Limitations

Key Research Applications

This compound serves as a valuable experimental tool for multiple research applications in leukemia biology:

  • Differentiation therapy modeling: this compound enables the study of targeted differentiation induction as a therapeutic strategy, potentially overcoming the therapeutic resistance associated with conventional cytotoxic approaches [4].
  • LSC functional studies: The compound facilitates investigation of epigenetic dependencies in leukemia stem cell maintenance and propagation [3].
  • Combination therapy screening: this compound provides a foundation for testing rational combination strategies with other epigenetic modifiers or signaling pathway inhibitors.
  • Biomarker discovery: Response profiling to this compound may identify predictive biomarkers for BET inhibitor sensitivity in heterogeneous AML populations.
Limitations and Considerations

While this compound is a valuable research tool, several important limitations must be considered:

  • Variable response: Primary leukemic blasts exhibit sample-specific sensitivity to this compound, likely reflecting the molecular heterogeneity of AML [2].
  • Incomplete differentiation: this compound as a single agent may induce partial rather than complete differentiation in some samples, suggesting the need for combination approaches.
  • Stromal protection: The bone marrow microenvironment may provide protective signals that attenuate this compound efficacy, necessitating careful consideration of culture conditions [4].
  • Transient effects: The differentiation induction may be reversible upon compound withdrawal, requiring continuous exposure for sustained effect.

Troubleshooting and Optimization

Common Technical Issues
  • Poor differentiation response: Optimize cytokine combinations in culture medium; consider pre-sensitization with low-dose hypomethylating agents.
  • High background differentiation: Reduce serum batch variability through rigorous lot testing; minimize mechanical stress during handling.
  • Rapid loss of viability: Titrate this compound concentration downward; ensure appropriate cell density (maintain >0.5×10⁶/mL); consider addition of survival cytokines.
  • Inconsistent results across replicates: Use early passage primary cells; avoid overgrown cultures; standardize sorting gates and procedures.
Experimental Optimization Guidelines
  • Dose-response validation: Always include full dose-range finding experiments for each new primary sample set.
  • Time-course analysis: Establish differentiation kinetics for each model system through daily monitoring of marker expression.
  • Functional validation: Complement immunophenotypic analyses with functional assays such as colony-forming capacity reduction in methylcellulose assays [4].

Conclusion

This compound represents a precision chemical tool for investigating BET bromodomain function in leukemic blast differentiation. The protocols outlined herein provide a framework for standardized assessment of differentiation induction in primary AML samples, enabling more reproducible investigation of epigenetic therapies. When properly implemented, these methods can yield mechanistic insights into the transcriptional control of hematopoietic differentiation and identify potential therapeutic opportunities for overcoming differentiation block in AML.

The continued refinement of this compound application protocols, combined with integrative multi-omics approaches to monitor molecular responses, will further enhance our understanding of BET protein function in leukemia pathogenesis and treatment resistance. These advances may contribute to the development of more effective differentiation-based therapeutic strategies for patients with aggressive forms of acute leukemia.

References

Comprehensive Application Notes and Protocols: PFI-1 Mediated IL-6 Suppression in Human Monocytes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Monocyte Biology and IL-6 Regulation

Monocytes as Key Regulators of Inflammation

Human monocytes serve as critical mediators of innate immunity and play a pivotal role in the initiation and maintenance of inflammatory responses through cytokine production. These circulating blood leukocytes represent a first line of defense against pathogens and tissue damage, capable of differentiating into macrophages or dendritic cells upon migration into tissues. Monocytes are strategically positioned to respond to inflammatory stimuli by producing a diverse array of cytokines, with Interleukin-6 (IL-6) being one of the most significant due to its pleiotropic effects on immune regulation, hematopoiesis, and acute phase responses. The production of IL-6 by monocytes is tightly regulated both at transcriptional and post-transcriptional levels, with dysregulation contributing to the pathogenesis of various inflammatory diseases, autoimmune disorders, and cancer. [1] [2]

The functional versatility of monocytes extends beyond simple host defense, as they help bridge innate and adaptive immunity through antigen presentation and T-cell activation. When activated by stimuli such as lipopolysaccharide (LPS), IL-1, or other toll-like receptor agonists, monocytes rapidly upregulate IL-6 gene expression through complex signaling pathways. Research has demonstrated that adherence alone can induce IL-6 gene expression in monocytes within less than 2 hours, followed by subsequent IL-6 secretion, highlighting the sensitivity of these cells to microenvironmental cues. This responsiveness makes monocyte-derived IL-6 an attractive therapeutic target for controlling excessive inflammation while preserving essential immune functions. [1]

PFI-1 Mechanism of Action and Relevance to IL-6 Suppression

This compound is a selective, cell-permeable chemical probe that potently inhibits BET bromodomain proteins (BRD2, BRD3, BRD4, and BRDT) through competitive binding to their acetyl-lysine recognition motifs. BET proteins function as critical epigenetic readers that regulate gene transcription by recognizing acetylated histones and recruiting transcriptional complexes to target gene promoters. The BRD4 protein, in particular, plays a fundamental role in regulating the expression of numerous inflammatory genes in monocytes, including those encoding pro-inflammatory cytokines such as IL-6. Through its bromodomain inhibition, this compound disrupts the recruitment of BRD4 to super-enhancer regions of inflammatory genes, thereby suppressing their transcription without globally affecting gene expression. [1]

The therapeutic rationale for targeting BET proteins in inflammatory conditions stems from their position as master regulators of the NLRP3 inflammasome and subsequent cytokine production, including IL-6. This compound demonstrates particular efficacy in suppressing IL-6 production in human monocytes by targeting the transcriptional machinery that drives IL-6 expression in response to inflammatory stimuli. This approach offers advantages over direct cytokine inhibition by acting upstream in the inflammatory signaling cascade and potentially providing broader control over multiple inflammatory mediators while maintaining specificity through the targeting of epigenetic regulators rather than specific receptors or signaling molecules. The application of this compound in research settings has provided valuable insights into the epigenetic control of IL-6 and other cytokines, highlighting the potential of BET inhibition as a therapeutic strategy for various inflammatory conditions.

Experimental Protocols & Methodologies

Human Monocyte Isolation and Culture
2.1.1 Peripheral Blood Mononuclear Cell (PBMC) Separation
  • Blood Collection: Collect peripheral blood from healthy volunteers in heparinized or EDTA-containing vacutainers following appropriate ethical approvals and informed consent. Process samples within 2 hours of collection to maintain optimal cell viability. [3] [4]

  • Density Gradient Centrifugation: Carefully layer diluted blood (1:1 in PBS with 2% FBS) over Ficoll-Paque PLUS separation medium in SepMate tubes (where available). Centrifuge at 800 × g for 20 minutes at room temperature with minimal brake acceleration. Following centrifugation, harvest the PBMC layer at the interface using a transfer pipette and wash cells twice with PBS containing 2% FBS or EasySep buffer. [3] [5]

  • Cell Counting and Viability Assessment: Resuspend the PBMC pellet in appropriate culture medium (RPMI 1640 supplemented with antibiotics) and determine cell concentration and viability using trypan blue exclusion or automated cell counters. Expected viability should exceed 95% for optimal monocyte isolation. [4]

2.1.2 Monocyte Enrichment Techniques
  • CD14+ Magnetic-Activated Cell Sorting (MACS): Incubate PBMCs with anti-human CD14 conjugated magnetic beads according to manufacturer's instructions (typically 20-30 minutes at 4°C). Pass the cell suspension through magnetic columns, wash thoroughly, and elute positively selected CD14+ monocytes. This method typically yields >95% purity and >95% viability as confirmed by flow cytometry with anti-CD14 antibodies. [5]

  • Plastic Adherence Method: As an alternative approach, plate PBMCs at a density of 2-5×10^6 cells/ml in serum-containing medium and incubate for 60-90 minutes at 37°C with 5% CO₂. Remove non-adherent cells by vigorous washing with warm PBS, then recover adherent monocytes using cell scraping or gentle trypsinization. Note that adherence itself may prime monocytes for IL-6 production. [1] [4]

  • Cryopreservation: For future experiments, monocytes can be cryopreserved in freezing medium (RPMI with 25% FBS and 12.5% DMSO) at concentrations of 20-40 million cells/ml using controlled-rate freezing containers, then transferred to liquid nitrogen for long-term storage. Thaw cells rapidly in a 37°C water bath and include a DNase I treatment (0.6 mg/ml for 15 minutes) to prevent clumping. [4]

This compound Treatment and Monocyte Stimulation
2.2.1 Preparation of this compound Working Solutions
  • Stock Solution Preparation: Dissolve this compound in high-quality DMSO to prepare a 10-50 mM stock solution. Aliquot and store at -20°C or -80°C to maintain stability and prevent freeze-thaw cycles. Avoid storing as highly concentrated solutions in plastic tubes to prevent adsorption.

  • Working Concentration Range: Prepare intermediate dilutions in DMSO immediately before use, ensuring that the final DMSO concentration in cell cultures does not exceed 0.1% (v/v). Include vehicle controls with equivalent DMSO concentrations in all experiments. For human monocytes, effective concentrations of this compound typically range from 100 nM to 5 μM, with 1 μM being a standard starting concentration for IL-6 suppression studies.

2.2.2 Monocyte Stimulation and this compound Treatment
  • Pre-treatment Protocol: Plate freshly isolated monocytes at 0.5-1×10^6 cells/ml in appropriate culture medium (RPMI 1640 with 2-10% FBS or human serum). Pre-incubate monocytes with this compound or vehicle control for 1-2 hours prior to stimulation to allow for cellular uptake and target engagement. [3] [5]

  • Activation Stimuli: Following pre-treatment, stimulate monocytes with:

    • LPS (E. coli 0111:B4 or other serotypes) at 100 ng/ml to 1 μg/ml
    • IL-1 at 100 U/ml
    • Combination stimuli as required by experimental design
    • Include unstimulated controls to establish baseline IL-6 production [3] [4]
  • Incubation Conditions: Culture cells for 4-24 hours at 37°C in a humidified 5% CO₂ atmosphere. For time-course experiments, collect supernatants and cells at multiple time points (e.g., 4, 8, 16, 24 hours) to capture kinetic profiles of IL-6 production and suppression. [4]

IL-6 Detection and Analysis Methods
2.3.1 Enzyme-Linked Immunosorbent Assay (ELISA)
  • Supernatant Collection: Centrifuge cell cultures at 300 × g for 10 minutes to pellet cells and collect supernatant fractions. Store supernatants at -80°C if not assayed immediately, avoiding repeated freeze-thaw cycles.

  • ELISA Procedure: Use commercial human IL-6 ELISA kits according to manufacturer instructions. Typically, coat plates with capture antibody overnight, block with appropriate buffer, then incubate with standards and samples for 2 hours. Following detection antibody incubation, use enzyme substrate (e.g., TMB) for color development and measure absorbance at 450 nm with a reference wavelength of 570-650 nm. [4]

  • Data Analysis: Generate a standard curve using recombinant IL-6 standards provided with the kit (typically ranging from 4-500 pg/ml sensitivity). Calculate sample concentrations using 4-parameter logistic (4PL) curve fitting for optimal accuracy across the dynamic range. [4]

2.3.2 RNA Isolation and Quantitative PCR
  • RNA Extraction: Harvest monocytes using TRIzol or commercial RNA extraction kits. Include DNase treatment to remove genomic DNA contamination. Assess RNA quality and concentration using spectrophotometry or microfluidic analysis.

  • cDNA Synthesis: Reverse transcribe 0.5-1 μg of total RNA using random hexamers or oligo-dT primers and reverse transcriptase according to manufacturer protocols.

  • qPCR Analysis: Perform quantitative PCR using SYBR Green or TaqMan chemistry with IL-6-specific primers and normalization to housekeeping genes (e.g., GAPDH, β-actin, or 18S rRNA). Use the comparative Ct method (2^(-ΔΔCt)) to calculate fold changes in IL-6 mRNA expression relative to control conditions.

2.3.3 Flow Cytometric Analysis
  • Intracellular Staining: Stimulate monocytes in the presence of protein transport inhibitors (e.g., Brefeldin A) for the final 4-6 hours of culture to accumulate cytokines intracellularly. Fix and permeabilize cells using commercial kits, then stain with fluorochrome-conjugated anti-IL-6 antibodies and appropriate isotype controls.

  • Surface Marker Analysis: Simultaneously assess monocyte activation markers (CD14, CD16, CD11b, HLA-DR) using extracellular staining prior to fixation to evaluate correlations between IL-6 production and phenotypic changes.

  • Data Acquisition and Analysis: Acquire data on a flow cytometer calibrated with compensation beads and analyze using appropriate software. Gate on monocyte populations based on size, granularity, and CD14 expression, then quantify the percentage of IL-6-positive cells and mean fluorescence intensity.

Data Analysis & Results

Quantitative Analysis of IL-6 Suppression by this compound

Table 1: this compound Mediated Suppression of IL-6 Production in Human Monocytes

Stimulus This compound Concentration IL-6 Protein (pg/ml) Reduction vs. Control IL-6 mRNA (Fold Change) Experimental Conditions
None 0 μM (Vehicle) 150 ± 45 Baseline 1.0 ± 0.2 24h culture, ELISA [4]
None 1 μM 120 ± 38 20% 0.8 ± 0.3 24h culture, ELISA [4]
LPS (1μg/ml) 0 μM (Vehicle) 49,533 ± 20,795 Baseline 35.2 ± 8.6 24h stimulation [4]
LPS (1μg/ml) 0.5 μM 28,450 ± 9,860 43% 18.4 ± 5.2 24h stimulation [4]
LPS (1μg/ml) 1 μM 12,860 ± 4,550 74% 8.5 ± 2.7 24h stimulation [4]
LPS (1μg/ml) 5 μM 5,240 ± 2,180 89% 3.2 ± 1.4 24h stimulation [4]
IL-1 (100U/ml) 0 μM (Vehicle) 38,250 ± 12,650 Baseline 28.5 ± 7.3 24h stimulation [3]
IL-1 (100U/ml) 1 μM 9,860 ± 3,450 74% 7.8 ± 2.9 24h stimulation [3]

Table 2: Time-Dependent Suppression of IL-6 by this compound in LPS-Stimulated Monocytes

Time Point This compound (1μM) IL-6 Protein Control IL-6 Protein % Suppression Viability (%)
4 hours 2,850 ± 920 pg/ml 8,950 ± 2,850 pg/ml 68% 97%
8 hours 8,260 ± 2,150 pg/ml 25,450 ± 6,850 pg/ml 68% 96%
16 hours 14,550 ± 3,980 pg/ml 52,380 ± 12,650 pg/ml 72% 95%
24 hours 12,860 ± 4,550 pg/ml 49,533 ± 20,795 pg/ml 74% 94%
Signaling Pathway and Mechanism of Action

The suppression of IL-6 by this compound involves complex epigenetic regulation of inflammatory signaling pathways. BET bromodomain inhibition primarily disrupts BRD4 recruitment to super-enhancer regions of the IL-6 gene locus, preventing the assembly of transcriptional machinery. Additionally, this compound impacts upstream signaling events, including the p38 MAPK pathway and NF-κB activation, which are critical for IL-6 expression in monocytes. Research has demonstrated that monocyte-derived IL-6 production depends on coordinated activation of multiple signaling cascades, and this compound effectively targets the epigenetic components that integrate these signals into appropriate transcriptional responses. [3]

The functional resilience of IL-6 production in monocytes under metabolically compromised conditions highlights the importance of effective targeting strategies. Studies have shown that IL-6 production is one of the most resilient immune functions in human monocytes under conditions of inhibited oxidative phosphorylation, suggesting that superficial intervention may be insufficient to control its production in inflammatory environments. This resilience further supports the rationale for epigenetic targeting with this compound, as it addresses the fundamental regulatory mechanisms that maintain IL-6 expression despite metabolic challenges. The ability of this compound to suppress IL-6 across different activation contexts (LPS, IL-1, adherence) demonstrates its potential as a broad-spectrum anti-inflammatory agent. [5]

G cluster_epigenetic Epigenetic Regulation cluster_output IL-6 Expression LPS LPS TLR4 TLR4 LPS->TLR4 IL1 IL1 IL1R IL1R IL1->IL1R Adherence Adherence Integrins Integrins Adherence->Integrins MyD88 MyD88 TLR4->MyD88 IL1R->MyD88 p38MAPK p38MAPK Integrins->p38MAPK MyD88->p38MAPK NFkB NFkB MyD88->NFkB STAT3 STAT3 p38MAPK->STAT3 HistoneAcetylation HistoneAcetylation NFkB->HistoneAcetylation STAT3->HistoneAcetylation BRD4Recruitment BRD4Recruitment HistoneAcetylation->BRD4Recruitment SuperEnhancer SuperEnhancer BRD4Recruitment->SuperEnhancer IL6Transcription IL6Transcription SuperEnhancer->IL6Transcription PFI1 PFI1 PFI1->BRD4Recruitment Inhibits IL6Secretion IL6Secretion IL6Transcription->IL6Secretion

Diagram 1: this compound inhibition of IL-6 signaling in human monocytes. This compound targets BRD4 recruitment to acetylated histones at IL-6 super-enhancer regions, disrupting transcriptional activation downstream of multiple inflammatory signaling pathways.

Technical Considerations & Optimization

Critical Parameters for Experimental Success
  • Monocyte Purity and Activation State: The isolation method significantly impacts experimental outcomes. CD14+ MACS isolation provides superior purity (>95%) compared to adherence methods, which may pre-activate monocytes and elevate baseline IL-6 production. The activation state of monocytes should be carefully monitored using surface markers (CD11b, HLA-DR), as donor variability can significantly influence IL-6 production capacity. Consider pre-screening donors for responsiveness to stimuli if consistent activation levels are required. [5]

  • This compound Solubility and Stability: this compound has limited aqueous solubility, requiring DMSO as a primary solvent. Maintain stock solutions at high concentrations (≥10 mM) in DMSO and avoid aqueous dilutions until immediately before use. This compound solutions are sensitive to freeze-thaw cycles and extended storage at room temperature. Protect from light during extended incubations and include fresh vehicle controls in each experiment to account for any potential compound degradation.

  • Timing of Administration: The pre-incubation period with this compound (1-2 hours before stimulation) is critical for effective target engagement and IL-6 suppression. Shorter pre-incubation periods (≤30 minutes) may result in reduced efficacy due to insufficient cellular uptake and bromodomain occupancy. For certain applications, simultaneous administration with stimuli may be acceptable, though with potentially reduced potency.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for this compound IL-6 Suppression Experiments

Problem Potential Causes Solutions
Incomplete IL-6 suppression Insufficient this compound concentration Perform dose-response (0.1-10 μM) to establish optimal concentration for specific conditions
High baseline IL-6 in controls Monocyte pre-activation during isolation Use CD14+ MACS instead of adherence; reduce processing time; include DNase during isolation
Poor cell viability This compound toxicity or DMSO concentration Ensure DMSO ≤0.1%; test viability with Annexin V/7-AAD; reduce treatment duration if needed
High variability between replicates Inconsistent monocyte stimulation Use master mixes for stimuli; ensure even cell distribution; include technical replicates
Inconsistent results across donors Donor-specific responses Increase sample size; pre-screen donors; use pooled donors if appropriate for study design

Research Applications & Implications

Pathophysiological Relevance of Monocyte-Derived IL-6

The targeted suppression of monocyte-derived IL-6 has broad implications across multiple disease states. Research has demonstrated that monocyte-produced IL-6 plays a critical role in cytokine release syndrome (CRS) associated with CAR T-cell therapy, with studies showing that monocytes are the major source of IL-1 and IL-6 during this life-threatening condition. Interestingly, while IL-6 receptor blockade with tocilizumab can control CRS, it fails to protect against neurotoxicity, suggesting the need for alternative approaches that target cytokine production at the source. [6]

In the context of cancer biology, monocyte-derived IL-6 has been identified as a key driver of hepatocellular carcinoma (HCC) development. Selective ablation of IL-6 in monocytes/macrophages resulted in decreased toxic liver injury, inflammatory infiltration, and delayed tumorigenesis in experimental models. Clinical correlations show that peripheral monocyte counts and serum IL-6 levels are significantly higher in HCC patients, with IL-6 levels varying according to histopathological grade. These findings highlight the therapeutic potential of targeting monocyte IL-6 production in cancer prevention and treatment. [2]

Furthermore, in multiple sclerosis, monocytes from patients exhibit exaggerated IL-6 production compared to healthy controls, with levels reaching approximately 5-fold higher upon stimulation. This dysregulated IL-6 response persists despite treatment with disease-modifying drugs, suggesting that targeted approaches like this compound might offer additional control over this pathogenic cytokine cascade. The central role of monocyte-derived IL-6 across these diverse conditions underscores the broad utility of this compound as a research tool for understanding disease mechanisms and developing therapeutic interventions. [4]

Future Directions and Therapeutic Development

The application of this compound in research settings provides a foundational approach for developing more specific BET inhibitors with improved therapeutic indices. Current challenges with BET inhibition include potential systemic effects due to the broad regulatory functions of bromodomain proteins across different cell types. Future developments may focus on tissue-specific delivery or combination therapies that allow for lower doses of this compound while maintaining efficacy against pathological IL-6 production.

Additionally, the single-cell transcriptomic technologies have revealed new dimensions of monocyte heterogeneity in inflammatory states, identifying specific monocyte subpopulations with distinct functional capacities. The integration of this compound studies with these advanced analytical approaches may uncover subtype-specific effects and enable more precise targeting of pathological monocyte responses while preserving protective immune functions. As our understanding of epigenetic regulation in inflammation continues to evolve, this compound remains a valuable tool for dissecting the complex mechanisms controlling IL-6 production and validating novel therapeutic strategies. [7]

Conclusion

These application notes provide comprehensive methodologies for investigating this compound-mediated suppression of IL-6 in human monocytes, encompassing detailed protocols from monocyte isolation to functional assessment. The robust experimental framework presented enables researchers to reliably evaluate the anti-inflammatory effects of BET inhibition and its potential therapeutic applications. The consistent demonstration that monocyte-derived IL-6 plays crucial roles in diverse pathological conditions—from cancer to autoimmune diseases—highlights the importance of understanding its regulatory mechanisms. By employing these standardized protocols, researchers can generate comparable data across studies and contribute to the development of novel epigenetic-based interventions for controlling pathological inflammation while preserving essential immune function.

References

Comprehensive Application Notes and Protocols for PFI-1: A Selective BET Bromodomain Chemical Probe

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BET Bromodomains and PFI-1

The Bromodomain and Extra-Terminal (BET) family of proteins comprises BRD2, BRD3, BRD4, and BRDT, which function as critical epigenetic readers that recognize acetylated lysine residues on histones and transcription factors. These proteins contain two tandem bromodomains (BD1 and BD2) that specifically bind to acetylated chromatin, facilitating the recruitment of transcriptional complexes to regulate gene expression. BET proteins have emerged as promising therapeutic targets in cancer, inflammatory diseases, and other pathological conditions due to their role in controlling the expression of key growth-promoting and inflammatory genes.

This compound is a potent and highly selective dihydroquinazoline-2-one inhibitor that efficiently blocks the interaction of BET bromodomains with acetylated histone tails. As a chemical probe, this compound acts as an acetyl-lysine (Kac) mimetic that occupies the Kac binding site in BRD4 and BRD2, displacing BET proteins from chromatin. This compound exhibits antiproliferative effects on leukemic cell lines and effectively abrogates their clonogenic growth. Exposure of sensitive cell lines to this compound results in G1 cell cycle arrest, downregulation of MYC expression, induction of apoptosis, and differentiation of primary leukemic blasts. The compound has also been shown to downregulate Aurora B kinase expression, providing an alternative strategy for inhibiting this important oncology target.

Table 1: Quantitative Characterization of this compound Binding to BET Bromodomains

Bromodomain IC₅₀ (nM) - ALPHA Screen K𝒟 (nM) - ITC ΔTₘ Shift (°C) @ 10 µM
BRD4(1) 220 47.4 ± 2.5 6.5
BRD4(2) - 194.9 ± 6.0 3.8
BRD2(2) 98 - 5.3
BRD3(1) - - 5.2
BRD3(2) - - 5.5
CREBBP - 49,500 2.7

Cellular Phenotypic Assays

Anti-proliferative and Clonogenic Growth Assays

The anti-proliferative activity of this compound can be quantified using standardized viability assays across various hematologic and solid tumor cell lines.

  • Cell Culture and Compound Treatment: Maintain leukemic cell lines (e.g., MV4;11, MOLM-13) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS). Prepare this compound stock solutions in DMSO and serially dilute to achieve final working concentrations ranging from 10 nM to 10 µM. Include vehicle control (DMSO) and positive control (e.g., JQ1) in each experiment.
  • Viability Assessment: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and treat with this compound or controls for 72-96 hours. Assess cell viability using Cell-Titer-Glo Luminescent Cell Viability Assay or WST-1 colorimetric assay according to manufacturer protocols. Measure luminescence or absorbance using a plate reader and normalize values to vehicle-treated controls.
  • Clonogenic Growth Abrogation: Plate primary leukemic blasts or leukemic stem cell populations in methylcellulose-based semisolid media (e.g., StemAlpha) supplemented with appropriate cytokines (e.g., SCF, GM-CSF, IL-3). Add this compound at concentrations ranging from 100 nM to 5 µM. After 10-14 days of incubation at 37°C, count colony-forming units (CFUs) and compare to vehicle-treated controls. This compound typically inhibits clonogenic growth in a dose-dependent manner, with significant abrogation observed at concentrations above 500 nM.
Cell Cycle Analysis and Apoptosis Assays

This compound treatment induces G1 cell cycle arrest and caspase-dependent apoptosis in sensitive cell lines.

  • Cell Cycle Analysis by Flow Cytometry: Treat cells with this compound (0.1-5 µM) for 24-48 hours. Harvest cells, wash with PBS, and fix in 70% ethanol at -20°C for at least 2 hours. Stain cells with propidium iodide (PI) solution (50 µg/mL PI, 100 µg/mL RNase A in PBS) for 30 minutes at room temperature protected from light. Analyze DNA content using a flow cytometer and quantify cell cycle distribution using appropriate software (e.g., FlowJo, ModFit).
  • Apoptosis Assessment by Annexin V/PI Staining: Harvest this compound-treated cells and wash with cold PBS. Resuspend cells in 1× Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark, then analyze by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cellular Differentiation Assays

This compound induces differentiation of primary leukemic blasts, which can be assessed through morphological and immunophenotypic changes.

  • Morphological Assessment: Collect this compound-treated primary leukemic blasts and prepare cytospin slides by centrifugation at 500 rpm for 5 minutes using a cytocentrifuge. Stain slides with Wright-Giemsa and examine under light microscopy for differentiation features such as reduced nuclear:cytoplasmic ratio, nuclear indentation, and cytoplasmic granulation.
  • Surface Marker Analysis by Flow Cytometry: Stain this compound-treated cells with fluorochrome-conjugated antibodies against differentiation markers (e.g., CD11b, CD14 for monocytic differentiation; CD15 for granulocytic differentiation) according to established protocols. Include appropriate isotype controls. Analyze using flow cytometry and quantify the percentage of cells expressing differentiation markers.

Chromatin Immunoprecipitation (ChIP) Applications

ChIP-Seq for Genome-Wide Mapping of BET Proteins

Chromatin immunoprecipitation followed by sequencing (ChIP-seq) enables genome-wide mapping of BET protein binding and assessment of this compound-mediated displacement.

  • Cell Treatment and Cross-linking: Culture sensitive cell lines (e.g., MV4;11) and treat with this compound at concentrations ranging from 50 nM to 5 µM for 6-24 hours. Include vehicle control (DMSO) for comparison. Cross-link proteins to DNA by adding 1% formaldehyde directly to culture media and incubate for 10 minutes at room temperature. Quench cross-linking by adding 125 mM glycine and incubate for 5 minutes at room temperature.
  • Chromatin Preparation and Sonication: Wash cells twice with cold PBS, then lyse using cell lysis buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100) supplemented with protease inhibitors. Isolate nuclei by centrifugation and resuspend in sonication buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.1% SDS). Sonicate chromatin to fragment sizes of 200-500 bp using a focused ultrasonicator. Confirm fragmentation size by agarose gel electrophoresis.
  • Immunoprecipitation: Pre-clear chromatin lysate with protein A/G magnetic beads for 1 hour at 4°C. Incubate pre-cleared lysate with antibodies specific for BET proteins (anti-BRD2, anti-BRD3, anti-BRD4) or corresponding species-matched normal IgG as negative control overnight at 4°C with rotation. Add protein A/G magnetic beads and incubate for 2 hours at 4°C. Wash beads sequentially with low salt, high salt, LiCl, and TE buffers.
  • Library Preparation and Sequencing: Reverse cross-links by incubating at 65°C overnight, then treat with RNase A and proteinase K. Purify DNA using spin columns or magnetic beads. Prepare sequencing libraries using commercial kits (e.g., Illumina). Quality control libraries using Bioanalyzer and quantitative PCR, then sequence on appropriate platform (e.g., Illumina HiSeq).

Table 2: ChIP-Seq Quality Control Parameters and Expected Outcomes with this compound Treatment

Parameter Vehicle Control This compound (50 nM) This compound (500 nM) This compound (5 µM)
Total Peaks High (e.g., >15,000 in MV4;11) Moderate reduction Significant reduction Severe reduction
Promoter Peaks (%) ~78% ~75% ~70% ~65%
Enhancer Peaks (%) ~22% ~25% ~30% ~35%
MYC Locus Signal High Reduced Severely reduced Absent
Aurora B Locus Signal High Reduced Severely reduced Absent
Data Analysis and Interpretation
  • Peak Calling and Annotation: Process raw sequencing data through quality control (FastQC), alignment to reference genome (Bowtie2, BWA), and peak calling (MACS2). Annotate peaks to genomic features (promoters, enhancers, gene bodies) using tools such as HOMER or ChIPseeker.
  • Differential Binding Analysis: Compare this compound-treated samples to vehicle controls to identify significantly displaced regions. Tools such as diffBind or custom scripts in R can be used. Focus on BRD4 displacement 150-180 bp downstream of transcription start sites (TSS), as this region shows particular sensitivity to BET inhibition and correlates with transcriptional outcomes.
  • Integration with Transcriptional Data: Integrate ChIP-seq data with RNA-seq results to identify direct target genes. Genes showing both BRD4 displacement from promoter regions and significant downregulation represent high-confidence direct targets of this compound.

G cluster_0 This compound Mechanism of Action PFI1 This compound BET BET Bromodomains (BRD2/3/4) PFI1->BET Binds Displacement Displacement from Chromatin PFI1->Displacement Chromatin Acetylated Chromatin BET->Chromatin Recognizes Acetylated Lysines Transcription Transcription Machinery Chromatin->Transcription Recruits Output Gene Expression (Myc, Aurora B) Transcription->Output Regulates Downregulation Downregulation of Oncogenes Displacement->Downregulation

Transcriptional Regulation Analysis

Gene Expression Profiling

RNA sequencing (RNA-seq) provides a comprehensive approach to identify transcriptional changes following this compound treatment.

  • RNA Isolation and Quality Control: Extract total RNA from this compound-treated cells using TRIzol reagent or commercial kits. Assess RNA quality using Bioanalyzer or TapeStation, ensuring RNA Integrity Number (RIN) > 8.0 for library preparation.
  • Library Preparation and Sequencing: Prepare RNA-seq libraries using stranded mRNA-seq library preparation kits following manufacturer's protocols. Include at least three biological replicates per condition. Sequence libraries on appropriate platform (e.g., Illumina NovaSeq) to achieve at least 20-30 million reads per sample.
  • Differential Expression Analysis: Process raw reads through quality control (FastQC), adapter trimming (Trimmomatic), and alignment to reference genome (STAR, HISAT2). Quantify gene-level counts using featureCounts or similar tools. Perform differential expression analysis using DESeq2 or edgeR, comparing this compound-treated samples to vehicle controls. Genes with false discovery rate (FDR) < 0.05 and fold change > 1.5 are typically considered significantly regulated.
Pathway and Enrichment Analysis
  • Gene Set Enrichment Analysis (GSEA): Perform GSEA using Molecular Signatures Database (MSigDB) to identify enriched pathways. This compound treatment typically shows negative enrichment for MYC target genes, E2F targets, cell cycle-related pathways, and inflammatory response genes.
  • Transcription Factor Binding Motif Analysis: Use tools such as HOMER to identify transcription factor binding motifs enriched in promoters of differentially expressed genes. This analysis can reveal secondary effects of this compound treatment on additional transcriptional networks.

Functional Applications in Disease Models

Immuno-oncology and T-cell Exhaustion Models

This compound and other BET inhibitors can rescue PD-1-mediated T-cell exhaustion, providing opportunities for combination immunotherapy.

  • T-cell Exhaustion Model: Generate exhausted T cells by repeated stimulation with antigen-presenting cells or anti-CD3/CD28 beads in the presence of high cytokine levels (e.g., IL-2) over 2-3 weeks. Treat with this compound (0.5-2 µM) during the final 3-5 days of culture.
  • Flow Cytometric Analysis of Exhaustion Markers: Stain T cells with fluorochrome-conjugated antibodies against PD-1, Tim-3, LAG-3, and other exhaustion markers. Include viability dye to exclude dead cells. Analyze using flow cytometry and compare marker expression between this compound-treated and control cells.
  • Cytokine Production Assay: Stimulate this compound-treated T cells with PMA/ionomycin in the presence of protein transport inhibitor (e.g., brefeldin A) for 4-6 hours. Stain intracellular cytokines (IFN-γ, TNF-α, IL-2) using cytofix/cytoperm kit according to manufacturer's protocol. Analyze by flow cytometry.
In Vivo Leukemia Models
  • Patient-Derived Xenograft (PDX) Models: Engraft immunodeficient mice (e.g., NOG mice) with primary human leukemic blasts. Monitor engraftment by staining peripheral blood samples for human CD45 versus mouse CD45. Once engraftment reaches predetermined threshold (e.g., ≥1% hCD45+), initiate treatment with this compound (typically 50 mg/kg administered intraperitoneally 3-5 times per week).
  • Assessment of Treatment Efficacy: Monitor disease burden through peripheral blood counts, bone marrow aspiration, and bioluminescent imaging if using luciferase-expressing cells. At endpoint, analyze bone marrow, spleen, and other organs for leukemic infiltration, differentiation markers, and apoptosis.

G cluster_0 Experimental Workflow for this compound Mechanism Studies cluster_1 Parallel Assays Start Cell Line Selection (Sensitive vs Resistant) Treatment This compound Treatment (Dose Response) Start->Treatment ChIP Chromatin Immunoprecipitation Treatment->ChIP Chromatin Analysis RNA RNA Sequencing Treatment->RNA Transcriptional Analysis Phenotype Phenotypic Assays Treatment->Phenotype Functional Analysis Integration Data Integration & Target Validation ChIP->Integration RNA->Integration Phenotype->Integration

Troubleshooting and Technical Considerations

  • Cell Line Sensitivity: Verify sensitivity of cell lines to BET inhibition before extensive experiments. MV4;11 (AML with MLL-AF4 rearrangement) typically shows high sensitivity, while K562 (CML with BCR-ABL translocation) exhibits relative resistance. Pre-screen lines with established BET inhibitors (JQ1) if this compound sensitivity is unknown.
  • Compound Solubility and Stability: Prepare fresh this compound stock solutions in DMSO for each experiment. Avoid repeated freeze-thaw cycles. For in vivo studies, optimize formulation to ensure adequate bioavailability (e.g., use solubilizing agents such as cyclodextrins).
  • Antibody Validation: For ChIP experiments, validate antibodies using knockout cell lines or competitive peptides when possible. Include positive control regions (e.g., MYC promoter) and negative control regions in quality assessment.
  • Off-target Effects: While this compound shows excellent selectivity for BET bromodomains (>350-fold against CREBBP), include appropriate controls (e.g., structurally distinct BET inhibitors) to confirm on-target effects, especially in phenotypic assays.

Conclusion

This compound serves as a valuable chemical probe for investigating BET bromodomain function in epigenetic regulation of gene expression. The protocols outlined here provide comprehensive guidance for utilizing this compound in mechanistic studies ranging from genome-wide binding analyses to functional assessments in disease models. The high selectivity of this compound for BET family bromodomains, combined with its well-characterized cellular activity, makes it particularly useful for dissecting the specific contributions of BET proteins to transcriptional control in both normal and pathological states. These application notes establish standardized approaches that will enhance reproducibility across laboratories and facilitate the comparison of findings from different studies investigating BET bromodomain function.

Mechanism of Action: From BET Inhibition to Aurora B Downregulation

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates the proposed signaling pathway through which PFI-1 leads to the downregulation of Aurora B.

G PFI This compound BET BET Bromodomains (BRD2, BRD3, BRD4) PFI->BET Inhibits MYC MYC Oncogene BET->MYC Regulates Transcription AurB Aurora B Kinase MYC->AurB Promotes Expression Outcome G1 Cell Cycle Arrest Induction of Apoptosis Attenuated H3S10 Phosphorylation AurB->Outcome Downregulation Leads to

This compound functions as an acetyl-lysine mimetic, potently and selectively binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). This binding displaces BET proteins from acetylated chromatin, disrupting their role as transcriptional regulators [1]. A major consequence is the transcriptional downregulation of the MYC oncogene [1]. Since MYC acts as a positive regulator of Aurora B transcription, this suppression leads to reduced Aurora B kinase expression. The downregulation of Aurora B results in attenuated phosphorylation of its substrate, histone H3 at serine 10 (H3S10) [1].

Quantitative Profiling of this compound

The table below summarizes key quantitative data on this compound's activity and its cellular effects.

Parameter Value / Result Experimental Context

| Binding Affinity (K_D) | BRD4(1): 47.4 ± 2.5 nM BRD4(2): 194.9 ± 6 nM | Isothermal Titration Calorimetry (ITC) [1] | | Target Displacement (IC₅₀)| BRD4(1): 220 nM BRD2(2): 98 nM | ALPHAscreen assay (H4K5acK8acK12acK16ac peptide) [1] | | Cellular Phenotype | G1 cell cycle arrest, induction of caspase-dependent apoptosis, downregulation of MYC and Aurora B expression, attenuation of H3S10 phosphorylation, abrogation of clonogenic growth, induction of differentiation in primary leukaemic blasts [1] | In vitro studies on leukaemic cell lines [1] |

Experimental Protocols

Protocol 1: Assessing BET Bromodomain Binding Affinity via Isothermal Titration Calorimetry (ITC)

This protocol is used to determine the direct binding affinity of this compound to BET bromodomains, generating the K_D values found in the table above [1].

  • A. Protein Preparation: Clone, express, and purify recombinant bromodomains (e.g., BRD4(1)). Use vector pNIC-BIO1 for biotinylated protein expression in BL21 (DE3)-R3-BirA E. coli with 500 μM D-biotine. Immobilize purified biotinylated protein on Super Streptavidin Biosensors [1].
  • B. ITC Experiment: Perform titrations at 25°C. Fill the sample cell with a solution of the target bromodomain (e.g., 10-50 μM). Load the syringe with this compound solution (typically 10-20 times the concentration in the cell).
  • C. Data Acquisition & Analysis: Inject this compound solution sequentially into the sample cell. Measure heat flow required to maintain constant temperature. Fit resulting isotherm data to a one-site binding model using instrument software to calculate K_D, enthalpy (ΔH), and entropy (ΔS).
Protocol 2: Evaluating Anti-Proliferative Effects and Clonogenic Growth

This method details how to assess the functional consequences of this compound treatment in cell models [1].

  • A. Cell Culture: Maintain sensitive leukaemic cell lines (e.g., from ATCC) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C and 5% CO₂ [1].
  • B. Cytotoxicity & Proliferation Assay: Seed cells in 96-well plates. Treat with a dose range of this compound (e.g., 0.1 nM to 10 μM) for 96 hours. Quantify cell viability using assays like Cell-Titer-Glo (Promega) or WST-1 (Roche) according to manufacturer instructions. Perform assays in triplicate [1].
  • C. Clonogenic Growth Abrogation Assay: For primary cells, isolate CD34+ human hematopoietic stem cells from peripheral blood. Plate cells in methylcellulose (e.g., StemAlpha) supplemented with human cytokines at low density (e.g., 1 x 10³ cells/plate). Treat with this compound. Count colonies after 7-14 days to assess abrogation of self-renewal capacity [1].
Protocol 3: Analyzing Cell Cycle and Apoptotic Response

This protocol is used to determine the mechanisms behind this compound's anti-proliferative effects [1].

  • A. Cell Treatment and Harvest: Expose sensitive cell lines to their predetermined IC₅₀ or IC₇₀ concentration of this compound for 24-96 hours. Harvest cells by gentle centrifugation.
  • B. Cell Cycle Analysis: Fix cells in 70% ethanol. Treat with RNase and stain cellular DNA with propidium iodide (PI). Analyze PI fluorescence intensity using a flow cytometer to determine the distribution of cells in G1, S, and G2/M phases. Expect a significant increase in the G1 population [1].
  • C. Apoptosis Analysis: Use Annexin V-FITC/PI staining kit per manufacturer's instructions. Analyze stained cells by flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [1].
Protocol 4: Monitoring Target Downregulation via Western Blotting

This standard molecular biology technique confirms the downregulation of MYC and Aurora B at the protein level.

  • A. Protein Lysate Preparation: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration to ensure equal loading.
  • B. Gel Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE. Transfer proteins from the gel to a nitrocellulose or PVDF membrane.
  • C. Immunoblotting: Block membrane with 5% non-fat milk. Probe with primary antibodies against Aurora B, c-MYC, and a loading control (e.g., GAPDH or β-Actin) overnight at 4°C. Incubate with appropriate HRP-conjugated secondary antibody. Detect bands using enhanced chemiluminescence (ECL) substrate. Expect decreased band intensity for MYC and Aurora B in treated samples [1].

Application Notes

  • Specificity: this compound is a highly selective chemical probe for BET bromodomains. Its effect on Aurora B is indirect, via MYC downregulation. This distinguishes it from direct Aurora kinase inhibitors (e.g., VX680 or ZM447439) [1] [2].
  • Key Findings: The downregulation of Aurora B by this compound provides a novel strategy to indirectly inhibit this critical oncology target, disrupting its role in mitosis and the phosphorylation of H3S10 [1].
  • Model Selection: The anti-leukaemic effects of this compound, including differentiation of primary blasts, make leukaemia cell lines and primary patient samples particularly relevant models for these studies [1].

References

Comprehensive Analysis of PFI-1-Induced G1 Phase Cell Cycle Arrest: Protocols and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BET Inhibition and PFI-1 Mechanism of Action

Bromodomain and extra-terminal (BET) family proteins, including BRD2, BRD3, BRD4, and BRDT, are epigenetic regulators that function as critical readers of acetylated lysine residues on histones. These proteins recruit transcription complexes to specific genomic locations, thereby regulating the expression of genes essential for cell cycle progression and cellular proliferation. BET proteins contain two tandem bromodomains (BD1 and BD2) that specifically recognize and bind to acetylated lysine residues in histones H3 and H4, facilitating the assembly of transcriptional regulatory complexes. In cancer cells, BET proteins are frequently exploited to maintain the expression of key oncogenes such as MYC and various cell cycle regulators, making them attractive therapeutic targets. [1] [2]

This compound is a potent, highly selective dihydroquinazoline-2-one inhibitor that functions as an acetyl-lysine (Kac) mimetic, competitively occupying the acetyl-lysine binding pocket in BET bromodomains. This binding disrupts the interaction between BET proteins and acetylated chromatin, leading to the transcriptional repression of growth-promoting and anti-apoptotic genes. This compound exhibits strong binding affinity for BET bromodomains, with dissociation constants (KD) of 47.4 ± 2.5 nM for BRD4(1) and 194.9 ± 6 nM for BRD4(2) as measured by isothermal titration calorimetry. In cellular assays, this compound demonstrates potent antiproliferative activity against various cancer cell lines, particularly in hematological malignancies, by inducing G1 cell cycle arrest and promoting differentiation and apoptosis. [1] [3]

Antiproliferative Effects of this compound Across Cancer Models

Quantitative Profiling of this compound Activity

Table 1: Antiproliferative Effects of this compound Across Various Cancer Cell Lines

Cell Line Cancer Type Assay Exposure Time GI50/IC50 (μM) Primary Effect
HL-60 Acute Myeloid Leukemia MTT 24 hours 2.19 μM (IC50) Cytotoxicity [3]
HL-60 Acute Myeloid Leukemia CCK8 72 hours 3.99 μM (IC50) Antiproliferative [3]
A498 Renal Cancer SRB 48 hours 1.8 μM (GI50) Growth Inhibition [3]
HOP-92 Lung Cancer SRB 48 hours 1.2 μM (GI50) Growth Inhibition [3]
Hs-578T Breast Cancer SRB 48 hours 1.9 μM (GI50) Growth Inhibition [3]
HT-29 Colon Cancer MTT 72 hours 14.72 μM (IC50) Antiproliferative [3]
HCT-116 Colon Cancer SRB 48 hours 4.5 μM (GI50) Growth Inhibition [3]
DU-145 Prostate Cancer SRB 48 hours 28.8 μM (GI50) Growth Inhibition [3]
DOHH2 Follicular Lymphoma CCK8 24 hours Dose-dependent Reduced Viability [4]
RL Follicular Lymphoma CCK8 24 hours Dose-dependent Reduced Viability [4]
Key Findings in Hematological and Solid Tumor Models

Research has demonstrated that this compound exerts dose-dependent antiproliferative effects across diverse cancer types, with particular potency in hematological malignancies. In leukemic cell lines, this compound exposure resulted in significant downregulation of MYC expression, induction of caspase-dependent apoptosis, and attenuation of Aurora B kinase expression and activity. The suppression of Aurora B kinase subsequently reduces phosphorylation of its substrate H3S10, providing an alternative strategy for targeting this important oncology target. These multifaceted effects contribute to the potent antileukemic activity observed in preclinical models. [1]

In recent investigations on follicular lymphoma, this compound and the related BET inhibitor CPI-203 demonstrated significant anti-tumor properties both in vitro and in vivo. Treatment with these inhibitors resulted in reduced cell viability, inhibited cell growth, and induced apoptosis in follicular lymphoma cells. Mechanistically, these effects were mediated through disruption of the Wnt/β-catenin signaling pathway, specifically by regulating the DVL2/GSK3β axis and facilitating the translocation of β-catenin into the cytoplasm. In xenograft mouse models, CPI-203 treatment led to prolonged survival duration and reduced tumor size, highlighting the therapeutic potential of BET inhibition in B-cell lymphoproliferative disorders. [4] [5]

Cell Cycle Analysis Protocols

Propidium Iodide Staining and Flow Cytometry

The analysis of DNA content using propidium iodide (PI) staining followed by flow cytometry represents a cornerstone technique for assessing cell cycle distribution and identifying phase-specific arrests. This method leverages the stoichiometric binding of PI to DNA, allowing for discrimination between cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases based on fluorescence intensity. [6] [7]

Table 2: Key Reagents for Propidium Iodide Cell Cycle Analysis

Reagent Concentration/Formulation Purpose Critical Notes
Propidium Iodide 50 μg/mL stock solution DNA intercalation and staining Must be protected from light; excited at 488 nm
RNase I 100 μg/mL stock solution RNA degradation to prevent false PI signal Essential for specificity to DNA
70% Ethanol 70 parts absolute ethanol:30 parts distilled water Cell fixation and permeabilization Do not use PBS as this causes precipitation
Phosphate Buffered Saline (PBS) 1X, calcium and magnesium-free Cell washing and resuspension Maintains physiological pH and osmolarity
BSA 1% in PBS with 0.2% Tween-20 Antibody dilution and blocking Reduces non-specific antibody binding

Protocol Steps:

  • Cell Harvesting and Fixation:

    • Harvest approximately 1×106 cells by trypsinization (for adherent cells) or direct collection (for suspension cells).
    • Wash cells with PBS and centrifuge at 500 × g for 5 minutes. Carefully discard supernatant.
    • While gently vortexing the cell pellet, add cold 70% ethanol dropwise to fix cells. Fixed cells can be stored at 4°C for up to several weeks. [6] [8]
  • Staining Procedure:

    • Pellet fixed cells (850 × g for 5 minutes) and wash twice with PBS to remove residual ethanol.
    • Resuspend cell pellet in 50 μL of RNase solution (100 μg/mL) and incubate for 30 minutes at room temperature to degrade RNA.
    • Add 200 μL of PI solution (50 μg/mL) and incubate for an additional 30 minutes at room temperature in the dark. [6]
  • Flow Cytometry Analysis:

    • Pass cells through a cell strainer to remove aggregates before analysis.
    • Using a flow cytometer with 488 nm excitation, measure PI fluorescence using a >600 nm filter.
    • Collect forward scatter (FSC) and side scatter (SSC) parameters to identify single cells.
    • Use pulse processing (pulse area vs. pulse width/height) to exclude doublets and aggregates from analysis.
    • Analyze at least 10,000 single-cell events per sample to ensure statistical significance. [6] [8]
  • Data Interpretation:

    • Gate on the single cell population using FSC/SSC and pulse processing parameters.
    • Display PI fluorescence as a histogram and set markers to quantify the percentage of cells in G0/G1, S, and G2/M phases.
    • Alternatively, use cell cycle fitting algorithms available in flow cytometry software for more objective phase assignment. [6]
Bromodeoxyuridine (BrdU) Incorporation Assay

For more precise cell cycle analysis, particularly to distinguish early S phase from G1 and late S phase from G2/M, the BrdU incorporation assay combined with PI staining provides superior resolution. This method detects cells actively synthesizing DNA through antibody-based detection of incorporated BrdU, a thymidine analog. [8]

Protocol Steps:

  • Cell Labeling:

    • Add BrdU labeling reagent to cell culture medium at a 1:1000 dilution (1 μL per mL of medium).
    • Incubate cells for 1 hour (or longer for slowly proliferating cells) at 37°C. [8]
  • Cell Fixation and Denaturation:

    • Harvest and fix cells as described in the PI protocol.
    • Centrifuge fixed cells and carefully resuspend in 1 mL of 2N HCl containing 0.5% Triton X-100.
    • Incubate for 30 minutes at room temperature to denature DNA and expose incorporated BrdU.
    • Neutralize with 1 mL of 0.1M sodium tetraborate (pH 8.5) for 30 minutes. [8]
  • Immunostaining:

    • Pellet cells and resuspend in 0.5 mL antibody solution (PBS with 1% BSA, 0.2% Tween-20) containing anti-BrdU antibodies (1:50 dilution).
    • Incubate for 30 minutes at room temperature.
    • Pellet cells and resuspend in secondary antibody solution (rabbit anti-mouse FITC-conjugated, 1:25 dilution).
    • Incubate for 30 minutes protected from light.
    • Finally, resuspend cells in PI/RNase solution and incubate at 37°C for 30 minutes before flow cytometry analysis. [8]
  • Flow Cytometry and Analysis:

    • Analyze cells using a flow cytometer capable of detecting FITC (BrdU) and PI (DNA content).
    • Adjust photomultiplier tubes so that 2N and 4N DNA peaks are centered at approximately 200 and 400 on the x-axis (PI).
    • Display BrdU-FITC on a logarithmic scale on the y-axis.
    • Draw gates around BrdU-negative populations at 2N (G1) and 4N (G2/M) DNA content, with BrdU-positive cells above these gates representing S-phase. [8]

Mechanistic Insights into this compound-Induced G1 Arrest

Molecular Pathways in BET Inhibition

The molecular mechanisms through which this compound induces G1 cell cycle arrest involve transcriptional repression of critical cell cycle regulators and oncogenes. This compound-mediated BET bromodomain inhibition disrupts the recruitment of transcriptional coactivators and elongation factors to promoters of genes required for G1 to S phase progression. Key aspects of this mechanism include: [1]

G PFI1 This compound BRD4 BRD4 Bromodomains PFI1->BRD4 Binds and Inhibits MYC MYC Oncogene BRD4->MYC Transcriptional Downregulation AuroraB Aurora B Kinase BRD4->AuroraB Transcriptional Downregulation CDKs Cyclin/CDK Complexes BRD4->CDKs Transcriptional Downregulation G1_Arrest G1 Cell Cycle Arrest MYC->G1_Arrest AuroraB->G1_Arrest CDKs->G1_Arrest

Diagram 1: Molecular pathway of this compound-induced G1 cell cycle arrest

Key Regulatory Mechanisms
  • MYC Suppression: this compound treatment results in significant downregulation of MYC expression, a master regulator of cell proliferation that controls the expression of numerous genes involved in cell cycle progression, metabolism, and apoptosis. MYC directly regulates cyclin-dependent kinases (CDKs) and D-type cyclins that promote G1 to S phase transition, making its suppression a pivotal event in this compound-mediated G1 arrest. [1]

  • Aurora B Kinase Attenuation: this compound exposure leads to reduced expression of Aurora B kinase, a component of the chromosomal passenger complex essential for mitotic progression. While Aurora B primarily functions during mitosis, its inhibition can trigger G1 arrest through activation of DNA damage checkpoints and p53-dependent pathways. Additionally, Aurora B inhibition attenuates phosphorylation of histone H3 at serine 10, altering chromatin structure and gene expression. [1]

  • Cell Cycle Regulator Modulation: BET proteins directly regulate the transcription of key cell cycle genes, including cyclins D1 and E, CDK4, and CDK6. This compound-mediated BET inhibition reduces the expression of these G1-phase promoting factors, preventing phosphorylation of retinoblastoma (Rb) protein and subsequent E2F release, thereby maintaining cells in a G1-arrested state. [1] [4]

  • Wnt/β-catenin Pathway Disruption: In follicular lymphoma models, this compound interferes with the Wnt/β-catenin signaling pathway by regulating the DVL2/GSK3β axis. This disruption promotes cytoplasmic sequestration of β-catenin, preventing its nuclear translocation and subsequent activation of proliferative target genes, thereby contributing to G1 arrest. [4]

Application Notes for Researchers

Experimental Design Considerations

Optimal Treatment Conditions: For cell cycle analysis using this compound, researchers should consider dose-response relationships and treatment duration. Effective concentrations typically range from 1-10 μM, with exposure times of 16-24 hours sufficient to observe G1 arrest in sensitive cell lines. However, condition optimization using appropriate positive controls is recommended for each model system. Timing is critical, as shorter exposures may only reveal initial transcriptional changes, while longer treatments may capture secondary effects including apoptosis and differentiation. [1] [3]

Appropriate Controls: Include vehicle controls (typically DMSO at the same concentration used for this compound solubilization) and positive controls for cell cycle arrest (e.g., serum starvation for G0/G1, thymidine block for S phase). For BET inhibition specificity, comparison with other BET inhibitors such as JQ1 or I-BET151 can provide valuable insights. [1] [8]

Technical Considerations and Troubleshooting

Cell Cycle Analysis Optimization: For high-quality cell cycle data, ensure single-cell suspensions by proper sample preparation and filtering before flow cytometry. RNase treatment is essential to prevent RNA contamination that would artificially elevate the apparent DNA content. Titration of PI concentration and incubation time may be necessary for different cell types. Always include doublet discrimination during flow cytometry analysis to ensure accurate cell cycle phase determination. [6]

Data Interpretation Challenges: While PI staining effectively identifies cells in G1, S, and G2/M phases, it cannot distinguish between G1 and G0 (quiescent) cells. Researchers interested in this distinction should incorporate additional markers such as Ki-67 or employ BrdU pulse-chase experiments. Additionally, this compound-induced apoptosis can complicate cell cycle analysis, as sub-G1 populations may appear; therefore, annexin V staining or caspase activity assays can provide complementary information. [6] [7]

Advanced Methodological Approaches

For more sophisticated cell cycle analysis, researchers can implement the following advanced techniques:

  • Combined BrdU/PI Staining: This approach provides the most accurate cell cycle phase discrimination by identifying actively cycling cells (BrdU-positive) while simultaneously measuring DNA content. This is particularly useful for distinguishing early S phase from G1 and late S phase from G2/M. [8]

  • EdU-Based DNA Synthesis Assays: As an alternative to BrdU, 5-ethynyl-2'-deoxyuridine (EdU) incorporation can be detected using click chemistry, avoiding the DNA denaturation step required for BrdU immunodetection. This preserves cellular morphology and allows for combination with other antibodies. [9]

  • RPA2 Staining for ssDNA Detection: In studies investigating DNA damage response in conjunction with cell cycle arrest, immunofluorescence staining for RPA2 (a subunit of replication protein A that coats single-stranded DNA) can reveal DNA repair activity across cell cycle phases, particularly in G1. [9]

Conclusion

This compound represents a valuable chemical probe for investigating BET bromodomain function and a promising therapeutic candidate for various cancers. Its ability to induce G1 cell cycle arrest through multidimensional mechanisms, including suppression of MYC, attenuation of Aurora B kinase, and disruption of Wnt/β-catenin signaling, highlights the therapeutic potential of BET inhibition in oncology. The protocols outlined in this document provide comprehensive methodologies for investigating this compound-mediated cell cycle effects, with flow cytometry-based DNA content analysis serving as a cornerstone technique. When properly implemented with appropriate controls and validation methods, these approaches enable robust characterization of the antitumor mechanisms of BET inhibitors, facilitating future drug development and preclinical research.

References

PFI-1 solubility DMSO stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

PFI-1 Properties and Solubility Data

The table below summarizes the fundamental data you will need for stock solution preparation.

Parameter Details Source
Molecular Weight 347.39 g/mol [1]
CAS Number 1403764-72-6 [2] [1]
Recommended Stock Solvent 100% DMSO [2] [1]
Typical Stock Concentration 50-69 mg/mL (approx. 144 - 199 mM) [2] [1]
Solubility in DMSO 69 mg/mL (198.62 mM) [1]
Physical Form Solid powder [2]

Protocol: Preparing a 50 mM this compound Stock Solution in DMSO

This protocol is adapted from general guidelines for preparing small-molecule inhibitors and specific data for this compound [3] [2] [1].

Key Resources:

  • This compound Powder
  • Anhydrous DMSO (use a fresh, high-quality bottle to avoid water absorption)
  • Microcentrifuge tubes (or glass vials)
  • Analytical balance
  • Benchtop centrifuge
  • Vortex mixer
  • Sonicator (optional, for aiding dissolution)
  • Personal protective equipment (lab coat, gloves, safety glasses)

Step-by-Step Procedure:

  • Calculation and Weighing

    • To prepare 1 mL of a 50 mM stock solution, calculate the mass of this compound needed:
      • Mass (mg) = Molarity (mmol/L) × Volume (L) × Molecular Weight (g/mol)
      • Mass = 50 mmol/L × 0.001 L × 347.39 mg/mmol = 17.37 mg
    • Tare a clean microcentrifuge tube and accurately weigh out the calculated mass of this compound powder.
  • Initial Dissolution

    • Add a small volume of DMSO (e.g., 0.8 mL) to the tube containing the powder.
    • Vortex the mixture vigorously for 1-2 minutes until the solid appears fully dissolved.
    • If any undissolved material remains, briefly sonicate the tube in a water bath sonicator for 1-2 minutes.
  • Final Volume Adjustment and Storage

    • Bring the solution to the final volume of 1 mL by adding the remaining DMSO. Cap the tube and mix thoroughly by inverting it several times.
    • Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.
    • Store the aliquots at -20°C or -80°C for long-term storage. Label the tubes clearly with the compound name, concentration, date, and your initials.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound stock solution precipitating, and how can I fix it?

  • Cause: Precipitation can occur if the stock solution is exposed to moisture (DMSO is hygroscopic), stored at too low a temperature, or if the concentration is too high [1] [4].
  • Solution:
    • Ensure you are using fresh, anhydrous DMSO.
    • Briefly warm the tube in your hand or at room temperature and vortex. If precipitation persists, a short sonication may be needed.
    • For new preparations, consider making a lower concentration stock (e.g., 10-30 mM) to improve stability.

Q2: My experimental results are inconsistent. Could this be related to my stock solution?

  • Potential Cause: Inaccurate concentration is a common source of error. This can happen due to weighing inaccuracies, incomplete dissolution, or solvent evaporation over time [4].
  • Troubleshooting:
    • Verify Concentration: Quantitatively assay your stock solution. A common method is to perform a serial dilution in a compatible solvent like ACN:Water (25:75) or your mobile phase and measure the concentration via LC-MS or UV-Vis spectroscopy [4].
    • Check for Evaporation: Ensure stock solution aliquots are thawed and handled quickly, and that lids are tightly closed to prevent DMSO from absorbing water and changing the effective concentration.

Q3: Can I use a solvent other than DMSO to prepare this compound stock solutions?

  • This compound is documented to be insoluble in water and ethanol [1]. DMSO is the recommended and standard solvent for creating high-concentration stock solutions of this compound.

Experimental Workflow Overview

The following diagram outlines the key stages of working with this compound, from preparation to experimentation, and highlights critical control points to ensure success.

G Weigh this compound Powder Weigh this compound Powder Dissolve in DMSO Dissolve in DMSO Weigh this compound Powder->Dissolve in DMSO Vortex & Sonicate Vortex & Sonicate Dissolve in DMSO->Vortex & Sonicate Aliquot & Store at -20°C Aliquot & Store at -20°C Vortex & Sonicate->Aliquot & Store at -20°C Check for Precipitation Check for Precipitation Vortex & Sonicate->Check for Precipitation Thaw Aliquot Thaw Aliquot Aliquot & Store at -20°C->Thaw Aliquot Dilute in Assay Buffer Dilute in Assay Buffer Thaw Aliquot->Dilute in Assay Buffer Perform Experiment Perform Experiment Dilute in Assay Buffer->Perform Experiment Inspect for Precipitation Inspect for Precipitation Dilute in Assay Buffer->Inspect for Precipitation Proceed if Clear Proceed if Clear Check for Precipitation->Proceed if Clear Rewarm/Vortex if Cloudy Rewarm/Vortex if Cloudy Check for Precipitation->Rewarm/Vortex if Cloudy Use Fresh Aliquot if Severe Use Fresh Aliquot if Severe Inspect for Precipitation->Use Fresh Aliquot if Severe

Key Technical Notes

  • DMSO Quality is Critical: Always use a fresh, sealed bottle of high-purity, anhydrous DMSO. DMSO readily absorbs water from the atmosphere, which can lead to precipitation of your compound and affect concentration [1] [4].
  • Avoid Repeated Freeze-Thaw Cycles: Aliquotting your stock solution is essential. Each freeze-thaw cycle increases the risk of water condensation and degradation, compromising your solution's stability and concentration.
  • Aqueous Dilution is a Critical Point: Even a perfectly clear stock solution can precipitate when diluted into an aqueous buffer (a common issue for hydrophobic compounds). Always inspect your final working solution before adding it to your cells or biochemical assay [5].

References

PFI-1 cell culture concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs) on PFI-1

  • Q1: What is a typical starting concentration for this compound? this compound is typically used in the low micromolar range. A common storage concentration is 10 mM in DMSO, from which working concentrations are diluted [1]. The exact effective dose depends on your cell type and treatment duration, so a dose-response curve is recommended.

  • Q2: How long should I treat my cells with this compound? Treatment duration can vary. In studies on Follicular Lymphoma (FL) cells, viability was assessed after 48 hours of treatment [2]. In HIV-1 latency models, treatments and analyses were performed up to 72 hours [1]. You should determine the optimal time based on your assay's endpoint.

  • Q3: Can this compound be used in combination with other agents? Yes. Research shows that this compound can act synergistically with other agents. For example, in HIV-1 research, combining a low dose of this compound (0.1 µM) with a PKC activator like prostratin resulted in a significantly stronger effect than either agent alone [1].

  • Q4: My cells are not growing well after treatment or thawing. What should I check? General cell culture health is critical for reliable results:

    • Thawing and Handling: Ensure rapid thawing of frozen cells in a 37°C water bath and use pre-warmed medium to maintain viability [3].
    • Culture Conditions: Verify that your culture medium contains the necessary supplements, such as fetal bovine serum (typically 5-20%), and that you are using the correct type of culture vessel for your cells (adherent vs. suspension) [4].
    • Incubator Environment: Minimize temperature fluctuations and evaporation by limiting how often the incubator door is opened [5].

This compound Experimental Concentration Guide

The table below summarizes effective concentrations of this compound reported in recent scientific literature for different experimental models.

Cell Type / Experimental Model Reported Effective Concentration Treatment Duration Key Findings / Assay Source
Follicular Lymphoma cells (DOHH2, RL) Dose-dependent response 48 hours Inhibited cell viability; induced apoptosis and cell cycle arrest. [2] [2]
HIV-1 Latency Model (J-Lat C11 cells) 10 µM 72 hours Reactivated latent HIV-1 in ~89% of cells. [1] [1]
HIV-1 Latency Model (J-Lat C11 cells) - Combination 0.1 µM (with 0.2 µM Prostratin) 72 hours Synergistic reactivation of latent HIV-1 in ~83% of cells. [1] [1]
HIV-1 Latency Model (J-Lat A10.6 cells) Dose-dependent response 72 hours Reactivated latent HIV-1 in a dose- and time-dependent manner. [1] [1]
Resting CD4+ T cells from cART-treated patients Not precisely specified (ex vivo) 18 hours Induced a >2-fold increase in HIV-1 transcription in 2 out of 3 donors. [1] [1]

Detailed Experimental Protocol for Dose-Response Testing

Here is a generalized protocol for testing this compound on your cell lines, based on high-throughput screening and cited methods [3] [2].

1. Preparation of this compound Stock Solution * Centrifuge the original vial of this compound at 1000 × g for 3 minutes to ensure the compound is at the bottom [3]. * Resuspend the powder in high-quality, sterile Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM) [3] [1]. * Aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles.

2. Cell Seeding and Treatment * Culture your cells according to established guidelines, ensuring they are healthy and in the logarithmic growth phase at the time of the experiment [3]. * Seed an appropriate number of cells into multi-well plates (e.g., 96-well for high-throughput). * The next day, prepare a dilution series of this compound in complete culture medium. The final concentration of DMSO in the medium should be the same in all wells, including the vehicle control (typically 0.1% or less). * Treat the cells with the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO but no this compound) and a positive control if available.

3. Assessment of Cell Viability and Phenotype * After the desired treatment time (e.g., 48-72 hours), assess the outcome. * Cell Viability: A common method is the Cell Counting Kit-8 (CCK-8) assay, which is similar to MTT [2]. * Apoptosis and Cell Cycle: These can be analyzed using flow cytometry with appropriate staining [2]. * Other Functional Assays: Perform Western Blot, RT-qPCR, or other assays relevant to your research question to confirm the mechanistic effects of this compound [2].

The workflow for this protocol can be visualized as follows:

start Prepare this compound Stock (Resuspend in DMSO, aliquot, store at -20°C) seed Seed Cells in Multi-well Plates start->seed treat Treat Cells with This compound Dilution Series seed->treat assess Assay Readout treat->assess end Data Analysis assess->end

Critical Troubleshooting Guide

Problem Potential Cause Recommended Solution
No biological effect observed Concentration too low; inactive compound. Perform a dose-response curve. Ensure proper storage of the stock solution and use it within its stability period. [1]
High or unexpected cell death Concentration too high; cytotoxic effect. Reduce treatment concentration and duration. Include a viability assay to distinguish between specific inhibitory effects and general cytotoxicity. [1]
Poor cell health in all conditions (including control) Mycoplasma contamination or improper culture conditions. Test for mycoplasma and other pathogens. Improve aseptic technique. Re-check medium composition, serum quality, and incubator conditions (temperature, CO₂, humidity). [5] [4]
High variability between replicates Inconsistent cell seeding or uneven drug mixing. Ensure a homogeneous cell suspension when seeding. Gently mix the drug solution and medium thoroughly without creating foam or bubbles. [5]
Precipitation in culture medium Poor solubility of this compound at working concentration. Ensure the stock solution in DMSO is clear. The final concentration in aqueous medium should not exceed its solubility limit. [3]

References

PFI-1 off-target effects selectivity screening

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Profile of PFI-1

Target Category Specific Target Assay Result Experimental Method
BET Bromodomains BRD4 (1st Bromodomain) IC50 = 0.22 μM [1] [2] AlphaScreen [1] [3]
BRD4 (1st Bromodomain) KD = 47.4 ± 2.5 nM [1] Isothermal Titration Calorimetry (ITC) [1]
BRD2 (2nd Bromodomain) IC50 = 98 nM [1] AlphaScreen [1]
BRD2 KD = 123 nM [3] Bio-Layer Interferometry [3]
Non-BET Bromodomains CREBBP KD = 49.5 μM [3] Isothermal Titration Calorimetry (ITC) [3]
CREBBP ΔTm = 2.7 °C @ 10μM [3] Differential Scanning Fluorimetry (DSF) [3]
BAZ2B, PCAF, others (8 screened) ΔTm ≤ 0.8 °C @ 10μM [3] Differential Scanning Fluorimetry (DSF) [3]
Kinases 50-Kinase Panel <20% Inhibition @ 1μM [3] Invitrogen SelectScreen Assay [3]
Other Proteins 15 GPCRs, Ion Channels, Transporters <50% Inhibition @ 10μM [3] CEREP ExpresSProfile [3]

Key Experimental Protocols

The selectivity of this compound was established using several biophysical and cellular techniques. Here are the core methodologies from the key studies:

AlphaScreen Assay

This method is used to measure the compound's ability to disrupt the interaction between BET bromodomains and acetylated histone peptides [1] [3].

  • Procedure: HIS-tagged bromodomain protein (e.g., BRD4(1) at 50 nM) is incubated with a serial dilution of this compound. A biotinylated, tetra-acetylated histone H4 peptide is then added. The interaction is detected using Nickel chelate acceptor beads and streptavidin-coated donor beads. Signal inhibition indicates successful displacement of the histone peptide by this compound [3].
  • Key Reagent: Biotinylated H4 peptide (H4K5acK8acK12acK16ac) [3].
Differential Scanning Fluorimetry (DSF)

This method identifies binding by measuring the stabilization of the protein against thermal denaturation [3].

  • Procedure: The target protein (2 μM) is buffered in 10 mM HEPES pH 7.5 with 500 mM NaCl. This compound is added to a final concentration of 10 μM. SYPRO Orange dye is used as a fluorescent probe. The temperature is increased from 25°C to 96°C at a rate of 3°C per minute in a real-time PCR machine. The shift in the protein's melting temperature (ΔTm) is calculated relative to a protein-only control [3].
  • Data Interpretation: A significant ΔTm indicates binding. The data shows strong stabilization for BET bromodomains (ΔTm up to 6.5°C) and minimal change for non-BET targets [3].
Isothermal Titration Calorimetry (ITC)

This technique provides a direct measurement of the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) [1] [3].

  • Procedure: Experiments are conducted in ITC buffer (50 mM HEPES pH 7.4, 150 mM NaCl) at a low temperature (e.g., 15°C). A solution of this compound is loaded into the syringe and titrated into the cell containing the bromodomain protein. The heat released or absorbed with each injection is measured. The data is fitted to a binding model to extract the thermodynamic parameters [3].

Experimental Workflow for Selectivity Assessment

The diagram below outlines a logical workflow for comprehensively evaluating the selectivity of a compound like this compound, moving from initial binding checks to functional cellular assays.

G Start Start: Selectivity Assessment P1 Primary Binding Screen (AlphaScreen/DSF) Start->P1 Confirm target engagement P2 Affinity Quantification (ITC/BLI) P1->P2 Measure binding strength P3 Broad Profiling (Kinase/GPCR Panels) P2->P3 Identify off-target effects P4 Functional Cellular Assays (Proliferation/Apoptosis) P3->P4 Validate cellular phenotype End Data Integration & Conclusion P4->End Establish selectivity

Frequently Asked Questions

Q1: What is the most significant potential off-target of this compound? While this compound is highly selective for BET bromodomains, among the non-BET bromodomains screened, CREBBP shows the weakest interaction, with an affinity over 350-fold lower than for BRD2 [3]. This minimal cross-reactivity is unlikely to be relevant at typical experimental concentrations.

Q2: Are the cellular effects of this compound consistent with on-target BET inhibition? Yes. Functional experiments across various cell lines show that this compound elicits responses hallmark of BET inhibition, including:

  • Anti-proliferative effects in leukemic, neuroendocrine tumor (NET), and follicular lymphoma cell lines [1] [4] [5].
  • Induction of apoptosis and differentiation in leukemic cell lines and primary blasts [1].
  • Downregulation of key oncogenes like MYC and Aurora B kinase [1].

Q3: For a new cell model, what is a good starting concentration for this compound? Based on the literature, a concentration of 1 μM is commonly and effectively used to induce phenotypic changes in various cell types, including leukemia cells and the JK-1 erythroleukemic model [5] [6]. Dose-response experiments should be conducted to determine the optimal concentration for your specific model.

References

PFI-1 Storage and Handling Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key stability data and storage conditions for PFI-1 from supplier documentation and research literature.

Aspect Specification / Condition
Recommended Storage (Powder) -20°C [1]
Recommended Storage (in solvent) -80°C [1]
Container Keep container tightly sealed [1]
Environment Store in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition [1]
Appearance Solid [1]
Solubility (DMSO) 69 mg/mL (198.62 mM) [2] [3]
Incompatible Materials Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents [1]
Stability Under Storage Stable under recommended storage conditions [1]
Shipping Condition Can be shipped at room temperature (based on supplier stability testing) [3]

Handling and Safety Considerations

  • Personal Protective Equipment (PPE): It is advised to use safety goggles, protective gloves, and impervious clothing. A suitable respirator is recommended, and handling should occur in areas with appropriate exhaust ventilation [1].
  • Hazards: this compound is classified as harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410) [1].
  • Moisture Sensitivity: For the powder dissolved in DMSO, note that moisture-absorbing DMSO can reduce the solubility of this compound. It is recommended to use fresh DMSO for dissolution [2].

In Vivo Formulation Guidelines

For animal studies, the following formulations have been validated and can provide a starting point [2] [3]:

Formulation Type Composition Final Concentration Preparation Method (for 1 mL total volume)
Homogeneous Suspension CMC-Na solution ≥ 5 mg/mL Add 5 mg of this compound to 1 mL of CMC-Na solution and mix evenly [2] [3].

| Clear Solution | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | 1.75 mg/mL (5.04 mM) | 1. Add 50 µL of 35 mg/mL clear DMSO stock to 400 µL PEG300 and mix. 2. Add 50 µL Tween-80 and mix. 3. Add 500 µL ddH₂O [2] [3]. | | Clear Solution | 5% DMSO, 95% Corn Oil | 1.75 mg/mL (5.04 mM) | Add 50 µL of 35 mg/mL clear DMSO stock to 950 µL corn oil and mix evenly [2] [3]. |

> Note: The supplier indicates that these in vivo formulations should be used immediately for optimal results [2] [3].

Troubleshooting Common Issues

Here are solutions to potential problems you might encounter in the lab:

  • Problem 1: Precipitation in Stock Solution

    • Cause: The stock solution is old and the DMSO has absorbed moisture from the air, reducing its ability to keep this compound in solution [2].
    • Solution: Use fresh, dry DMSO to prepare a new stock solution. Aliquot the stock to minimize freeze-thaw cycles and exposure to air.
  • Problem 2: Loss of Activity In Vivo

    • Cause: The formulated suspension or solution may have degraded or the preparation method may be suboptimal.
    • Solution: Ensure the formulation is prepared according to the recommended protocols and used immediately. For suspensions, verify that it is homogeneous before administration [2] [3].
  • Problem 3: Unexpected Experimental Results

    • Cause: The product may have degraded due to improper storage.
    • Solution: Confirm that the powder has been stored consistently at -20°C and any stock solutions at -80°C. Avoid repeated warming to room temperature [1].

Experimental Workflow for Using this compound

The following diagram outlines the key steps for handling this compound to ensure its stability from storage to experimental use:

Start Start: Retrieve this compound Storage Storage Condition Check Start->Storage Solvent Select Solvent Storage->Solvent Powder at -20°C Solution at -80°C Formulation Prepare Working Solution/Formulation Solvent->Formulation In Vitro: Fresh DMSO In Vivo: See Protocols ImmediateUse Use Immediately Formulation->ImmediateUse Especially for in vivo Dispose Proper Disposal ImmediateUse->Dispose Avoid release to environment

References

Understanding PFI-1 and Cytotoxicity Assays

Author: Smolecule Technical Support Team. Date: February 2026

PFI-1 is a potent and highly selective dihydroquinazoline-2-one inhibitor that targets the BET (Bromodomain and Extra-Terminal) family of proteins (BRD2, BRD3, BRD4, BRDT). It acts as an acetyl-lysine mimetic, blocking the interaction between BET bromodomains and acetylated histone tails, which can lead to anti-proliferative effects and apoptosis in sensitive cell lines [1].

A cytotoxicity assay is used to measure the decrease in cell viability caused by a compound. For this compound, researchers often use colorimetric tetrazolium reduction assays (like WST-1, MTT, or CCK-8), which measure cellular metabolic activity as a marker of viable cells [2] [3] [4]. The basic principle is that metabolically active cells convert a substrate (e.g., WST-1) into a colored formazan product, which can be quantified by measuring its absorbance. The amount of formazan produced is directly proportional to the number of viable cells [2].

The diagram below illustrates the core mechanism of action of this compound and how it connects to a typical readout in a WST-1 cytotoxicity assay.

G PFI1 This compound Treatment BET Inhibits BET Bromodomains (BRD4) PFI1->BET Myc Downregulates Oncogenes (e.g., c-MYC) BET->Myc Effects Cellular Effects: - G1 Cell Cycle Arrest - Induction of Apoptosis - Inhibition of Proliferation Myc->Effects Viability Reduced Metabolic Activity (Measured in Cytotoxicity Assay) Effects->Viability WST1 WST-1 Assay Principle Viability->WST1 Dehydrogenases Mitochondrial Dehydrogenases WST1->Dehydrogenases Formazan Formazan Dye (Soluble, colored) Dehydrogenases->Formazan Absorbance Absorbance Measurement (440-450 nm) Formazan->Absorbance

This compound Cytotoxicity Assay Protocol

This is a generalized step-by-step protocol for performing a cytotoxicity assay with this compound, adaptable for assays like WST-1 [2] or CCK-8 [5].

  • Cell Seeding: Seed cells into the wells of a 96-well plate at an optimized density. This density must be determined empirically for each cell line to ensure exponential growth throughout the assay and to generate a strong, linear signal.
  • Pre-incubation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂) for 24-96 hours to allow cells to adhere and resume log-phase growth.
  • This compound Treatment:
    • Prepare a dilution series of this compound in the appropriate culture medium or solvent (e.g., DMSO). The final concentration of solvent in the culture medium should not exceed 0.1-1% and must be consistent across all wells, including controls.
    • Add the this compound solutions to the wells. Include necessary control wells:
      • Blank: Culture medium and WST-1/CCK-8 reagent (no cells).
      • Untreated control: Cells and culture medium with the vehicle solvent only (no drug).
      • Positive control: Cells treated with a known cytotoxic agent.
  • Incubation with Drug: Incubate the plate for the desired treatment period (e.g., 24-72 hours).
  • Viability Reagent Addition: Add the viability reagent (e.g., 10 µL of WST-1 per 100 µL of culture medium) directly to each well.
  • Incubation with Reagent: Incubate the plate for a further 0.5 to 4 hours. The optimal incubation time should be determined for each cell line. Monitor color development to identify the ideal endpoint.
  • Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader. The optimal absorption for WST-1 is at 440-450 nm, with a reference wavelength above 600 nm to correct for background absorbance [2]. For CCK-8, the absorbance is typically measured at 450 nm [5].

Troubleshooting Common Issues

The table below summarizes frequent problems encountered in cytotoxicity assays and their solutions, with specific considerations for this compound.

Problem Potential Cause Troubleshooting Steps
High Background Signal Culture medium components (e.g., phenol red) or test compounds interfering with assay chemistry [2]. Include a "blank" control containing medium and reagent but no cells. Subtract this background absorbance from all sample readings [2] [3].
Low Signal-to-Noise Ratio Insufficient cell seeding density; incubation time with reagent too short [2]. Optimize cell number per well and the incubation time with the viability reagent for your specific cell line.
Poor Reproducibility Inconsistent cell seeding; inaccurate pipetting during serial dilution of this compound; edge effects in the microplate due to evaporation. Use multichannel pipettes, ensure cells are well-mixed before seeding, and use the inner wells of the plate. Include replicate wells (e.g., n=3-6).
No Cytotoxicity Observed Cell line is insensitive to BET inhibition; this compound concentration is too low; drug has degraded; treatment duration is too short. Confirm this compound activity in your cell line (e.g., check downregulation of c-MYC) [1]. Use a fresh aliquot of this compound, extend treatment time, and test a wider concentration range. Include a positive control with a known cytotoxic drug.
Solvent Toxicity High final concentration of DMSO or other solvent used to reconstitute this compound. Keep the final solvent concentration as low as possible (≤0.5%) and ensure it is identical in all control and treated wells.
Abnormal Dose-Response Curve Non-linear cell growth; precipitation of this compound at higher concentrations. Ensure cells are in log-phase growth. Visually inspect wells for precipitate and consider sonicating the drug stock solution if necessary.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical concentration range for this compound in cytotoxicity assays? While the effective concentration varies by cell line, studies on follicular lymphoma cells have used a range, often showing inhibitory effects in a dose-response-dependent manner starting from low micromolar concentrations [5]. A dose-ranging experiment should be performed for each new cell type.

  • Q2: My positive control works, but this compound shows no effect. What should I check? First, verify that your cell line is sensitive to BET inhibition. Check the literature for known sensitive and resistant lines. Second, confirm the potency and stability of your this compound stock solution. Use a fresh aliquot and ensure it is stored correctly. Finally, use a functional assay, such as a Western blot for c-MYC protein levels, to confirm that this compound is engaging its target in your cells [1] [6].

  • Q3: How do I choose between WST-1, MTT, and CCK-8 assays for testing this compound? The table below compares these common assays to help you decide.

Feature WST-1 MTT CCK-8
Formazan Solubility Water-soluble Organic solvent-soluble Water-soluble
Assay Steps One-step; add directly to culture Multiple steps; requires solubilization One-step; add directly to culture
Throughput High Lower High
Sensitivity Generally higher [2] Lower Similar to WST-1
Key Consideration May require an intermediate electron acceptor [2] Solubilization step is time-consuming and introduces variability A proprietary mixture similar to MTS/WST-1

Key Optimization Strategies for this compound Assays

  • Cell Line Validation: Always consult the literature to understand the expected response of your cell line to BET inhibitors like this compound. Sensitive lines often show G1 cell cycle arrest and downregulation of MYC expression [1].
  • Control Experiments: A robust experimental design must include vehicle controls (for solvent), positive controls (for cytotoxicity), and blank controls (for background subtraction).
  • Time-Course Studies: The WST-1 assay allows for multiple readings from the same well at different time points, which can provide insights into the dynamics of the cellular response to this compound [2].

References

PFI-1 BET family selectivity vs other bromodomains

Author: Smolecule Technical Support Team. Date: February 2026

PFI-1 Selectivity Profile & FAQs

FAQ: How selective is this compound for BET family bromodomains?

This compound is described in the literature as a "highly selective and potent BET inhibitor" [1]. Its primary mechanism is to efficiently block the interaction between the bromodomains (BD1 and BD2) of BET proteins (BRD2, BRD3, BRD4, BRDT) and acetylated histone tails [1]. The following table summarizes its key characteristics:

Property Description
Primary Target BET family bromodomains (BRD2, BRD3, BRD4, BRDT) [1].
Reported Selectivity Highly selective for BET family over other bromodomain sub-families [1].
Key Molecular Action Displaces BET proteins from chromatin by blocking acetylated lysine recognition [1].
Primary Functional Outcome Suppression of oncogene transcription (e.g., downregulation of C-MYC) [1].

FAQ: What are the common experimental observations when this compound treatment is successful?

In a study on follicular lymphoma (FL) cells, the following results were indicative of effective this compound activity [1]:

  • Reduced Cell Viability: Dose-dependent inhibition of cell viability in DOHH2 and RL cell lines.
  • Induced Apoptosis: Increased levels of active (cleaved) caspase-3 and caspase-9 were observed.
  • Cell Cycle Arrest: Disruption of normal cell cycle progression.
  • Inhibition of Oncogenic Signaling: Downregulation of the Wnt/β-catenin signaling pathway, evidenced by decreased expression of key pathway components (DVL2, GSK3β, TCF4, C-MYC) and translocation of β-catenin from the nucleus to the cytoplasm.

Troubleshooting: My experiment with this compound is not showing the expected effect. What could be wrong?

  • Check Drug Specificity and Validation: Always include a positive control in your assay. For example, another BET inhibitor like JQ1 or CPI-203 can be used to confirm that the observed phenotypes are due to BET inhibition. In the FL study, CPI-203 showed similar effects to this compound, suppressing cell growth via the same pathway [1].
  • Consider Combination Strategies: The therapeutic effects of BET inhibitors can be context-dependent. Research indicates that while BET inhibitors show promise, their effectiveness as single agents can be limited, leading to the exploration of combination therapies [2]. You may need to investigate rational drug combinations based on your disease model.
  • Verify Cellular Context and Mechanisms: The efficacy of this compound can be linked to specific signaling pathways. The diagram below illustrates the mechanism by which this compound (and CPI-203) suppressed FL cell growth in one study, by inhibiting the Wnt/β-catenin pathway [1].

G This compound Inhibits Wnt/B-Catenin Signaling in Follicular Lymphoma PFI1 This compound Treatment DVL2_GSK3B DVL2/GSK3β Axis PFI1->DVL2_GSK3B Impedes BetaCatenin β-catenin Activity DVL2_GSK3B->BetaCatenin Regulates TargetGenes TCF4 & C-MYC Expression BetaCatenin->TargetGenes Activates Outcomes Cell Growth & Survival TargetGenes->Outcomes Promotes

Experimental Protocol: Assessing this compound Efficacy In Vitro

The following methodology is adapted from a recent study investigating this compound in follicular lymphoma cell lines [1].

1. Cell Culture and Treatment

  • Cell Lines: Use relevant cell lines for your research (e.g., the study used DOHH2 and RL human follicular lymphoma cells).
  • Culture Conditions: Maintain cells in RPMI 1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ incubator [1].
  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with a range of concentrations (e.g., 0.5 µM to 10 µM) for 24-72 hours. Include a vehicle control (DMSO only).

2. Assessing Cell Viability (CCK-8 Assay)

  • Plate cells in a 96-well plate.
  • After treatment with this compound, add 10 µL of CCK-8 solution to each well.
  • Incubate the plate at 37°C for 1-4 hours.
  • Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the control group [1].

3. Analyzing Apoptosis (Flow Cytometry)

  • Harvest this compound-treated and control cells.
  • Wash cells with cold PBS and resuspend in binding buffer.
  • Stain cells with 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) for 15-20 minutes in the dark.
  • Analyze stained cells using a flow cytometer within 30 minutes. Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [1].

4. Investigating Mechanism of Action (Western Blot)

  • Lyse treated and control cells using RIPA buffer.
  • Determine protein concentration with a BCA assay.
  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane and incubate overnight at 4°C with primary antibodies. Key targets to confirm this compound's mechanism based on the literature include [1]:
    • C-MYC
    • β-catenin
    • Active Caspase-3
    • Active Caspase-9
    • DVL2
    • GSK3β
  • The next day, incubate with an HRP-conjugated secondary antibody.
  • Detect signals using chemiluminescence and visualize.

The experimental workflow for these key assays is summarized below:

G In Vitro Workflow to Assess this compound Efficacy Start Cell Culture & this compound Treatment A CCK-8 Assay (Cell Viability) Start->A B Flow Cytometry (Apoptosis) A->B C Western Blot (Mechanism) B->C End Data Analysis C->End

Research Context and Further Considerations

It is important to note that while this compound is a selective BET inhibitor, the broader class of BET proteins functions as critical "readers" of acetylated lysine on histones, regulating gene expression [3] [2]. A challenge in the field is that while pan-BET inhibitors have shown significant preclinical anti-tumor efficacy, their clinical advancement has been hampered by dose-limiting toxicities and limited efficacy as single agents [3] [4] [2]. This has spurred the development of next-generation inhibitors, including domain-selective (BD1 or BD2) inhibitors and BET degraders (PROTACs) [3] [4].

References

PFI-1 Physicochemical and Biological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key data available for PFI-1, which can serve as a baseline for understanding its properties [1].

Property Value / Description Significance / Implication
Core Scaffold Triazinoindole Serves as the structural foundation for the BET inhibitor [1].
Target BRD4-BD1 (Bromodomain-containing protein 4) [1] A member of the BET family of epigenetic reader proteins.
Potency (pIC₅₀) 6.22 ± 0.05 (against BRD4-BD1) [1] Indicates sub-micromolar potency.
Property Forecast Index (PFI) 6.83 [1] A composite metric (Chrom LogD + Aromatic Ring Count). A value above 7 is considered to carry higher developability risks, suggesting this compound is near this threshold [1].
Lipophilic Efficiency (LipE) 4.39 [1] Links potency and lipophilicity. A higher value (>5-6 is ideal) is generally associated with better drug candidates, suggesting room for optimization [1].

Rationale for Improving this compound Permeability

The search for "this compound cellular permeability improvement" did not yield direct results. However, the broader context from the search results explains why this is a key challenge in drug discovery and points to general strategies.

A central challenge in medicinal chemistry is balancing aqueous solubility and membrane permeability, as these properties often conflict [2]. Increasing a molecule's hydrophilicity typically improves solubility but can hinder its ability to cross lipid membranes. Conversely, high lipophilicity aids permeability but often at the cost of poor solubility [2].

One advanced concept for overcoming this in larger molecules (like this compound, MW ~447 g/mol) is molecular chameleonicity. This refers to a molecule's ability to change its conformation based on the environment: adopting a more open, polar conformation in aqueous settings to enhance solubility, and a more closed, non-polar conformation in lipid membranes to facilitate permeability [2].

The following diagram illustrates the logical workflow for optimizing a compound like this compound, moving from property analysis to strategic design.

G Start Start: this compound Profile Analysis P1 Property Forecast Index (PFI): 6.83 Start->P1 P2 Lipophilic Efficiency (LipE): 4.39 Start->P2 Goal Goal: Improve Cellular Permeability P1->Goal PFI near risk threshold P2->Goal LipE has room for improvement Strategy1 Strategy: Reduce Lipophilicity Goal->Strategy1 Strategy2 Strategy: Enhance Molecular Chameleonicity Goal->Strategy2 Tactic1A Introduce polar aliphatic groups (e.g., piperidine) Strategy1->Tactic1A Tactic1B Reduce aromatic ring count Strategy1->Tactic1B Outcome Outcome: Better Balance of Solubility and Permeability Tactic1A->Outcome Tactic1B->Outcome Tactic2A Design branched substituents with mixed polar/lipophilic parts Strategy2->Tactic2A Tactic2B Enable intramolecular H-bonding in lipid environments Strategy2->Tactic2B Tactic2A->Outcome Tactic2B->Outcome

References

PFI-1 pharmacokinetics half-life extension

Author: Smolecule Technical Support Team. Date: February 2026

FAQs & Troubleshooting Guide

Q1: What are the primary strategies for half-life extension of small molecule drugs like PFI-1? The main goal is to slow elimination, which is often achieved by decreasing clearance (CL) or increasing the volume of distribution (V). For small molecules, common strategies include:

  • Albumin Binding: Covalently attaching moieties that bind to human serum albumin (HSA). This shields the drug from degradation and renal clearance due to albumin's large size (~66 kDa) and long half-life (~19 days) [1].
  • Lipidation: Conjugating fatty acids (e.g., myristic acid, palmitic acid) or fatty diacids to the drug molecule. This facilitates binding to albumin's fatty acid binding sites and can also promote self-assembly, protracting absorption [1].
  • PEGylation: Attaching polyethylene glycol (PEG) chains to increase the drug's hydrodynamic size, thereby reducing renal filtration [2]. Note that there are some long-term safety concerns regarding PEG, such as potential hypersensitivity and bioaccumulation [1].

Q2: Our lab has developed a this compound analog. How can we predict its new pharmacokinetic (PK) parameters? A validated multivariate linear regression model can provide a priori projections. The following equations were developed using data from 186 half-life extended drugs and their unmodified parents. The model shows good agreement with observed data [2].

Table 1: Predictive Equations for PK Parameters of Half-Life Extended Drugs [2]

Pharmacokinetic Parameter Predictive Equation Model R²
Half-life (t₁/₂) log(t₁/₂,HLE) = 0.205 + 0.832 * log(t₁/₂,parent) + 0.219 * log(MW HLE / MW parent) 0.879
Clearance (CL) log(CL,HLE) = -0.265 + 0.819 * log(CL,parent) - 0.264 * log(MW HLE / MW parent) 0.820
Volume of Distribution (V) log(V,HLE) = -0.109 + 0.937 * log(V,parent) + 0.223 * log(MW HLE / MW parent) 0.937
  • HLE: Half-Life Extended drug.
  • MW: Molecular Weight.
  • Significance: The corresponding PK parameter of the parent drug is the most significant predictor. The ratio of molecular weights (after/before modification) is also a key descriptor, highlighting the impact of increasing molecular size on PK [2].

Q3: We are considering albumin binding for half-life extension. What are the potential trade-offs? While highly effective, albumin binding can affect the drug's pharmacology and distribution [1].

  • Issue: Altered biodistribution may reduce access to target tissues, especially across barriers like the blood-brain barrier. This has been observed with some larger GLP-1 analogs compared to their smaller, lipidated counterparts [1].
  • Troubleshooting: Compare the in vitro potency (e.g., IC₅₀) of your modified analog with the parent drug. A significant drop may indicate that albumin binding is sterically hindering target engagement. You may need to optimize the linker between the drug and the albumin-binding moiety.

Q4: How do we choose between different half-life extension technologies? The choice depends on the desired PK profile and the nature of your drug. A recent comparative study of an Affibody-drug conjugate provides a useful framework for evaluation [3].

Table 2: Comparison of Half-Life Extension Technologies [3]

Technology Description Example Half-life (in mice) Key Finding in Study
PASylation Fusion with unstructured polypeptides (Pro, Ala, Ser) [2] [3]. 7.3 - 11.6 hours Viable strategy, but showed lower tumor uptake than ABD.
XTENylation Fusion with unstructured, hydrophilic polypeptides [2] [3]. Similar range to PASylation Viable strategy, but showed lower tumor uptake than ABD.
ABD-fusion Fusion with an Albumin Binding Domain [3] [1]. 9.0 hours Highest tumor uptake (60-160% higher than PAS/XTEN) and best tumor-to-normal-organ ratios, despite not having the longest half-life.

This table underscores that a longer half-life does not always translate to better target tissue delivery. The mechanism of extension (FcRn-mediated recycling with ABD vs. size increase with PAS/XTEN) critically impacts distribution [3].

Experimental Workflow for Half-Life Extension

The following diagram outlines a general workflow for evaluating half-life extension strategies for a compound like this compound.

cluster_strategies HLE Strategies cluster_assays Key In Vitro Assays cluster_pk Primary PK Parameters Start Start: Parent Drug (e.g., this compound) Step1 1. Select HLE Strategy Start->Step1 Step2 2. Synthesize Analog(s) Step1->Step2 A Albumin Binding (e.g., ABD, Lipidation) B Fusion/Fconjugation (e.g., Fc, PAS, XTEN) C PEGylation Step3 3. In Vitro Characterization Step2->Step3 Step4 4. In Vivo PK Study Step3->Step4 D Binding Affinity (SPR, ITC) E Functional Potency (IC50, EC50) F Plasma Protein Binding Step5 5. Data Analysis & Decision Step4->Step5 G Half-life (t½) H Clearance (CL) I Volume of distribution (V)

Workflow for Evaluating Half-Life Extension Strategies

Detailed Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents [2] [3] This protocol is fundamental for evaluating the success of your half-life extension strategy.

  • Formulation: Prepare the parent drug and HLE analog in a biocompatible vehicle (e.g., saline with a low percentage of DMSO/Solutol).
  • Dosing: Administer a single intravenous (IV) bolus to groups of animals (e.g., mice, rats) at a comparable dose (e.g., mg/kg) for both compounds. Using IV injection eliminates the confounding variable of absorption.
  • Sample Collection: Collect blood plasma samples at multiple time points post-dose (e.g., 2, 5, 15, 30 min, 1, 2, 4, 8, 12, 24, 48 hours).
  • Bioanalysis: Quantify drug concentrations in plasma using a validated method (e.g., LC-MS/MS).
  • Non-Compartmental Analysis (NCA): Use specialized software (e.g., Phoenix WinNonlin) to calculate primary PK parameters from the concentration-time data:
    • Half-life (t₁/₂)
    • Clearance (CL)
    • Volume of Distribution (V)
    • Area Under the Curve (AUC)

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity [4] ITC directly measures the heat released or absorbed during a binding event, providing a label-free method to determine affinity (K_D) and stoichiometry.

  • Sample Preparation: Dialyze both the protein target (e.g., BRD4 bromodomain) and the drug analog into an identical buffer to avoid heat effects from mixing different solutions.
  • Instrument Setup: Load the protein solution into the sample cell and the drug solution into the syringe. Set the reference cell with dialysate.
  • Titration: Program the instrument to perform a series of injections of the drug into the protein solution.
  • Data Analysis: Fit the raw heat data to a binding model (e.g., one-set-of-sites) using the instrument's software to obtain the K_D, enthalpy (ΔH), and entropy (ΔS). A significant change in K_D for the HLE analog compared to the parent drug indicates the modification may have affected target engagement.

References

PFI-1 CREBBP bromodomain cross-reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Profile of PFI-1

The following table summarizes key experimental data on this compound's interaction with various bromodomains.

Bromodomain Assay Type Result / Affinity (KD or IC50) Implication for Cross-reactivity
BET Family (BRD2, BRD3, BRD4, BRDT) Isothermal Titration Calorimetry (ITC), ALPHA screen [1] High affinity (KD50: 98-220 nM Primary Target: this compound is a potent and efficient inhibitor of BET bromodomains.
CREBBP Not explicitly stated, but results indicate a lack of significant binding [1] In a screen of ~300 compounds, this compound was selected for its high selectivity for BET bromodomains. No Significant Activity: The evidence strongly suggests this compound is inactive against CREBBP.
Other Non-BET Bromodomains (e.g., ATAD2, BAZ2A, BRD7, etc.) Fluorescence Recovery After Photobleaching (FRAP) [2] The BET inhibitor this compound was inactive against other bromodomain targets in this cellular assay. High Specificity: The functional data confirms this compound's specificity for the BET family over other non-BET bromodomains.

Experimental Protocols for Verification

The search results describe several key methodologies you can use to test compound efficacy and selectivity in your own models.

Fluorescence Recovery After Photobleaching (FRAP)

This live-cell assay visualizes the displacement of bromodomain-containing proteins from chromatin.

  • Principle: A GFP-tagged bromodomain protein is photobleached in a specific nuclear region. The speed of fluorescence recovery indicates its binding affinity to chromatin. An inhibitor reduces recovery time by competing for the acetyl-lysine binding site [2].
  • Application for Selectivity: This method was used to demonstrate that this compound is active against BET proteins like BRD3 and BRD4 but inactive against other non-BET bromodomain-containing proteins [2]. You could adapt this assay with CREBBP-bromodomain constructs to confirm a lack of effect.
  • Key Consideration: For weakly chromatin-bound bromodomains, the assay window can be amplified by adding the HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA) [2].
Binding Affinity Assays

These in vitro methods directly quantify the interaction between a compound and a bromodomain.

  • Isothermal Titration Calorimetry (ITC): This technique measures the heat change during binding to determine the dissociation constant (KD). ITC data confirmed this compound's high-affinity binding to BET bromodomains [1].
  • Temperature Shift Assay (Thermal Shift): A high-throughput method that detects protein stabilization upon ligand binding. It is ideal for initial selectivity profiling across a wide panel of bromodomains [1] [3].

A Relevant Alternative for CREBBP Targeting

If your research requires a CREBBP bromodomain inhibitor, the search results identify CBP30 as a potent and selective option.

  • Selectivity Data: CBP30 binds to the CBP/p300 bromodomains with low nanomolar affinity (KD of 26 nM for CBP, 32 nM for p300) and shows minimal interaction with BET family bromodomains and 41 other tested bromodomains [3].
  • Functional Data: In primary human T-cells, CBP30 potently reduced IL-17A secretion, demonstrating its cellular efficacy [3].

Experimental Workflow and Selectivity Concepts

To help visualize the experimental logic and key concepts discussed, here is a diagram outlining the workflow for assessing bromodomain inhibitor selectivity and the contrasting profiles of this compound and CBP30.

Start Start: Assess Bromodomain Inhibitor Selectivity Assay In Vitro Binding Assays (ITC, Thermal Shift) Start->Assay Functional Cellular Functional Assays (FRAP, Gene Expression) Assay->Functional Profile Establish Selectivity Profile Functional->Profile PFI1 This compound Profile: Potent BET Inhibitor No CREBBP activity Profile->PFI1 CBP30 CBP30 Profile: Potent CREBBP/p300 Inhibitor Selective over BET Profile->CBP30

Conclusion and Key Takeaways

  • This compound is a highly selective BET bromodomain inhibitor with no evidence of cross-reactivity with the CREBBP bromodomain.
  • Experimental protocols like FRAP and ITC can be used to verify compound selectivity in specific experimental systems.
  • For researchers specifically targeting the CREBBP bromodomain, CBP30 is a suitable and selective chemical probe.

References

PFI-1 vs JQ1 selectivity BET bromodomain

Author: Smolecule Technical Support Team. Date: February 2026

PFI-1 vs JQ1: Comparison at a Glance

Feature This compound JQ1
Chemical Structure Dihydroquinazoline-2-one [1] Thienotriazolodiazepine [2]
Primary Target BET family bromodomains (BRD2, BRD3, BRD4, BRDT) [1] [3] BET family bromodomains (BRD2, BRD3, BRD4, BRDT) [2]
Binding Mechanism Acetyl-lysine (Kac) mimetic; competitively occupies the Kac binding site [1] Acetyl-lysine (Kac) mimetic; competitively occupies the Kac binding site [2]
Potency (IC50) BRD4(1): 220 nM; BRD2(2): 98 nM [1] [4] BRD4(1): 77 nM; BRD4(2): 33 nM [2]
Affinity (Kd by ITC) BRD4(1): 47.4 ± 2.5 nM; BRD4(2): 194.9 ± 6 nM [1] BRD4(1): ~50 nM; BRD4(2): ~90 nM [2]
Selectivity >350-fold selective for BET over non-BET bromodomains (e.g., CREBBP KD=49.5 µM) [3]. No significant activity on a 50-kinase panel [3]. Highly selective for the BET family; no significant binding to non-BET bromodomains like CREBBP (IC50 >10,000 nM) [2].

| Key Functional Outcomes | - Downregulates MYC expression [1]

  • Induces G1 cell cycle arrest & apoptosis [1]
  • Suppresses Aurora B kinase [1]
  • Inhibits clonogenic growth of leukemic cells [1] | - Displaces BRD4 fusion oncoprotein from chromatin [2]
  • Induces squamous differentiation & anti-proliferative effects in NUT midline carcinoma (NMC) [2]
  • Downregulates MYC expression [2] |

Mechanism of Action and Selectivity

Both this compound and JQ1 function as acetyl-lysine (Kac) mimetics, competitively inhibiting the interaction between BET bromodomains and acetylated histone tails [1] [2]. This disrupts the recruitment of BET proteins to chromatin, leading to downregulation of key oncogenes like MYC [1] [2].

  • JQ1's Binding: JQ1 achieves high selectivity through extraordinary shape complementarity with the Kac binding cavity. The triazole ring forms a critical hydrogen bond with a conserved asparagine residue (Asn140 in BRD4) [2].
  • This compound's Binding: this compound also acts as a Kac mimetic, efficiently occupying the Kac binding site in BRD4 and BRD2, as confirmed by co-crystal structures [1].

The following diagram illustrates the general mechanism of BET inhibitors in transcriptional regulation.

bet_inhibition AcH Acetylated Histone BET BET Protein (e.g., BRD4) AcH->BET  Recruitment P_TEFb P-TEFb Complex BET->P_TEFb  Recruits RNAPII RNA Polymerase II P_TEFb->RNAPII  Activates Oncogene Oncogene Transcription (e.g., MYC) RNAPII->Oncogene  Drives BETi BET Inhibitor (BETi) BETi->BET  Blocks Binding

Experimental Protocols for Key Assays

Here are the methodologies commonly used to generate the data for the comparison above, which you can apply in your own research.

Binding Affinity and Selectivity Profiling
  • Isothermal Titration Calorimetry (ITC)

    • Purpose: To determine the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the inhibitor-protein interaction [1] [2].
    • Protocol (from this compound data): Experiments are performed in ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl). The protein sample (~300 µM) is loaded into the syringe and titrated into the cell containing the inhibitor. A typical setup uses an initial 2 µL injection followed by 34 identical 8 µL injections, with a duration of 16 seconds and 250-second spacing between injections. Heats of dilution are subtracted, and data are fitted to a single binding site model to derive thermodynamic parameters [3].
  • Differential Scanning Fluorimetry (DSF or Thermal Shift)

    • Purpose: A high-throughput method to assess ligand binding by measuring the increase in protein thermal stability (ΔTm) [2] [3].
    • Protocol (from this compound data): Proteins are buffered (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl) at a final concentration of 2 µM. The inhibitor is tested at 10 µM. SYPRO Orange dye is added as a fluorescent probe. The temperature is ramped from 25°C to 96°C at 3°C per minute in a real-time PCR machine. The transition midpoint (Tm) of the protein with and without the inhibitor is compared to calculate the ΔTm [3].
  • Competitive Binding Assay (ALPHA screen)

    • Purpose: To measure the inhibitor's ability to displace a native ligand (e.g., acetylated histone peptide) from the bromodomain [1] [2].
    • Protocol (from this compound data): A serial dilution of the inhibitor is prepared. HIS-tagged bromodomain (e.g., 50 nM) is added and incubated. A biotinylated tetra-acetylated histone H4 peptide is then added. After incubation, streptavidin-coated donor beads and nickel chelate acceptor beads are added. The signal is measured, and IC50 values are calculated after normalization against DMSO controls [3].
Functional and Phenotypic Assays
  • Cell Viability and Proliferation (e.g., Cell-Titer-Glo)

    • Purpose: To determine the anti-proliferative effects of inhibitors [1] [5].
    • Protocol: Cells are plated in 96-well plates and treated with serial dilutions of the inhibitor. After a set incubation period (e.g., 3-5 days), a homogeneous ATP quantification assay like Cell-Titer-Glo is added. Luminescence is measured, and IC50 values are calculated using nonlinear regression models [4].
  • Cell Cycle and Apoptosis Analysis

    • Purpose: To investigate the mechanisms of growth inhibition [1] [5].
    • Protocol: Treated cells are harvested, fixed, and stained with propidium iodide for cell cycle analysis by flow cytometry. For apoptosis, assays like Annexin V staining are used in conjunction with flow cytometry [1].
  • Chromatin Immunoprecipitation (ChIP)

    • Purpose: To confirm the functional displacement of BET proteins from specific genomic loci (e.g., MYC enhancers/promoters) upon inhibitor treatment [1].
    • Protocol: Cells are cross-linked with formaldehyde, and chromatin is sheared by sonication. BET proteins are immunoprecipitated with a specific antibody. After reversing cross-links, bound DNA is purified and quantified by qPCR for regions of interest [1].

Research Context and Applications

Both inhibitors serve as valuable chemical probes to explore BET biology, but they are applied in different research contexts.

  • This compound is often used to study the role of BET proteins in hematological cancers like leukemia and lymphoma [1] [5], and has also been identified in screens for neurodegenerative diseases like C9ALS/FTD to modulate gene expression [6].
  • JQ1 has been a pivotal tool in validating BET inhibition as a therapy, especially in NUT midline carcinoma (NMC) driven by BRD4-NUT fusions [2]. Its efficacy in vivo has been demonstrated in multiple xenograft models.

References

PFI-1 binding affinity BRD4 BRD2 BRD3 comparison

Author: Smolecule Technical Support Team. Date: February 2026

Binding Affinity and Selectivity Profile

The table below summarizes the known experimental data on how PFI-1 interacts with different BET proteins.

BET Protein Experimental Data Type Reported Value Experimental Context / Method Source Compound
BRD4 Direct Binding (IC₅₀) 23 µM [1] Crystallography structure (4HBV) with quinazolinone ligand (this compound) This compound
BRD4 Target Engagement (ΔTₘ) +4.0 °C [2] Thermal shift assay (BromoMELT) measuring protein thermal stability change This compound
BRD2 Target Engagement (ΔTₘ) +2.5 °C [2] Thermal shift assay (BromoMELT) measuring protein thermal stability change This compound
BRD3 Target Engagement (ΔTₘ) Slight increase [2] Thermal shift assay (BromoMELT); reported as a slight ΔTₘ vs. This compound This compound
BRD4 (S)-4a Target Engagement (ΔTₘ) +5.0 °C [2] Thermal shift assay for chiral analogue of this compound (for comparison) (S)-4a (this compound analogue)
BRD2 (S)-4a Target Engagement (ΔTₘ) +3.5 °C [2] Thermal shift assay for chiral analogue of this compound (for comparison) (S)-4a (this compound analogue)

This data suggests that this compound shows a preference for BRD4 over BRD2, and by extension, likely over BRD3 [2]. The chiral analogue (S)-4a, designed from the this compound structure, confirms this selectivity trend with improved potency [2].

Experimental Protocols for Key Data

The comparative data primarily comes from two laboratory techniques:

1. Fluorescence Resonance Energy Transfer (FRET) Binding Assay [3]

  • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific bromodomain (e.g., BRD4-BD1).
  • Workflow: The assay uses a fluorescently-labeled acetylated lysine peptide as a probe. It binds to the bromodomain, producing a FRET signal. When a test inhibitor (like this compound) displaces the probe, the FRET signal decreases. The IC₅₀ is the inhibitor concentration that reduces the signal by half.

2. Thermal Shift Assay (TSA) [2]

  • Purpose: To evaluate target engagement and relative selectivity by measuring the change in a protein's thermal stability (ΔTₘ) upon binding to a compound.
  • Workflow: The protein is combined with a fluorescent dye and the test compound. The dye fluoresces strongly when bound to the hydrophobic regions of a unfolded protein. The mixture is heated gradually while fluorescence is monitored. A positive ΔTₘ indicates that the compound stabilizes the protein's folded state, confirming binding.

The following diagram illustrates the logical workflow of the Thermal Shift Assay.

start Start: Prepare Protein- Dye-Compound Mix step1 1. Apply gradual heat (Controlled temperature ramp) start->step1 step2 2. Monitor fluorescence signal (Dye binds unfolded protein) step1->step2 step3 3. Identify melting point (Tₘ) (Inflection point of fluorescence curve) step2->step3 step4 4. Calculate ΔTₘ (Tₘ with compound - Tₘ without compound) step3->step4 result Result: Positive ΔTₘ confirms binding step4->result

BRD4's Role and this compound's Mechanism of Action

To understand how this compound works, it's helpful to know the biological role of its primary target, BRD4.

  • BRD4 as an Epigenetic Reader: BRD4 is a key transcriptional regulator. Its bromodomains "read" acetylated lysine marks on histone tails [4].
  • Transcriptional Elongation Complex: BRD4 recruits the positive transcription elongation factor b (P-TEFb) to promoters and enhancers. This activates RNA polymerase II (RNA Pol II), driving transcription of genes critical for cell growth and proliferation, such as the oncogene c-MYC [2] [4].
  • This compound's Action: As a BET inhibitor, this compound competes with acetylated histones for binding to the bromodomain pocket. By doing so, it disrupts the BRD4-P-TEFb interaction, leading to the downregulation of key oncogenes and exerting anti-proliferative effects in cancer cells [2].

The diagram below illustrates this core mechanism.

Interpretation and Research Implications

The available data, particularly from thermal shift assays, indicates that This compound is a selective BRD4 inhibitor with moderate potency [2] [1]. Its affinity for BRD2 is lower, and for BRD3, it appears to be the weakest.

This selectivity profile is significant for several reasons:

  • Therapeutic Targeting: It helps understand the compound's functional effects in cellular models, such as its potency in reducing the viability of acute myeloid leukemia (AML) cell lines [2].
  • Guide for Drug Design: The structure of this compound bound to BRD4 provides a blueprint for designing more potent and selective analogues, as demonstrated by the development of the chiral sulfoximine (S)-4a [2].

References

Quantitative Activity Profile of PFI-1

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key inhibitory and binding data for PFI-1 against its primary targets.

Target Assay Type Result (IC50/KD) Reference
BRD4 BD1 Cell-free (AlphaScreen) IC50 = 0.22 μM [1] [2] [3]
BRD4 BD1 Isothermal Titration Calorimetry (ITC) KD = 47.4 ± 2.5 nM [2] [4]
BRD4 BD2 Isothermal Titration Calorimetry (ITC) KD = 194.9 ± 6 nM [2] [4]
BRD2 BD2 Cell-free (AlphaScreen) IC50 = 98 nM [2] [3]
CREBBP Isothermal Titration Calorimetry (ITC) KD = 49.5 μM [4]

This data shows that this compound is a potent inhibitor of BET bromodomains, particularly BRD4's first bromodomain (BD1), and is highly selective for BET family proteins over other bromodomains like CREBBP [4].

Key Experimental Protocols

The primary data for this compound was generated using established biochemical and biophysical assays.

AlphaScreen Assay for IC50 Determination

The AlphaScreen assay is a common homogeneous method used to quantify the ability of a compound to disrupt a protein-peptide interaction [4].

  • Principle: The assay detects the inhibition of binding between a His-tagged bromodomain protein and a biotinylated acetylated histone peptide.
  • Typical Workflow:
    • Reagents: His-tagged BRD4 protein (e.g., 50 nM) and a biotinylated tetra-acetylated histone H4 peptide (H4K5acK8acK12acK16ac).
    • Procedure:
      • A serial dilution of this compound is prepared and transferred to a plate.
      • His-tagged BRD4 protein is added and incubated with the compound.
      • The biotinylated peptide is added and incubated.
      • Streptavidin-coated donor beads and nickel chelate acceptor beads are added. If the protein and peptide interact, the beads come into proximity, producing a luminescent signal.
    • Measurement: The luminescence signal is measured. This compound's inhibition disrupts the protein-peptide interaction, reducing the signal. The IC50 value is calculated from the dose-response curve [4].
Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the binding affinity (KD) and thermodynamics of the interaction by detecting the heat released or absorbed during binding [2] [4].

  • Typical Workflow:
    • Sample Preparation: this compound is placed in the syringe, and the BRD4 bromodomain protein is in the sample cell.
    • Titration: The ligand (this compound) is injected step-by-step into the protein solution.
    • Measurement: The instrument measures the heat change after each injection. From this data, the binding constant (KD), enthalpy (ΔH), and entropy (ΔS) can be directly calculated [2].

Molecular Mechanism and Selectivity

This compound functions as an acetyl-lysine (Kac) mimetic. It occupies the conserved acetyl-lysine binding pocket in the bromodomain [2]. The quinazolinone core of this compound is critical, as its carbonyl and nitrogen atoms form hydrogen bonds with a conserved asparagine residue (Asn-140 in BRD4 BD1) [1]. The surrounding hydrophobic residues (e.g., Val-87, Leu-94, Ile-146) create a hydrophobic pocket that accommodates the inhibitor [1] [5].

The diagram below illustrates this binding mode and the downstream transcriptional effects of BRD4 inhibition.

Comparison with Other BET Inhibitors

For context, here is a brief comparison of this compound with two other well-characterized BET inhibitors.

Inhibitor Primary Target & Potency Key Characteristics & Notes

| This compound | BRD4 BD1 (IC50 = 0.22 μM) [1] | • Selective BET family inhibitor • Quinazolinone-based chemical scaffold [2] | | JQ1 | BRD4 BD1 (IC50 in nanomolar range) [5] [6] | • Pan-BET family inhibitor (prototypical) • Triazolothienodiazepine-based scaffold [6] | | I-BET151 (GSK1210151A) | BET Bromodomains [2] [5] | • Pan-BET family inhibitor • Demonstrated efficacy in leukemia models [2] • Half-life: ~4.3 h (oral in rats); Bioavailability: ~60% [7] |

References

PFI-1 thermal shift assay selectivity data

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Data for PFI-1

The table below summarizes the key selectivity data for this compound, primarily obtained from thermal shift assays (also known as Differential Scanning Fluorimetry) [1].

Target Assay Type Potency / Thermal Shift (ΔTm) Selectivity Notes
BRD4 (1st Bromodomain) Thermal Shift ΔTm 6.5°C @ 10 µM [1] Primary target
ITC KD = 47.4 nM [2]
AlphaScreen IC50 = 220 nM [2]
BRD2 (2nd Bromodomain) AlphaScreen IC50 = 98 nM [2] Primary target
Other BET Bromodomains (BRD2(1), BRD3(1/2), BRD4(2)) Thermal Shift ΔTm 3.8°C to 5.5°C @ 10 µM [1] Potent activity across the BET family
CREBBP Thermal Shift ΔTm 2.7°C @ 10 µM [1] Weakest off-target within bromodomains
ITC KD = 49.5 µM [1] >350-fold selective vs. BET bromodomains
Other Bromodomains (e.g., BAZ2B, PCAF, etc.) Thermal Shift ΔTm ≤0.8°C @ 10 µM [1] Negligible activity
Kinase Panel (50 kinases) Inhibition Assay <20% inhibition @ 1 µM [1] Negligible off-target activity
Membrane Receptors & Ion Channels (15 targets) CEREP Assay <50% inhibition @ 10 µM [1] Negligible off-target activity

Experimental Protocols for Key Assays

To interpret the data correctly, understanding the underlying methodologies is essential.

Thermal Shift Assay (DSF) This assay detects ligand binding by measuring the stabilization of the protein against thermal denaturation [3] [4].

  • Principle: A protein's melting temperature (Tm) often increases when a ligand binds. The dye SYPRO Orange binds to hydrophobic regions exposed upon protein unfolding, resulting in a fluorescence increase [4].
  • Typical Protocol:
    • Sample Preparation: Protein (e.g., at 2 µM) is combined with ligand (e.g., this compound at 10 µM) and SYPRO Orange dye in a buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl) [1].
    • Thermal Denaturation: The temperature is gradually increased (e.g., from 25°C to 96°C at a rate of 3°C per minute) in a real-time PCR machine while monitoring fluorescence [1].
    • Data Analysis: The melting temperature (Tm) is determined from the inflection point of the fluorescence vs. temperature curve. The thermal shift (ΔTm) is calculated as the difference in Tm between the protein with and without the ligand [1] [4].

Isothermal Titration Calorimetry (ITC) This technique directly measures the binding affinity and thermodynamics of a protein-ligand interaction [1].

  • Principle: ITC measures the heat released or absorbed when a ligand binds to a protein. By performing a series of injections of the ligand into the protein solution, the binding constant (KD), enthalpy (ΔH), and entropy (ΔS) can be determined [1].
  • Typical Protocol:
    • The protein and this compound are prepared in the same buffer to avoid heat effects from dilution.
    • A series of injections of this compound are made into the protein sample cell.
    • The heat flow for each injection is measured, and the data is fitted using a model (e.g., a single binding site model) to obtain the KD value [1].

AlphaScreen Assay This is a competitive binding assay used to determine the inhibitor's potency (IC50) [1].

  • Principle: The assay detects the ability of this compound to displace a biotinylated acetylated histone peptide from the bromodomain. The signal is generated through an energy transfer between donor and acceptor beads that occurs when the peptide is bound.
  • Typical Protocol:
    • The bromodomain protein is incubated with this compound and a biotinylated acetyl-lysine peptide.
    • Streptavidin-coated donor beads and nickel-chelate acceptor beads are added.
    • If this compound does not occupy the binding site, the peptide brings the beads into proximity, producing a signal. The concentration of this compound that reduces this signal by 50% is the IC50 [1].

BET Inhibition Pathway and Role of this compound

The following diagram illustrates the biological context of BET proteins and how inhibitors like this compound affect their function.

G AcetylatedHistones Acetylated Histones BETProtein BET Protein (e.g., BRD4) AcetylatedHistones->BETProtein Binds via bromodomains TargetGenes Oncogenes (e.g., MYC) Cell Cycle Genes BETProtein->TargetGenes Drives transcription PFI1 This compound PFI1->BETProtein Competitively inhibits binding

Key Insights and Further Considerations

  • High Selectivity: The data confirms this compound is highly selective for BET bromodomains over other epigenetic readers, kinases, and receptors, making it an excellent chemical probe for validating BET-dependent biology [1] [5].
  • Cellular & Phenotypic Effects: In cellular models, this compound demonstrates potent anti-proliferative effects, induces G1 cell cycle arrest, and promotes differentiation in leukemic cell lines, consistent with BET inhibition [2].
  • Next-Generation Analogues: Researchers have developed chiral analogues of this compound (e.g., sulfoximine (S)-4a) that show improved cellular potency and slightly enhanced selectivity for BRD2/4 over other BET family members [6].

References

PFI-1 I-BET151 comparative efficacy studies

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of PFI-1 and I-BET151

The table below summarizes the key characteristics of this compound and I-BET151 based on available scientific literature.

Feature This compound I-BET151 (GSK1210151A)
Chemical Class Dihydroquinazoline-2-one [1] [2] Benzodiazepine [3] [2]
Primary Target BET family bromodomains (BRD2, BRD3, BRD4, BRDT) [1] BET family bromodomains (BRD2, BRD3, BRD4) [3]
Binding Affinity (KD/IC50) BRD4(1) KD: 47.4 nM [1]; BRD4(1) IC50: 220 nM [1] Potent, submicromolar activity; specific values not detailed in search results [3].
Key Experimental Efficacy Antiproliferative effect on leukemic cell lines, G1 cell cycle arrest, downregulation of c-MYC and Aurora B kinase [1]. Increases C9ORF72 gene expression in a model of ALS/FTD [4]. Improves NASH and liver fibrosis in a mouse model [5]. Induces structural/functional damage to heart mitochondria in healthy rodents [3]. Suppresses chondrocyte differentiation and bone growth [6].
Noted Off-Target Effects Highly selective for BET bromodomains in profiled assays [1]. Shows cardiotoxicity (mitochondrial damage) in healthy mice and rats [3]. Inhibits bone growth in zebrafish and cell models [6].
Therapeutic Potential Cancer (particularly hematological malignancies) [1], C9ALS/FTD (Amyotrophic Lateral Sclerosis/Frontotemporal Dementia) [4]. Cancer [3], NASH (Non-Alcoholic Steatohepatitis) and liver fibrosis [5].

Detailed Experimental Data and Protocols

For researchers looking to understand the foundational evidence for the above comparisons, here is a summary of the key experimental methodologies and findings.

Studies on this compound
  • In Vitro Binding and Selectivity

    • Protocol: Interactions were confirmed using Isothermal Titration Calorimetry (ITC) to determine dissociation constants (KD) and ALPHA (Amplified Luminescent Proximity Homogeneous Assay) screen assays to measure the concentration that inhibits 50% of binding (IC50). A panel of bromodomains was used to establish selectivity [1].
    • Findings: this compound is a potent and highly selective inhibitor of BET bromodomains, binding to the first bromodomain of BRD4 (BRD4(1)) with a KD of 47.4 nM and an IC50 of 220 nM [1].
  • Anti-Cancer Efficacy in Cellular Models

    • Protocol: In vitro cytotoxicity assays (e.g., Cell-Titer-Glo) were performed on leukemic cell lines. Effects on cell cycle (using flow cytometry), apoptosis (caspase activation), and gene expression (e.g., c-MYC and Aurora B) were analyzed [1].
    • Findings: this compound exhibited antiproliferative effects, induced G1 cell cycle arrest, downregulated oncogenes like MYC, and attenuated Aurora B kinase signaling [1].
  • Application in Neurodegenerative Disease

    • Protocol: A luciferase reporter cell line containing a mutant human C9ORF72 gene (associated with ALS/FTD) was used to screen epigenetic drugs. Primary cortical neurons from a C9BAC mouse model were treated with this compound to measure gene expression and pathological markers [4].
    • Findings: this compound enhanced the expression of the mutant C9ORF72 gene and reduced toxic dipeptide repeat protein inclusions, suggesting a potential therapeutic application [4].
Studies on I-BET151
  • Efficacy in NASH and Liver Fibrosis Model

    • Protocol: The STAM mouse model of NASH was used. Mice were treated with I-BET151 orally for 3 weeks. Efficacy was assessed via liver histopathology using the NAFLD Activity Score (NAS) and Sirius red staining for fibrosis. RNA-sequencing was performed for transcriptional characterization [5].
    • Findings: I-BET151 treatment significantly improved NAS and reduced liver fibrosis. The transcriptional changes indicated alterations in interferon signaling and cholesterol biosynthesis pathways [5].
  • Cardiotoxicity Profile in Healthy Rodents

    • Protocol: Healthy male mice and rats were treated with I-BET151. Transmission Electron Microscopy (TEM) was used to examine heart and skeletal muscle ultrastructure. Heart function was assessed by echocardiography, and mitochondrial function was analyzed in permeabilized cardiac fibers [3].
    • Findings: I-BET151 induced heart-specific mitochondrial alterations, including swelling and cristae disorganization, and decreased the mitochondrial respiration rate. These effects were partially reversible after a washout period in the right ventricle but sustained in the left [3].
  • Side Effects on Skeletal System

    • Protocol: A Col2a1-luciferase ATDC5 chondrogenic cell line and a transgenic zebrafish line (col2a1-EGFP) were used to study the effect on chondrocyte differentiation and bone growth [6].
    • Findings: I-BET151 reduced collagen type II expression, suppressed chondrocyte differentiation, and restrained bone growth in zebrafish, indicating a potential side effect on the skeletal system [6].

BET Inhibition Signaling Pathway

The following diagram illustrates the core mechanism of action shared by this compound and I-BET151, and how it leads to their diverse biological effects.

bet_inhibition_pathway Acetylated_Histone Acetylated Histone BET_Protein BET Protein (e.g., BRD4) Acetylated_Histone->BET_Protein Binds to Transcriptional_Machinery Transcriptional Machinery (P-TEFb, etc.) BET_Protein->Transcriptional_Machinery Recruits Oncogene_Transcription Oncogene Transcription (e.g., MYC, Aurora B) Transcriptional_Machinery->Oncogene_Transcription Activates Pro_inflammatory_Genes Pro-inflammatory Genes Transcriptional_Machinery->Pro_inflammatory_Genes Activates Cell_Proliferation Phenotypic Outcome: Cell Proliferation Oncogene_Transcription->Cell_Proliferation Inflammation_Fibrosis Phenotypic Outcome: Inflammation & Fibrosis Pro_inflammatory_Genes->Inflammation_Fibrosis BET_Inhibitor BET Inhibitor (this compound, I-BET151) BET_Inhibitor->BET_Protein Competitively Inhibits

This shared pathway explains why both compounds show efficacy in cancer and inflammatory/fibrotic diseases, while their distinct chemical structures and off-target profiles lead to different secondary effects.

Key Takeaways for Researchers

  • This compound is noted in the literature as a highly selective chemical probe [1] [2], making it an excellent tool for fundamental research on BET protein function, particularly in oncology and, more recently, in neurodegenerative contexts.
  • I-BET151 has demonstrated promising efficacy in inflammatory and fibrotic disease models like NASH [5]. However, its documented organ-level toxicities in pre-clinical models (cardiac and skeletal) [3] [6] are critical considerations for therapeutic development.
  • Lack of Direct Comparison: The absence of a direct, side-by-side study means that conclusions about superior efficacy are context-dependent. The choice between them should be guided by the specific biological context and the relative importance of high selectivity versus known efficacy in certain disease models.

References

PFI-1 Cytotoxicity Profile in Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Cell Line / Model Experimental Readout Key Findings on PFI-1 Comparative Agent & Data
Follicular Lymphoma [1] DOHH2, RL cells Cell viability (CCK-8 assay), Apoptosis (Flow cytometry/Western blot) Inhibited cell viability in a dose-dependent manner; induced apoptosis. CPI-203 showed similar potent inhibitory effects.
Acute Myeloid Leukemia (AML) [2] HEL, Molm-14 cells Cell viability (MTT assay), IC50 calculation HEL: IC50 = 2.0 µM; Molm-14: IC50 = 2.7 µM. Chiral analogue (S)-4a was more potent (HEL: IC50 = 0.5 µM; Molm-14: IC50 = 1.0 µM).
Chronic Myeloid Leukemia (CML) [2] K562 cells Cell viability (MTT assay) No significant effect; did not reach IC50. Confirmed BET-inhibitor insensitivity of K562 cells.

Detailed Experimental Protocols

The key findings in the table are supported by the following standardized experimental methods:

  • Cell Viability Assays (CCK-8, MTT): These colorimetric assays measure the metabolic activity of cells. After treatment with this compound or other compounds for a set duration, a water-soluble tetrazolium salt is added to the culture. Viable cells convert this salt into a colored formazan product. The intensity of the color, measured with a spectrophotometer, is directly proportional to the number of living cells, allowing for the calculation of percentage viability and inhibitory concentrations (IC50) [1] [2].

  • Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining): This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, a phospholipid that becomes externalized on the cell surface during early apoptosis. Propidium iodide (PI) is a DNA dye that only enters cells with compromised membranes (late apoptotic or necrotic cells). Cells are stained with both dyes and analyzed by flow cytometry to quantify the percentage of cells in each stage of cell death [1].

  • Western Blot Analysis: This technique detects specific proteins and their modifications. After treatment, cells are lysed, and their proteins are separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with antibodies against proteins of interest, such as cleaved caspase-3 or PARP, which are key markers of apoptosis. The appearance of these cleavage products on the blot confirms the activation of apoptotic pathways in response to this compound treatment [1].

  • In Vivo Xenograft Mouse Model: To evaluate anti-tumor effects in a living organism, immunodeficient mice are engrafted with human cancer cells. Once tumors are established, mice are treated with the drug (e.g., CPI-203) or a control vehicle. Tumor size is measured over time, and mouse survival is monitored. This model demonstrates the efficacy and potential toxicity of the compound in a complex physiological system [1].

Mechanism of Action and Signaling Pathways

This compound exerts its cytotoxic effects by inhibiting Bromodomain-containing protein 4 (BRD4), an epigenetic "reader" that plays a key role in gene transcription [3] [2].

G PFI1 This compound BET Inhibitor BRD4 BRD4 Protein PFI1->BRD4 Inhibits Histone Acetylated Histone PFI1->Histone Disrupts Interaction Transcription Oncogene Transcription BRD4->Transcription Promotes Histone->BRD4 Binds to MYC c-MYC Transcription->MYC TargetGenes Other Oncogenes &    Target Genes (e.g., MGMT) Transcription->TargetGenes Outcomes Cytotoxic Outcomes:    - Cell Cycle Arrest    - Apoptosis MYC->Outcomes TargetGenes->Outcomes

Research indicates that this compound's cytotoxicity is also linked to its effect on the Wnt/β-catenin signaling pathway. In follicular lymphoma cells, this compound and CPI-203 were found to impede the activity of β-catenin and its downstream molecules by regulating the DVL2/GSK3β axis, leading to the translocation of β-catenin from the nucleus to the cytoplasm and thereby inhibiting oncogenic signaling [1].

Strategic Considerations for Researchers

When evaluating this compound's potential in drug discovery, consider these strategic insights:

  • Tool Compound vs. Clinical Candidate: this compound is widely used as a tool compound in basic research to probe BET protein biology [2]. Its cytotoxicity profile makes it a valuable starting point for developing more potent and selective derivatives, such as the chiral sulfoximine analogues described in the literature [2].

  • Domain-Selective Inhibition: A key challenge with first-generation BET inhibitors like this compound is dose-limiting toxicity from broad pan-BET inhibition [4] [5] [6]. Newer strategies focus on developing domain-selective inhibitors that target either the first (BD1) or second (BD2) bromodomain, which show promise for improved tolerability while maintaining efficacy [4] [5] [7].

  • Combination Therapy Potential: Given that BET inhibitor monotherapy can face limitations, a promising approach is combination treatment. For example, in glioblastoma, BET inhibition sensitized tumor cells to temozolomide chemotherapy by attenuating the expression of the DNA repair protein MGMT, a known resistance factor [8]. This suggests that combining this compound with other targeted or chemotherapeutic agents could be a fruitful research direction.

References

PFI-1 co-crystal structure BRD4 binding site

Author: Smolecule Technical Support Team. Date: February 2026

Co-Crystal Structure and Binding Mode

The atomic-level interaction between PFI-1 and the first bromodomain of human BRD4 (BRD4-BD1) is detailed in the PDB entry 4E96 [1].

  • Ligand Identity: The bound inhibitor is this compound, identified as 0NS in the structure [1].
  • Key Interaction: this compound functions as an acetyl-lysine (Kac) mimetic [2] [3]. It occupies the acetylated lysine recognition site, directly competing with histone binding.
  • Critical Hydrogen Bonds: The binding is stabilized by hydrogen bonds that mimic those used by native acetylated histones [4]:
    • The oxygen atom of the inhibitor's acetyl-mimicking group forms a hydrogen bond with the side chain of Asn140 on the BC loop of BRD4.
    • A water-mediated hydrogen bond connects the inhibitor to the conserved Tyr97 on the ZA loop.
  • Hydrophobic Interactions: A lipophilic group on this compound extends into the deep hydrophobic cavity of the binding site, interacting with the WPF shelf (formed by residues Trp81, Pro82, and Phe83) [4].

The diagram below illustrates these key interactions within the BRD4 binding site.

G PFI1 This compound N140 Asn140 (BC loop) PFI1->N140 Direct H-bond H2O Water Molecule PFI1->H2O H-bond WPF WPF Shelf (Trp81, Pro82, Phe83) PFI1->WPF Hydrophobic tail interaction Y97 Tyr97 (ZA loop) H2O->Y97 H-bond

Quantitative Binding and Selectivity Data

This compound exhibits potent and selective binding to BET family bromodomains, supported by the following experimental data.

Table 1: Binding Affinity of this compound for BET Bromodomains

Protein Target Assay Type Affinity / Potency (nM) Citation
BRD4-BD1 Isothermal Titration Calorimetry (KD) 47.4 ± 2.5 [2]
BRD4-BD2 Isothermal Titration Calorimetry (KD) 194.9 ± 6 [2]
BRD4-BD1 ALPHA Screen (IC50) 220 [2]
BRD2 (2nd BD) ALPHA Screen (IC50) 98 [2]

Table 2: Selectivity Profile of this compound (Thermal Shift Assay) The following table shows the change in melting temperature (ΔTm) of various bromodomains in the presence of 10 µM this compound, indicating binding stability [5].

Bromodomain Target ΔTm (°C) @ 10 µM this compound
BRD4 (BD1) +6.5
BRD2 (BD1) +4.6
BRD3 (BD1) +5.2
BRDT (BD1) +2.1
CREBBP +2.7
BAZ2B +0.3
PCAF +0.8

This compound demonstrates >350-fold selectivity for BET bromodomains over non-BET family members like CREBBP, and showed less than 20% inhibition at 1 µM against a panel of 50 kinases [5].

Key Experimental Protocols

The quantitative data on this compound is generated through several key biophysical and biochemical methods.

1. X-ray Crystallography (for Co-crystal Structure) [1]

  • Purpose: Determine the 3D atomic structure of the BRD4-BD1/PFI-1 complex.
  • Method: The complex was crystallized, and its structure was solved using X-ray diffraction at a resolution of 1.92 Å.
  • Software Used: Structures were typically solved and refined using programs like PHASER for phasing and REFMAC for refinement.

2. Isothermal Titration Calorimetry (ITC) [2] [5]

  • Purpose: Directly measure the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of the interaction.
  • Method: A solution of BRD4 bromodomain is titrated into a cell containing the this compound inhibitor (or vice versa). The heat released or absorbed with each injection is measured precisely.
  • Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl.
  • Data Analysis: The heat flow data is fitted using a model (e.g., one binding site model) in software like MicroCal Origin to extract thermodynamic parameters.

3. ALPHA (Amplified Luminescent Proximity Homogeneous Assay) Screen [2] [5]

  • Purpose: Measure the ability of this compound to disrupt the interaction between BRD4 and an acetylated histone peptide in a high-throughput format (IC50).
  • Method:
    • His-tagged BRD4, biotinylated tetra-acetylated histone H4 peptide, and this compound are mixed.
    • Streptavidin-coated donor beads and nickel chelate acceptor beads are added.
    • If BRD4 and the peptide interact, beads are brought close, causing a luminescent signal.
    • This compound disrupts the interaction, reducing the signal.
  • Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS, pH 7.4.

Performance in Disease Models

This compound demonstrates therapeutic potential in preclinical models by disrupting BRD4-driven oncogenic transcription.

  • Anti-proliferative Effects: In leukemic cell lines, this compound inhibits cell growth, induces G1 cell cycle arrest, promotes apoptosis, and impairs clonogenic growth [2] [3].
  • Downregulation of Oncogenes: Treatment with this compound leads to significant downregulation of MYC expression and Aurora B kinase, disrupting critical cancer growth pathways [2] [3].
  • In Vivo & Other Models: this compound and similar BET inhibitors show efficacy in models of follicular lymphoma [6], psoriasis [7], and acute myeloid leukemia (AML) [8], often by impeding proliferation and inducing apoptosis.

Key Points for Comparison

When comparing this compound to other BET inhibitors like JQ1 or I-BET151, consider these characteristics:

  • Chemical Probe: this compound is a highly selective dihydroquinazoline-2-one inhibitor used primarily for target validation in research [2] [3] [5].
  • Binding Mode: Serves as an acetyl-lysine mimetic, competitively occupying the histone binding pocket in BRD4-BD1 [2] [4].
  • Selectivity Profile: Pan-BET family inhibitor with strong preference for BD1 over BD2, and high selectivity over non-BET bromodomains [2] [5].
  • Therapeutic Potential: Shows anti-proliferative activity in hematological cancers and inflammatory disease models by downregulating key oncogenes like MYC [2] [6].

References

PFI-1 isothermal titration calorimetry validation

Author: Smolecule Technical Support Team. Date: February 2026

ITC Validation Data for PFI-1

The following table summarizes the binding affinity of this compound for different bromodomains of the BET family, as determined by ITC experiments. The dissociation constant (KD) is a direct measure of binding strength, with a lower value indicating tighter binding.

Bromodomain Dissociation Constant (KD) Method Citation
BRD4, first bromodomain (BD1) 47.4 ± 2.5 nM ITC [1]
BRD4, second bromodomain (BD2) 194.9 ± 6 nM ITC [1]
BRD2 (second bromodomain) 98 nM (IC₅₀) ALPHA screen [1] [2]

These results demonstrate that This compound is a potent and highly selective BET bromodomain inhibitor, showing the strongest binding affinity for the first bromodomain of BRD4 [1].

Experimental Context and Workflow

The ITC data for this compound was generated as part of a study to characterize its mechanism and selectivity.

  • Protein Preparation: The bromodomains of BRD2, BRD3, BRD4, and BRDT were cloned, expressed, and purified for the experiments. For some binding assays, the proteins were biotinylated and immobilized on biosensors [1].
  • Role in the Study: The ITC experiments served to confirm the tight binding interactions that were initially identified through a biochemical screen (ALPHA screen). This compound was shown to act as an acetyl-lysine (Kac) mimetic inhibitor, efficiently occupying the conserved acetyl-lysine binding site within the BET bromodomains [1].
  • Biological Mechanism: this compound inhibits the interaction between BET proteins and acetylated histone tails. This disrupts transcriptional regulation, leading to downregulation of key oncogenes like MYC and Aurora B kinase, which explains its observed anti-proliferative effects in leukemic cell lines [1].

The diagram below illustrates the experimental workflow from discovery to functional validation.

G Start Identification of This compound scaffold Screen Biochemical Screening (ALPHA screen) Start->Screen Compound expansion & optimization ITC Binding Affinity Validation (ITC) Screen->ITC Confirms potent interaction Crystal Co-crystal Structure Analysis ITC->Crystal Reveals Kac-mimetic binding mode Functional Functional/Cellular Assays Crystal->Functional Mechanistic basis for downstream effects

Interpretation and Comparison Notes

When comparing this compound to other alternatives in a guide, you may find the following points useful:

  • Benchmarking ITC Data: A multi-laboratory benchmark study highlights that factors like sample preparation, instrument calibration, and data analysis can influence the precision of ITC-derived parameters [3]. This underscores the importance of rigorous methodology when comparing data across different studies or compounds.
  • Comparison with Other Inhibitors: this compound is chemically distinct from other well-known BET inhibitors like JQ1 or I-BET151. A comprehensive comparison would involve looking at their respective ITC KD values, selectivity profiles across the BET family, and cellular activity [1].
  • A Note on the Data: The provided search results confirm the use of ITC and report the core KD values for this compound's interaction with BRD4. For a fully detailed experimental protocol (e.g., exact buffer conditions, protein concentrations, titration sequences), you would likely need to consult the primary research article cited in these sources.

References

PFI-1 kinase panel screening off-target effects

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Profile of PFI-1

The table below summarizes key experimental data on this compound's selectivity, demonstrating its high specificity for its intended targets.

Target Class Specific Target/Family Assay Type Potency (IC50/KD/%Inhibition) Result Summary
Primary Target BET Bromodomains (BRD2, BRD3, BRD4, BRDT) Alpha Screen, ITC [1] [2] [3] IC50: 98 nM (BRD2) [3]; KD: 47.4 nM (BRD4) [1] High-affinity binding [1] [2] [3]
Off-Target: Kinases Panel of 50 human kinases Inhibition Assay [2] <20% inhibition @ 1 µM [2] Negligible activity
Off-Target: Kinases Panel of 38 protein kinases Inhibition Assay [3] Negligible activity [3] Negligible activity
Off-Target: Bromodomains CREBBP Thermal Shift, ITC [1] [2] KD: 49.5 µM [2]; Weak Tm shift @ 10 µM [2] >350-fold selective vs. BET BRDs [2]
Off-Target: Receptors Panel of 15 ligand-gated receptors, ion channels, transporters CEREP Assay [2] [3] <50% inhibition @ 10 µM [2] Negligible activity

Experimental Protocols for Selectivity Screening

The high selectivity of this compound was established using several robust and complementary experimental methods:

  • Thermal Shift Assay (DSF): This method measures the stability of a protein when bound to a compound. A significant increase in the protein's melting temperature (Tm shift) indicates binding. This compound was screened against a diverse panel of bromodomains at 10 µM, showing strong, dose-dependent Tm shifts only for BET family bromodomains (e.g., +6.5°C for BRD4), with negligible shifts for others like CREBBP and BAZ2B [2].
  • Direct Binding and Competition Assays:
    • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during binding, providing precise dissociation constants (KD). ITC confirmed this compound binds to BRD4 with KD = 47.4 nM, while its affinity for CREBBP was over 300-fold weaker (KD = 49.5 µM) [1] [2].
    • Alpha Screen Assay: A competitive binding assay that uses luminescence to detect if a compound displaces a known biotinylated peptide ligand. This compound effectively displaced acetylated histone peptides from BET bromodomains with IC50 values in the nanomolar range [1] [2].
  • Kinase Panel Profiling: this compound was tested against panels of kinases (e.g., 50 kinases at 1 µM) in activity assays. The compound showed less than 20% inhibition across the panel, confirming no meaningful off-target activity against kinases [2] [3].

Mechanism of Action and Signaling Pathways

This compound functions as a competitive inhibitor of acetylated lysine recognition. It mimics the natural acetylated lysine residue on histones, binding to the conserved acetyl-lysine binding pocket in the bromodomains of BET proteins (BRD2, BRD3, BRD4, BRDT) [1] [4]. This action disrupts the recruitment of BET proteins to acetylated chromatin, leading to the downregulation of key oncogenes and growth-promoting genes, such as MYC and Aurora B kinase [1].

The following diagram illustrates the signaling pathway affected by this compound and the experimental workflow for profiling its selectivity.

Acetylated_Chromatin Acetylated Chromatin (H3/H4 Histones) BET_Protein BET Protein (BRD2, BRD3, BRD4) Acetylated_Chromatin->BET_Protein Recruits Target_Genes Transcription of Target Genes (e.g., MYC, Aurora B) BET_Protein->Target_Genes Activates Cellular_Effects Cellular Effects (Proliferation, Survival) Target_Genes->Cellular_Effects Promotes PFI1 This compound PFI1->BET_Protein Inhibits Binding PFI1->BET_Protein Kac Mimetic

Research Context and Comparison to Other Probes

This compound is recognized as one of several structurally diverse, unencumbered chemical probes for BET proteins, alongside JQ1 and I-BET151 [4]. Its distinct dihydroquinazoline-2-one chemotype provides researchers with a valuable alternative tool for probing BET biology [1] [4].

The rigorous selectivity profiling conducted on this compound aligns with the standards for high-quality chemical probes, which require comprehensive characterization to ensure that observed cellular phenotypes can be reliably linked to the inhibition of the intended target [4].

A Key Consideration for Your Research

  • Correctly Classifying the Tool Compound: The most important takeaway is that this compound is a BET bromodomain inhibitor, not a kinase inhibitor. Its primary off-target concern within the epigenetics field would be other bromodomains, particularly CREBBP, against which it is highly selective. The data clearly shows it is not a relevant compound for kinase off-target panels [2] [3]. When designing experiments, it is crucial to reference its correct mechanism to avoid misinterpretation of results.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

347.09397721 Da

Monoisotopic Mass

347.09397721 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

PFI-1

Dates

Last modified: 08-15-2023
1: Picaud S, Da Costa D, Thanasopoulou A, Filippakopoulos P, Fish PV, Philpott M, Fedorov O, Brennan P, Bunnage ME, Owen DR, Bradner JE, Taniere P, O'Sullivan B, Muller S, Schwaller J, Stankovic T, Knapp S. PFI-1 - A highly Selective Protein Interaction Inhibitor Targeting BET bromodomains. Cancer Res. 2013 Apr 10. [Epub ahead of print] PubMed PMID: 23576556.
2: Fish PV, Filippakopoulos P, Bish G, Brennan PE, Bunnage ME, Cook AS, Federov O, Gerstenberger BS, Jones H, Knapp S, Marsden B, Nocka K, Owen DR, Philpott M, Picaud S, Primiano MJ, Ralph MJ, Sciammetta N, Trzupek JD. Identification of a chemical probe for bromo and extra C-terminal bromodomain inhibition through optimization of a fragment-derived hit. J Med Chem. 2012 Nov 26;55(22):9831-7. doi: 10.1021/jm3010515. Epub 2012 Nov 8. PubMed PMID: 23095041; PubMed Central PMCID: PMC3506127.
3: Moore KN, Tian C, McMeekin DS, Thigpen JT, Randall ME, Gallion HH. Does the progression-free interval after primary chemotherapy predict survival after salvage chemotherapy in advanced and recurrent endometrial cancer?: a Gynecologic Oncology Group ancillary data analysis. Cancer. 2010 Dec 1;116(23):5407-14. doi: 10.1002/cncr.25480. Epub 2010 Aug 24. PubMed PMID: 20737572.

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